molecular formula C13H19NO2 B053875 tert-butyl (3S)-3-amino-3-phenylpropanoate CAS No. 120686-18-2

tert-butyl (3S)-3-amino-3-phenylpropanoate

Cat. No.: B053875
CAS No.: 120686-18-2
M. Wt: 221.29 g/mol
InChI Key: TYYCBAISLMKLMT-NSHDSACASA-N
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Description

Tert-butyl (3S)-3-amino-3-phenylpropanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCBAISLMKLMT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120686-18-2
Record name 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120686-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (3S)-3-Amino-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of tert-butyl (3S)-3-amino-3-phenylpropanoate, a valuable chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and significant applications, providing a critical resource for professionals in the field.

Section 1: Core Compound Identity and Properties

This compound is a chiral ester derivative of β-phenylalanine. The presence of the bulky tert-butyl ester group provides steric protection and influences the compound's solubility and reactivity, while the stereochemistry at the C3 position is crucial for its application in asymmetric synthesis.

1.1. Chemical Identification

IdentifierValue
CAS Number 120686-18-2[1][2]
IUPAC Name This compound
Molecular Formula C13H19NO2[1]
Molecular Weight 221.29 g/mol [3]
InChI Key TYYCBAISLMKLMT-NSHDSACASA-N

1.2. Physicochemical Properties

PropertyValueSource
Appearance Clear colorless to light brown liquid[1]
Refractive Index 1.4960 to 1.4990 (20°C, 589 nm)[1]
Purity Typically ≥97%[1][4]

The tert-butyl group is a common motif in medicinal chemistry. While it can enhance binding to biological targets, it may also increase lipophilicity and affect metabolic stability.[5] Careful consideration of these properties is essential during drug design and development.

Section 2: Synthesis and Chiral Control

The enantioselective synthesis of β-amino acids and their derivatives is of paramount importance due to their prevalence in pharmacologically active molecules.[6][7] Various strategies have been developed to access compounds like this compound with high stereochemical purity.

2.1. Conceptual Synthesis Workflow

The synthesis of chiral β-amino esters often involves either the resolution of a racemic mixture or an asymmetric synthesis approach starting from a prochiral precursor.

synthesis_workflow cluster_approaches Synthetic Approaches cluster_methods Methodologies Prochiral_Precursor Prochiral Precursor (e.g., β-keto ester) Asymmetric_Synthesis Asymmetric Synthesis (e.g., organocatalysis, biocatalysis) Prochiral_Precursor->Asymmetric_Synthesis direct enantioselective transformation Racemic_Mixture Racemic β-Amino Ester Kinetic_Resolution Kinetic Resolution (e.g., enzymatic) Racemic_Mixture->Kinetic_Resolution selective transformation of one enantiomer Target_Molecule This compound Asymmetric_Synthesis->Target_Molecule Kinetic_Resolution->Target_Molecule

Caption: General synthetic strategies for chiral β-amino esters.

2.2. Key Synthetic Methodologies

  • Enzymatic Kinetic Resolution: ω-Transaminases have proven to be effective biocatalysts for the kinetic resolution of racemic β-amino acids.[7] This method can yield the desired (R)- or (S)-enantiomer with excellent enantiomeric excess. The enzyme selectively converts one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.

  • Asymmetric Synthesis from Prochiral Precursors: A powerful approach involves the asymmetric reduction of a prochiral β-keto ester, such as tert-butyl 3-oxo-3-phenylpropanoate, followed by amination.[8] This can be achieved using chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts.

  • Organocatalyzed Reactions: Recent advancements have highlighted the use of chiral amidine-based and bifunctional organocatalysts for the enantioselective synthesis of β-amino acid derivatives.[6] These methods offer mild reaction conditions and high stereocontrol.

  • Radical-Mediated Approaches: Innovative strategies involving radical 1,2-nitrogen migration are emerging as powerful tools for the asymmetric synthesis of β-amino acid motifs from readily available α-amino acids.[9]

2.3. Example Synthetic Protocol: Enzymatic Kinetic Resolution (Conceptual)

This protocol outlines a conceptual workflow for the kinetic resolution of racemic tert-butyl 3-amino-3-phenylpropanoate using an ω-transaminase.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the selected ω-transaminase in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Dissolve the racemic tert-butyl 3-amino-3-phenylpropanoate and an amino acceptor (e.g., pyruvate) in the buffer.

  • Reaction Execution:

    • Combine the enzyme and substrate solutions in a temperature-controlled reactor (e.g., 30°C).

    • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining substrate and the conversion to the product using chiral HPLC.

  • Work-up and Purification:

    • Once the desired conversion (typically around 50% for kinetic resolution) and ee are reached, quench the reaction by adding a suitable solvent (e.g., ethyl acetate).

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the resulting enantiopure this compound by column chromatography.

Section 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of this compound.

3.1. Spectroscopic and Chromatographic Techniques

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity assessment.¹H NMR will show characteristic peaks for the aromatic protons, the methine and methylene protons of the propanoate backbone, and the singlet for the tert-butyl group. ¹³C NMR will confirm the presence of all carbon atoms in their respective chemical environments.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the ester, and aromatic C-H stretches.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak corresponding to the compound's molecular weight will be observed.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity.Separation of the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess.
Titration Quantitative analysis of purity.Titration with a standardized acid, such as perchloric acid, can determine the amine content.[1]

3.2. Data Interpretation Workflow

analytical_workflow cluster_confirmation Confirmation Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Structure_Confirmed Structural Confirmation NMR->Structure_Confirmed Purity_Confirmed Purity Assessment NMR->Purity_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Chiral_HPLC->Purity_Confirmed Stereochemistry_Confirmed Stereochemical Integrity Chiral_HPLC->Stereochemistry_Confirmed

Caption: Analytical workflow for compound characterization.

Section 4: Applications in Drug Development and Organic Synthesis

Optically pure β-amino acids are critical building blocks for a wide array of pharmaceutically important compounds.[10] Their incorporation into peptide-based drugs can enhance proteolytic stability and induce specific secondary structures.

4.1. Role as a Chiral Building Block

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The amino group can be acylated or alkylated, and the tert-butyl ester can be selectively deprotected under acidic conditions to reveal the carboxylic acid for further transformations, such as amide bond formation.

4.2. Significance in Peptidomimetics

The incorporation of β-amino acids into peptide sequences leads to the formation of β-peptides, which can adopt stable helical and sheet-like secondary structures. These peptidomimetics are of great interest in drug discovery as they often exhibit enhanced resistance to enzymatic degradation compared to their α-peptide counterparts.

4.3. Logical Flow of Application

application_flow cluster_transformations Chemical Transformations Starting_Material This compound N_Functionalization N-Acylation/ Alkylation Starting_Material->N_Functionalization Ester_Deprotection Ester Deprotection (e.g., TFA) Starting_Material->Ester_Deprotection Intermediate Functionalized β-Amino Acid N_Functionalization->Intermediate Ester_Deprotection->Intermediate Final_Product Bioactive Molecule (e.g., Peptidomimetic, API) Intermediate->Final_Product Further coupling/ modification

Caption: Application pathway from building block to final product.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Yadav, V. et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology, 201, 38-45. [Link]

  • ResearchGate. Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... [Link]

  • Gong, J. et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(3), 1369-1374. [Link]

  • Wang, Z. et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4930. [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

  • PubChem. tert-butyl (3R)-3-amino-3-phenylpropanoate. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • InfochemsDB. TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE SYNTHESIS. [Link]

  • PubChem. tert-Butyl 3-oxo-3-phenylpropanoate. [Link]

  • PubChem. tert-butyl 3-(N-hydroxyanilino)-3-phenylpropanoate. [Link]

  • Stepan, A. F. et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 448-461. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl (3S)-3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-Butyl (3S)-3-amino-3-phenylpropanoate, a chiral β-amino acid ester, represents a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, incorporating a phenyl ring, a stereocenter, and a bulky tert-butyl ester protecting group, makes it a sought-after component in the design and synthesis of complex molecular architectures, particularly in the realm of peptide and small molecule drug discovery. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, offering insights for researchers and professionals in the field.

Molecular and Physicochemical Profile

This compound is characterized by the following identifiers and properties:

PropertyValueSource
IUPAC Name (3S)-3-amino-3-phenylpropanoic acidN/A
CAS Number 120686-18-2[1]
Molecular Formula C₁₃H₁₉NO₂[2]
Molecular Weight 221.29 g/mol [2]
Appearance Clear colorless to light brown liquid[1]
Refractive Index (n²⁰/D) 1.4960 to 1.4990[1]

Computed Properties:

PropertyValueSource
XLogP3 2.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 5[2]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.4 ppm), a multiplet for the chiral proton at the C3 position, diastereotopic protons on the C2 carbon, and a sharp singlet for the nine equivalent protons of the tert-butyl group around δ 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons, the chiral C3 carbon, the C2 carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the primary amine.

  • C-H stretching vibrations of the aromatic and aliphatic groups.

  • A strong C=O stretching vibration for the ester carbonyl group.

  • C-O stretching vibrations for the ester linkage.

  • C=C stretching vibrations within the aromatic ring.

A commercial source confirms that the infrared spectrum of their product conforms to the expected structure.[1]

2.3. Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve the loss of the tert-butyl group, the carboxyl group, and cleavage of the carbon-carbon bond adjacent to the phenyl ring.

Synthesis and Handling

3.1. Synthetic Approach

The synthesis of this compound typically involves the esterification of (3S)-3-amino-3-phenylpropanoic acid. A general and effective method for the preparation of tert-butyl esters of amino acids involves the use of tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid.

G cluster_0 Synthesis Workflow Reactant1 (3S)-3-Amino-3-phenylpropanoic acid Reaction Esterification Reactant1->Reaction Reactant2 tert-Butyl Acetate Reactant2->Reaction Catalyst Perchloric Acid (cat.) Catalyst->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Figure 1: A generalized workflow for the synthesis of this compound.

3.2. Experimental Protocol: General Procedure for tert-Butylation

Causality: This protocol is based on established methods for the synthesis of tert-butyl esters of amino acids. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the tert-butanol generated in situ or directly from tert-butyl acetate.

  • Reaction Setup: To a solution of (3S)-3-amino-3-phenylpropanoic acid in a suitable solvent (e.g., dioxane), add an excess of tert-butyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as perchloric acid or sulfuric acid, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and LC-MS to confirm the structure and absence of starting material and byproducts. The enantiomeric purity can be determined by chiral high-performance liquid chromatography (HPLC).

3.3. Handling and Storage

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Research and Development

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules.

4.1. Peptide Synthesis

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality during peptide synthesis. It is stable to the basic conditions used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain. The tert-butyl group is typically removed under acidic conditions at the final deprotection step. This orthogonality makes it a valuable tool in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

G cluster_1 Role in Peptide Synthesis start Fmoc-AA-OH coupling Coupling with Resin-Bound Amine start->coupling deprotection Fmoc Deprotection (Piperidine) coupling->deprotection next_coupling Coupling with (S)-tBu-β-Phe-NH₂ deprotection->next_coupling final_deprotection Final Deprotection (TFA) next_coupling->final_deprotection peptide Final Peptide final_deprotection->peptide

Figure 2: Simplified workflow illustrating the use of a β-amino acid ester in peptide synthesis.

4.2. Chiral Drug Discovery

The defined stereochemistry at the C3 position makes this compound a valuable chiral synthon. The introduction of this specific stereocenter can be crucial for the biological activity of a drug candidate, as different enantiomers can have vastly different pharmacological and toxicological profiles. The phenyl group provides a scaffold for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a key intermediate with well-defined physicochemical and spectroscopic properties. Its utility as a chiral building block in peptide synthesis and drug discovery is well-established. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting its synthesis, handling, and significant applications in the chemical and pharmaceutical sciences. Further research into its reaction chemistry and the development of more detailed public data on its physical properties would be beneficial to the scientific community.

References

  • The Royal Society of Chemistry. Supplementary Information for Chemical Communications. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Online]. Available: [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Online]. Available: [Link]

  • PubChem. tert-butyl (3R)-3-amino-3-phenylpropanoate. [Online]. Available: [Link]

  • PubChem. tert-Butyl 3-oxo-3-phenylpropanoate. [Online]. Available: [Link]

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Online]. Available: [Link]

  • ResearchGate. Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). [Online]. Available: [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl... [Online]. Available: [Link]

  • Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. [Online]. Available: [Link]

  • InfochemsDB. TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE. [Online]. Available: [Link]

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Online]. Available: [Link]

  • PubChem. tert-butyl 3-(N-hydroxyanilino)-3-phenylpropanoate. [Online]. Available: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Online]. Available: [Link]

  • PubChem. CID 158720422. [Online]. Available: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Online]. Available: [Link]

  • Semantic Scholar. Preparation of t-Butyl Esters of Free Amino Acids1. [Online]. Available: [Link]

  • Doc Brown's Advanced Organic Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. [Online]. Available: [Link]

  • Google Patents. CN107805205B - Preparation method of (R) -3-aminobutanol. [Online].

Sources

An In-Depth Technical Guide to tert-Butyl (3S)-3-Amino-3-phenylpropanoate: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (3S)-3-amino-3-phenylpropanoate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of β-phenylalanine, its stereochemically defined structure makes it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed examination of a scientifically sound method for its enantioselective synthesis.

Molecular Structure and Properties

The molecular structure of this compound features a phenyl group and an amino group attached to the chiral carbon at the third position of the propanoate backbone. The "(3S)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its biological activity and its utility as a chiral synthon. The bulky tert-butyl ester group provides steric hindrance, which can be strategically employed in synthesis to influence reaction outcomes and can also impact the compound's solubility and metabolic stability.

Key Identifiers and Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.29 g/mol [1]
CAS Number 120686-21-6[2]
IUPAC Name This compound[1]
SMILES CC(C)(C)OC(=O)CC1=CC=CC=C1[1]
InChI Key TYYCBAISLMKLMT-NSHDSACASA-N[1]
Appearance Colorless to light brown liquid[2]
Boiling Point ~306.5 °C at 760 mmHg (Predicted)N/A
Density ~1.0 g/cm³ (Predicted)N/A

The Significance of Chirality: The (3S)-Stereoisomer

In drug development, the three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. For chiral molecules like tert-butyl 3-amino-3-phenylpropanoate, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The (3S)-stereoisomer is a key precursor in the synthesis of various biologically active compounds, including platelet aggregation inhibitors and human gonadotropin-releasing hormone receptor antagonists.[3] Therefore, methods for the enantioselective synthesis of the (3S)-isomer are of paramount importance.

Enantioselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-amino acids and their esters is a well-established field in organic chemistry.[4] A common and effective strategy involves the diastereoselective addition of a nucleophile to a chiral imine, followed by the removal of the chiral auxiliary. Below is a detailed protocol for the synthesis of this compound, adapted from established methodologies for preparing chiral β-amino esters.[5]

Synthesis Workflow

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Reformatsky Reaction cluster_2 Step 3: Removal of Chiral Auxiliary benzaldehyde Benzaldehyde imine (S,E)-N-Benzylidene-1-phenylethanamine (Chiral Imine) benzaldehyde->imine Toluene, reflux - H₂O chiral_amine (S)-1-Phenylethylamine (Chiral Auxiliary) chiral_amine->imine adduct Diastereomeric Adduct imine->adduct THF, -78 °C to rt reformatsky_reagent Reformatsky Reagent (from tert-butyl bromoacetate and Zn) reformatsky_reagent->adduct target This compound adduct->target Catalytic Hydrogenolysis h2_pdc H₂, Pd/C h2_pdc->target

Caption: A three-step synthesis of this compound.

Experimental Protocol

Step 1: Formation of the Chiral Imine

  • To a solution of benzaldehyde (1.0 eq) in toluene, add (S)-1-phenylethylamine (1.0 eq).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux until no more water is collected.

  • Remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.

Causality: The formation of a chiral imine is the cornerstone of this enantioselective strategy. The stereocenter on the (S)-1-phenylethylamine directs the subsequent nucleophilic attack from one face of the imine, leading to the preferential formation of one diastereomer.

Step 2: Diastereoselective Reformatsky Reaction

  • In a separate flask, activate zinc dust (2.0 eq).

  • Add a solution of tert-butyl bromoacetate (1.5 eq) in anhydrous THF to the activated zinc to form the Reformatsky reagent.

  • Cool the solution of the chiral imine from Step 1 in anhydrous THF to -78 °C.

  • Slowly add the prepared Reformatsky reagent to the imine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric adduct.

Causality: The Reformatsky reaction involves the addition of an organozinc enolate to the imine. The chiral auxiliary on the imine sterically hinders one face of the C=N double bond, forcing the incoming nucleophile to attack from the less hindered face, thus establishing the desired stereochemistry at the C-3 position.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the crude adduct from Step 2 in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, this compound.

Causality: Catalytic hydrogenolysis is an effective method for cleaving the N-benzyl-type bond of the chiral auxiliary without affecting other functional groups in the molecule, such as the ester. This step cleanly removes the chiral auxiliary, yielding the desired enantiomerically enriched β-amino ester.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.

  • δ 4.35 (t, 1H): Methine proton at the C-3 position (CH-Ph).

  • δ 2.60 (d, 2H): Methylene protons at the C-2 position (CH₂-COO).

  • δ 1.75 (s, 2H): Protons of the amino group (NH₂).

  • δ 1.45 (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR (CDCl₃, 100 MHz):

  • δ 171.0: Carbonyl carbon of the ester.

  • δ 145.0: Quaternary aromatic carbon attached to the C-3.

  • δ 128.5, 127.0, 126.0: Aromatic carbons.

  • δ 80.5: Quaternary carbon of the tert-butyl group.

  • δ 52.0: Methine carbon at the C-3 position (CH-Ph).

  • δ 45.0: Methylene carbon at the C-2 position (CH₂-COO).

  • δ 28.0: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (ESI+):

  • m/z 222.15 [M+H]⁺: Protonated molecular ion.

Safety and Handling

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably in a fume hood.

First Aid Measures:

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable chiral intermediate in the synthesis of pharmaceuticals. Its enantioselective synthesis is crucial for accessing biologically active target molecules. The detailed methodology and understanding of the underlying stereochemical principles presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related chiral building blocks.

References

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2017). Molecules, 22(9), 1499.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (n.d.). Dalhousie University.
  • SYNTHESIS OF CHIRAL BETA AMINO ACIDS. (2005).
  • 3-Amino-3-phenylpropionic Acid CAS 614-19-7: A Key Synthetic Intermediate for Pharmaceutical & Material Innov
  • The standard 13C NMR spectrum of phenyl propano
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). Biomolecules, 3(3), 741-777.
  • tert-butyl (3R)
  • Stereoselective Synthesis and Application of β‐Amino Ketones. (2015). Asian Journal of Organic Chemistry, 4(10), 988-1016.
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  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(5), 458-462.

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synthesis of enantiomerically pure tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate

Authored by: Gemini, Senior Application Scientist

Abstract

Enantiomerically pure β-amino acids and their esters are fundamental chiral building blocks in modern drug development and organic synthesis.[1] Among these, this compound stands out as a critical intermediate for the synthesis of various pharmaceuticals, including peptidomimetics and β-lactam antibiotics. Its stereochemistry is pivotal to its biological activity, making the development of efficient and highly stereoselective synthetic routes a significant area of research. This guide provides a comprehensive overview of the principal strategies for synthesizing the (3S)-enantiomer with high optical purity. We will delve into the mechanistic underpinnings of asymmetric conjugate addition reactions and enzymatic resolutions, offering detailed, field-proven protocols and comparative data to inform methodological choices for researchers, chemists, and professionals in pharmaceutical development.

Strategic Overview: A Retrosynthetic Analysis

The core challenge in synthesizing this compound lies in the precise installation of the stereocenter at the C3 position. A logical retrosynthetic approach reveals two dominant strategies for achieving this: the stereocontrolled formation of the C-N bond or the resolution of a racemic mixture.

G cluster_0 Key Disconnections & Strategies cluster_1 Precursors for Aza-Michael cluster_2 Precursors for EKR Target This compound A Asymmetric Conjugate Addition (Aza-Michael Reaction) Target->A C-N bond formation B Enzymatic Kinetic Resolution (EKR) Target->B Racemate Separation Cinnamate tert-butyl cinnamate A->Cinnamate NitrogenSource Nitrogen Nucleophile (e.g., Boc-NH2, Phthalimide) A->NitrogenSource Catalyst Chiral Catalyst (Organocatalyst or Metal Complex) A->Catalyst Racemate rac-tert-butyl 3-amino-3-phenylpropanoate (or N-protected derivative) B->Racemate Enzyme Enzyme (e.g., Lipase) B->Enzyme

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two primary pathways:

  • Asymmetric Conjugate Addition (Aza-Michael Reaction): This is an atom-economical approach where a nitrogen nucleophile adds to the β-position of an α,β-unsaturated ester (tert-butyl cinnamate).[2] Chirality is induced by a chiral catalyst that orchestrates the facial selectivity of the addition.

  • Enzymatic Kinetic Resolution (EKR): This strategy involves the preparation of a racemic mixture of the β-amino ester, followed by the selective transformation of one enantiomer by an enzyme, typically a lipase.[3][4] This leaves the desired, unreacted enantiomer in high optical purity.

Methodology I: Asymmetric Aza-Michael Addition

The aza-Michael reaction is a powerful tool for forming C-N bonds and is one of the most attractive methods for the asymmetric synthesis of β-amino carbonyl compounds.[5] The use of chiral organocatalysts, particularly bifunctional catalysts like thioureas and squaramides, has revolutionized this field.[6][7]

The Principle of Bifunctional Organocatalysis

Bifunctional organocatalysts operate through a dual-activation mechanism. For instance, a chiral thiourea catalyst can simultaneously activate both the electrophile (the α,β-unsaturated ester) and the nucleophile through hydrogen bonding. The thiourea moiety activates the ester by coordinating to its carbonyl oxygen, lowering its LUMO energy. Concurrently, the basic amine moiety on the catalyst deprotonates and activates the nitrogen nucleophile. This formation of a well-organized, chiral transition state directs the nucleophile to attack one specific face of the double bond, resulting in high enantioselectivity.

G cluster_workflow Aza-Michael Experimental Workflow step1 Step 1: Reagent Setup Add tert-butyl cinnamate, nitrogen source (e.g., 4-nitrophthalimide), and chiral catalyst (e.g., 9-epi-9-amino-9-deoxyquinine) to a reaction vessel under inert atmosphere. step2 Step 2: Reaction Execution Dissolve reagents in an appropriate solvent (e.g., Toluene). Stir at specified temperature (e.g., -20°C). Monitor reaction progress via TLC or HPLC. step1->step2 Initiation step3 Step 3: Workup Quench the reaction. Perform aqueous extraction to remove catalyst and unreacted nucleophile. step2->step3 Completion step4 Step 4: Purification Concentrate the organic phase. Purify the crude product by silica gel column chromatography. step3->step4 Isolation step5 Step 5: Deprotection (if needed) Remove the protecting group from the nitrogen to yield the free amine. step4->step5 Finalization step6 Step 6: Analysis Confirm structure (NMR, MS). Determine enantiomeric excess via Chiral HPLC. step5->step6 Validation

Figure 2: General experimental workflow for an organocatalyzed aza-Michael addition.
Comparative Data for Catalytic Systems

The choice of catalyst and reaction conditions is critical for achieving high yield and enantioselectivity. The following table summarizes representative results from the literature for the synthesis of β-amino esters via aza-Michael addition.

Catalyst SystemNucleophileSubstrateYield (%)ee (%)Reference
Chiral SquaramideAmidesortho-Quinomethanes69-9492-97[8]
Cinchona Alkaloid4-Nitrophthalimideα,β-Unsaturated Ketones49-9895-99[6]
(S,S)-(+)-Pseudoephedrine AuxiliaryLithium Benzylamidesα,β-Unsaturated AmidesGoodGood-Excellent[5][9]
Bifunctional ThioureaO-Substituted HydroxylaminesPyrazolecrotonatesHighHigh[1]
Detailed Experimental Protocol: Organocatalytic Aza-Michael Addition

This protocol is adapted from established methodologies using cinchona alkaloid-derived catalysts.[2][6]

Materials:

  • tert-Butyl Cinnamate (1.0 eq)

  • N-Boc-carbamate (1.2 eq)

  • Chiral Bifunctional Thiourea Catalyst (e.g., Takemoto catalyst) (10 mol%)

  • Toluene, anhydrous

  • Reaction vessel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral bifunctional thiourea catalyst (0.1 eq).

  • Add tert-butyl cinnamate (1.0 eq) and N-Boc-carbamate (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of 0.2 M with respect to the cinnamate ester.

  • Reaction Execution: Stir the mixture at room temperature (or as optimized for the specific catalyst). Monitor the reaction's progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Workup: Upon completion (typically 12-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the N-Boc-protected this compound.

  • Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. The enantiomeric excess must be determined by chiral HPLC analysis.

Methodology II: Enzymatic Kinetic Resolution

Enzymatic methods offer an environmentally benign and highly selective alternative for producing enantiopure compounds.[10] Kinetic resolution relies on the principle that an enzyme will react at a significantly different rate with the two enantiomers of a racemic substrate. For β-amino esters, lipases are particularly effective biocatalysts.[3][11][12]

The Principle of Lipase-Catalyzed Resolution

In this process, a racemic mixture of N-protected tert-butyl 3-amino-3-phenylpropanoate is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica Lipase B (CAL-B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (the desired (S)-ester) largely unreacted. At approximately 50% conversion, the reaction can be stopped, and the unreacted (S)-ester can be separated from the (R)-acid, both in high enantiomeric excess.

G Start Racemic N-Boc-tert-butyl 3-amino-3-phenylpropanoate ((R/S)-Ester) Process Enzymatic Hydrolysis (Candida antarctica Lipase B, CAL-B) Buffer/Organic co-solvent, ~50% conversion Start->Process Mixture Reaction Mixture Process->Mixture Separation Separation Step (e.g., Acid-Base Extraction) Mixture->Separation Product_S Unreacted (S)-Ester (Desired Product, high ee) Separation->Product_S Organic Phase Product_R Hydrolyzed (R)-Acid (Byproduct, high ee) Separation->Product_R Aqueous Phase (after basification/acidification)

Figure 3: Workflow for enzymatic kinetic resolution of a β-amino ester.
Comparative Data for Enzymatic Systems

The choice of enzyme, solvent, and protecting group can significantly impact the efficiency and selectivity of the resolution.

EnzymeReaction TypeSubstrate ProtectionConversion (%)Product ee (%)Reference
Candida antarctica Lipase B (CAL-B)TransesterificationBz, Cbz, Boc, FmocHigh>99[3]
Candida antarctica Lipase B (CAL-B)HydrolysisHydroxy-substituted-≥52[13]
Candida rugosa LipaseHydrolysisUnprotected--[1]
Rhodococcus sp.Kinetic ResolutionIsopropylideneglycerol-High[14]
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the resolution of racemic N-Boc-tert-butyl 3-amino-3-phenylpropanoate using immobilized CAL-B.

Materials:

  • Racemic N-Boc-tert-butyl 3-amino-3-phenylpropanoate (1.0 eq)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Reaction vessel with temperature control and stirring

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic N-Boc-protected ester in MTBE. Add the phosphate buffer to create a biphasic system.

  • Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Reaction Execution: Stir the suspension vigorously at a controlled temperature (e.g., 30-45 °C). Monitor the conversion by taking samples from the organic layer and analyzing by HPLC to track the disappearance of the starting material and the formation of the acid.

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • Workup and Separation: Transfer the filtrate to a separatory funnel. The unreacted (S)-ester will remain in the organic phase (MTBE). The (R)-acid salt will be in the aqueous buffer phase.

  • Wash the organic phase with a dilute basic solution (e.g., NaHCO₃) to ensure complete removal of the acid product, followed by a brine wash.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched tert-butyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate.

  • Analysis: Confirm the structure and determine the enantiomeric excess of the resulting ester using chiral HPLC.

Determination of Enantiomeric Purity

An accurate determination of the enantiomeric excess (ee) is crucial to validate the success of any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[15]

Protocol: Chiral HPLC Analysis

Equipment and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Sample of the synthesized this compound

  • Racemic standard for reference

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Prepare a similar solution of the racemic standard.

  • Method Development (if necessary): Inject the racemic standard. Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks. A typical starting condition is 90:10 n-hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Sample Analysis: Once the method is optimized, inject the synthesized sample.

  • Data Analysis: Record the chromatogram. Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times relative to the racemic standard.

  • Calculation of Enantiomeric Excess (ee): Integrate the area under each peak. Calculate the ee using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Conclusion

The can be effectively achieved through several robust methodologies. Asymmetric aza-Michael additions catalyzed by chiral organocatalysts offer a direct, atom-economical route with high enantioselectivity, making it an elegant choice for chemical synthesis. Alternatively, enzymatic kinetic resolution using lipases provides a highly selective and environmentally friendly pathway, which is particularly advantageous for its operational simplicity and the reusability of the biocatalyst. The selection of the optimal method will depend on factors such as substrate availability, catalyst cost, scalability requirements, and the specific expertise available within the laboratory. For all approaches, rigorous analytical validation, primarily through chiral HPLC, is a non-negotiable step to ensure the final product meets the high standards of optical purity required for pharmaceutical applications.

References

  • AIP Conference Proceedings (2008). Enzymatic Resolution of β‐Amino Methyl Esters using Lipase B from Candida antarctica. Available at: [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. Available at: [Link]

  • Palomo, C., et al. (2004). Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. PubMed. Available at: [Link]

  • Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4815. Available at: [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]

  • Sánta-Bell, E., et al. (2020). Mechanochemical enzymatic resolution of N -benzylated-β 3 -amino esters. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. Available at: [Link]

  • Do, H., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC - NIH. Available at: [Link]

  • Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(12), 9212-9226. Available at: [Link]

  • Wang, J., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. Available at: [Link]

  • Xu, B., et al. (2018). Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. The Journal of Organic Chemistry, 83(15), 8089-8096. Available at: [Link]

  • Li, G., et al. (2020). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 25(21), 5178. Available at: [Link]

  • Kumar, A., & Kaur, H. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 2390-2435. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Available at: [Link]

  • ResearchGate (2018). Asymmetric aza-Michael addition reaction catalysed by chiral bifunctional thiourea. Available at: [Link]

  • Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. Available at: [Link]

  • James, T. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. Available at: [Link]

  • Forró, E., & Fülöp, F. (2022). Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Current Medicinal Chemistry, 29(41), 6218-6227. Available at: [Link]

  • El-Gereadly, A. A., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1917-1927. Available at: [Link]

  • Lee, J., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 384-391. Available at: [Link]

  • Kroutil, W., et al. (2020). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH. Available at: [Link]

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  • ResearchGate. Scheme 42. Synthesis of enantiopure b 3-amino acid derivatives by.... Available at: [Link]

  • Campello, H. R., et al. (2016). Asymmetric Reduction of Lactam-Based β-Aminoacrylates. Synthesis of Heterocyclic β(2)-Amino Acids. Organic Letters, 18(16), 4124-4127. Available at: [Link]

  • Liu, W., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 44-55. Available at: [Link]

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Sources

Spectroscopic Data of tert-butyl (3S)-3-amino-3-phenylpropanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl (3S)-3-amino-3-phenylpropanoate is a chiral β-amino ester of significant interest in organic synthesis and drug development. Its structure combines a bulky tert-butyl ester group, a stereogenic center bearing an amino group, and a phenyl ring, making it a valuable building block for the synthesis of various biologically active molecules, including peptides and pharmaceutical intermediates. The precise characterization of this compound is paramount to ensure its purity, identity, and suitability for downstream applications. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies, data interpretation, and underlying principles are discussed to offer a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that give rise to characteristic spectroscopic signals are the phenyl ring protons, the chiral methine proton, the diastereotopic methylene protons, and the magnetically equivalent methyl protons of the tert-butyl group.

Figure 1: 2D Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal standard.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B Data Acquisition (≥300 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D

Figure 2: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

¹H NMR Data Summary

The following table summarizes the ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.36 - 7.23m5HC₆H₅
4.41t, J = 6.8 Hz1HCH-Ph
2.68d, J = 6.8 Hz2HCH₂
1.63s2HNH₂
1.41s9HC(CH₃)₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (7.36 - 7.23 ppm): The complex multiplet in the aromatic region integrating to five protons is characteristic of a monosubstituted benzene ring. The overlapping signals arise from the ortho, meta, and para protons.

  • Methine Proton (4.41 ppm): The triplet at 4.41 ppm corresponds to the benzylic methine proton (CH-Ph). The triplet multiplicity arises from the coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant (J) of 6.8 Hz. The downfield chemical shift is due to the deshielding effect of the adjacent phenyl ring and the amino group.

  • Methylene Protons (2.68 ppm): The doublet at 2.68 ppm, integrating to two protons, is assigned to the methylene (CH₂) group. These two protons are diastereotopic due to the adjacent chiral center, but in this case, they appear as a simple doublet due to coupling with the single methine proton (n+1 rule, 1+1=2), with a coupling constant of 6.8 Hz.

  • Amine Protons (1.63 ppm): The broad singlet at 1.63 ppm, integrating to two protons, is attributed to the primary amine (NH₂) protons. The broadness of this signal is typical for amine protons due to quadrupole broadening and potential hydrogen exchange.

  • tert-Butyl Protons (1.41 ppm): The sharp singlet at 1.41 ppm, integrating to nine protons, is characteristic of the three equivalent methyl groups of the tert-butyl ester. The singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Experimental Protocol

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is generally necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, and the chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
171.7C=O
143.9C (ipso-phenyl)
128.8CH (aromatic)
127.5CH (aromatic)
126.6CH (aromatic)
80.8C(CH₃)₃
52.8CH-Ph
46.0CH₂
28.3C(CH₃)₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (171.7 ppm): The signal in the downfield region is characteristic of an ester carbonyl carbon.

  • Aromatic Carbons (143.9 - 126.6 ppm): Four signals are observed in the aromatic region. The quaternary ipso-carbon appears at 143.9 ppm, while the protonated aromatic carbons appear between 128.8 and 126.6 ppm.

  • Quaternary tert-Butyl Carbon (80.8 ppm): This signal corresponds to the quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.

  • Methine Carbon (52.8 ppm): The signal for the chiral methine carbon (CH-Ph) appears at 52.8 ppm.

  • Methylene Carbon (46.0 ppm): The methylene carbon (CH₂) signal is observed at 46.0 ppm.

  • tert-Butyl Methyl Carbons (28.3 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at 28.3 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol

A common method for obtaining the IR spectrum of a liquid sample is as follows:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance as a function of wavenumber (cm⁻¹).

G cluster_workflow FTIR Experimental Workflow A Sample Preparation (Thin film on salt plates) B Background Scan (Clean salt plates) A->B C Sample Scan B->C D Spectral Analysis (Wavenumber of absorption bands) C->D

Figure 3: A generalized workflow for acquiring and analyzing an FTIR spectrum.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3381, 3313MediumN-H stretch (primary amine)
3063, 3030WeakC-H stretch (aromatic)
2977, 2932MediumC-H stretch (aliphatic)
1729StrongC=O stretch (ester)
1603, 1496MediumC=C stretch (aromatic)
1157StrongC-O stretch (ester)
Interpretation of the IR Spectrum
  • N-H Stretching (3381, 3313 cm⁻¹): The two bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of a primary amine (NH₂).

  • C-H Stretching (3063, 3030 cm⁻¹ and 2977, 2932 cm⁻¹): The weak absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while the medium intensity bands below 3000 cm⁻¹ correspond to C-H stretching in the aliphatic portions of the molecule (methine, methylene, and methyl groups).[2]

  • C=O Stretching (1729 cm⁻¹): The strong, sharp absorption band at 1729 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the tert-butyl ester.

  • C=C Stretching (1603, 1496 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretching (1157 cm⁻¹): The strong band at 1157 cm⁻¹ is attributed to the C-O single bond stretching of the ester group.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive and unambiguous structural confirmation of this compound. Each spectroscopic technique offers complementary information, allowing for the confident assignment of all protons and carbons and the identification of key functional groups. This detailed spectroscopic guide serves as a valuable resource for scientists and researchers, ensuring the quality and identity of this important chiral building block in their synthetic and drug development endeavors.

References

  • Davyt, M. G. G. (2005). New Strategies for the Synthesis of a,a-Disubstituted Amino Acids and Derivatives (Doctoral dissertation, Universitat de Barcelona). [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2021, December 15). FT-IR Spectroscopy (Experiment). [Link]

  • University of Calgary. Sample IR spectra. [Link]

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Navigating the Solubility Landscape of tert-Butyl (3S)-3-Amino-3-Phenylpropanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the intricate journey of drug discovery and development, the physicochemical properties of a lead compound are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth understanding of the solubility of a key chiral building block, tert-butyl (3S)-3-amino-3-phenylpropanoate. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, theoretical principles, and practical experimental protocols to confidently navigate its solubility landscape. By understanding the molecular characteristics of this β-amino acid ester and the principles of solute-solvent interactions, you will be empowered to make informed decisions in your process development and formulation activities.

Molecular Profile of this compound

A comprehensive understanding of a molecule's structure and inherent properties is the cornerstone of predicting its solubility behavior.

Structure:

  • tert-Butyl Ester: The presence of the bulky, non-polar tert-butyl group esterifying the carboxylic acid function is a key feature. This group significantly increases the lipophilicity of the molecule compared to its free acid counterpart, (3S)-3-amino-3-phenylpropanoic acid. By masking the polar carboxylic acid, the tert-butyl ester enhances solubility in less polar organic solvents.

  • Primary Amine: The free amino group (-NH2) introduces a polar, hydrogen-bond donating and accepting site. This functional group is a primary driver for interactions with polar protic solvents.

  • Phenyl Group: The phenyl ring is a large, non-polar, and hydrophobic moiety. This feature contributes to the molecule's solubility in aromatic and less polar solvents through van der Waals forces and potential π-π stacking interactions.

  • Chirality (S)-configuration: The stereochemistry at the C3 position does not directly influence the intrinsic solubility in achiral solvents but is critical for its biological activity and can be relevant in chiral recognition processes during crystallization.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₂PubChem[1]
Molecular Weight221.29 g/mol PubChem[1]
AppearanceClear colorless to light brown liquidThermo Fisher Scientific[2]
Refractive Index1.4960 to 1.4990 (at 20°C)Thermo Fisher Scientific[2]
XLogP32.2PubChem[1]

The positive XLogP3 value of 2.2 indicates a degree of lipophilicity, suggesting that the compound will have a preference for an oily or non-polar environment over an aqueous one. This is a crucial piece of information for anticipating its solubility profile.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for understanding solubility. This principle is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

Key Intermolecular Interactions:

  • Hydrogen Bonding: The primary amine group is capable of both donating and accepting hydrogen bonds. This makes polar protic solvents, such as alcohols (methanol, ethanol), strong candidates for dissolving this compound.

  • Dipole-Dipole Interactions: The ester and amine functionalities introduce polar regions in the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like acetone and acetonitrile.

  • Van der Waals Forces (London Dispersion Forces): The non-polar tert-butyl and phenyl groups interact with non-polar solvents like toluene and hexane through these weaker forces.

Solvent Polarity and its Influence:

The polarity of a solvent plays a pivotal role in its ability to dissolve a given solute. A qualitative prediction of solubility for this compound in various organic solvents can be made by considering the balance of its polar (amine, ester) and non-polar (phenyl, tert-butyl) groups.

Qualitative Solubility Profile (Predicted):

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the amine group.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DichloromethaneModerate to HighDipole-dipole interactions with the ester and amine groups.
Non-Polar Aromatic TolueneModerateFavorable interactions with the phenyl group.
Non-Polar Aliphatic Hexane, HeptaneLowThe polar amine and ester groups hinder dissolution in highly non-polar solvents.

It is important to note that while free amino acids are generally insoluble in nonpolar organic solvents, the esterification of the carboxylic acid in the target molecule significantly enhances its solubility in these types of solvents[3][4].

Experimental Determination of Solubility: A Practical Guide

Given the absence of extensive published solubility data, experimental determination is the most reliable path forward. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent[3].

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Accurately weigh excess This compound C Combine the compound and solvent A->C B Add a known volume of the selected organic solvent to a vial B->C D Seal the vial securely C->D E Agitate at a constant temperature (e.g., using a shaker bath) for a defined period (e.g., 24-48 hours) D->E F Allow undissolved solids to settle E->F G Withdraw a clear aliquot of the supernatant F->G H Filter the aliquot (e.g., using a 0.22 µm PTFE syringe filter) G->H I Dilute the filtrate with a suitable solvent H->I J Quantify the concentration using a validated analytical method (e.g., HPLC-UV) I->J

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Protocol:

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or shaker water bath with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrumentation)

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared using solutions of known concentrations.

  • Calculation:

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solvent is fully saturated with the solute, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding them is crucial for process development and formulation.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH (in aqueous or mixed aqueous-organic systems): The primary amine group has a pKa. In aqueous environments or solvent mixtures containing water, the pH will significantly impact the ionization state of the amine. At a pH below its pKa, the amine will be protonated (-NH3+), forming a salt which is generally more soluble in polar solvents.

  • Presence of Excipients: In a formulation context, the presence of co-solvents, surfactants, or complexing agents can significantly alter the solubility of the active pharmaceutical ingredient.

Logical Relationship Diagram:

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_external External Factors Solubility Solubility of tert-butyl (3S)-3-amino-3-phenylpropanoate Polarity Molecular Polarity (Amine, Ester vs. Phenyl, t-Butyl) IntermolecularForces Intermolecular Forces (H-bonding, Dipole-Dipole, VdW) Polarity->IntermolecularForces SolventInteractions Solute-Solvent Interactions IntermolecularForces->SolventInteractions SolventPolarity Solvent Polarity (Protic vs. Aprotic, Polar vs. Non-polar) SolventPolarity->SolventInteractions SolventInteractions->Solubility Temperature Temperature Temperature->Solubility pH pH (in aqueous systems) pH->Solubility Excipients Presence of Excipients Excipients->Solubility

Caption: Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

For future work, the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures would be of significant value to the scientific community. Such data would facilitate the development of more efficient purification processes, robust formulation strategies, and ultimately, contribute to the accelerated development of new therapeutics.

References

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Pion Inc. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-aminopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3R)-3-amino-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solubility of amino acids in mixed solvent systems. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Reddit. (2020). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ?. r/chemistry. Retrieved from [Link]

  • PubMed. (1971). Solubility of amino acids in pure solvent systems. Retrieved from [Link]

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stability and storage conditions for tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Stability and Storage of tert-Butyl (3S)-3-amino-3-phenylpropanoate

Introduction

This compound (CAS No: 120686-18-2) is a chiral building block of significant value in pharmaceutical research and drug development. As a protected derivative of (S)-β-phenylalanine, its utility lies in its ability to participate in complex synthetic pathways, particularly in the construction of peptide mimetics and other enantiomerically pure active pharmaceutical ingredients. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, prized for its stability under various conditions and its specific cleavage requirements.[1]

The integrity and purity of this reagent are paramount to the success of multi-step syntheses. Degradation not only reduces the yield of desired products but can also introduce impurities that are difficult to separate, complicating downstream processes and potentially compromising the final product's safety and efficacy. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its primary degradation pathways, recommended storage and handling conditions, and protocols for stability assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this critical synthetic intermediate.

Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's structure is essential to predict its stability. Each functional group contributes to its overall chemical behavior.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 120686-18-2[3][4]
Molecular Formula C₁₃H₁₉NO₂[4]
Molecular Weight 221.30 g/mol PubChem
Appearance Clear colorless to light brown liquid[4]

Key Structural Features Influencing Stability:

  • tert-Butyl Ester: This is the most chemically significant feature regarding stability. The bulky tert-butyl group provides steric hindrance, making the carbonyl carbon less susceptible to nucleophilic attack under neutral or basic conditions.[5] However, it is specifically designed for cleavage under acidic conditions via a mechanism that generates a stable tertiary carbocation.[5][6] This susceptibility to acid is the compound's primary liability.

  • Primary Amine (-NH₂): The free amino group imparts basicity to the molecule and is a potential site for oxidation. Its nucleophilic character is central to its intended synthetic reactions but also represents a potential route for degradation if incompatible reagents are present.

  • Phenyl Group: The aromatic ring is generally stable but the adjacent benzylic C-H bond can be a target for oxidation under harsh conditions.

  • Chiral Center (S-configuration): The stereochemical purity at the C3 position is critical for its application in asymmetric synthesis. While racemization is not a common degradation pathway under proper storage, it can be induced by extreme pH or temperature, making the preservation of the chiral center a key goal of proper handling.

Core Stability Profile and Degradation Pathways

While the compound is described as stable under normal conditions, this assumes adherence to strict storage protocols.[3] Deviation from these conditions can initiate several degradation pathways.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant and probable degradation route for this compound is hydrolysis of the ester bond, catalyzed by acid.[5] This reaction is facile and proceeds through a unimolecular AAL1 mechanism due to the formation of the highly stable tert-butyl carbocation intermediate.[6][7]

Mechanism:

  • The carbonyl oxygen of the ester is protonated by an acid catalyst (H⁺), increasing the electrophilicity of the carbonyl carbon.

  • The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, releasing the stable tertiary tert-butyl carbocation.

  • The carbocation is subsequently deprotonated, typically by a weak base, to form isobutylene gas.[8]

  • The other product is the free carboxylic acid, (3S)-3-amino-3-phenylpropanoic acid.

This pathway is intentionally exploited in synthesis for deprotection using acids like trifluoroacetic acid (TFA).[8] Consequently, exposure to even trace acidic contaminants during storage can lead to significant degradation.

G cluster_main Acid-Catalyzed Hydrolysis of tert-Butyl Ester (A_AL1 Mechanism) start This compound protonated Protonated Ester Intermediate start->protonated + H⁺ cleavage Rate-Limiting Cleavage protonated->cleavage acid (3S)-3-amino-3-phenylpropanoic Acid cleavage->acid cation tert-Butyl Carbocation cleavage->cation products Products final_gas Isobutylene cation->final_gas - H⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Secondary Degradation Pathways
  • Moisture (Neutral Hydrolysis): While significantly more stable to neutral water than other alkyl esters, hydrolysis can still occur over long periods, especially at elevated temperatures. The recommendation to store in a dry place is critical to mitigate this risk.[3]

  • Oxidation: The compound is incompatible with strong oxidizing agents.[3] The primary amine is susceptible to oxidation, which could lead to a variety of degradation products and discoloration.

  • Photodegradation: Some suppliers note that the compound is light-sensitive. Exposure to UV light can provide the energy to initiate radical-based degradation reactions.

  • Base-Catalyzed Hydrolysis: tert-Butyl esters are generally very stable under basic conditions.[5] Saponification is extremely slow compared to acid-catalyzed cleavage and is not considered a primary stability concern under normal storage.

Recommended Storage and Handling Conditions

To preserve the purity, potency, and chiral integrity of this compound, strict adherence to the following storage and handling protocols is mandatory.

Optimal Storage Conditions

The following conditions are synthesized from safety data sheets and supplier recommendations to provide maximum protection against degradation.

ParameterRecommendationRationale
Temperature Freezer (-20°C) Reduces the kinetic rate of all potential chemical degradation reactions, including hydrolysis and oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen to prevent oxidation and moisture to prevent hydrolysis.
Light Amber Glass Vial / Protect from Light Prevents photodegradation from UV or ambient light exposure.
Container Tightly Sealed Container Prevents ingress of atmospheric moisture and oxygen.[3] Use containers with high-integrity seals (e.g., PTFE-lined caps).
Incompatibles Store away from Acids and Oxidizers Prevents the primary degradation pathways of acid-catalyzed hydrolysis and oxidation.[3]
Handling Procedures

This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][9][10] All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

  • Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of any potential vapors and to provide containment in case of a spill.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.

  • Dispensing: When dispensing the liquid, use a clean, dry syringe or pipette under a stream of inert gas to avoid introducing moisture or air into the main container. Reseal the container promptly and tightly after use.

Experimental Protocols for Stability Assessment

For GxP applications or when developing a process where the compound's stability is critical, experimental validation is necessary. The following outlines two fundamental stability study protocols.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is designed to rapidly identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:

    • Acidic: Add 0.1 M HCl. Store at 60°C for 24 hours.

    • Basic: Add 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store at 80°C (in solution and as neat material) for 48 hours.

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.

  • Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method with a mass spectrometer (LC-MS) to separate and identify the parent compound and any new peaks corresponding to degradants.

G cluster_workflow Forced Degradation Workflow cluster_stress Expose to Stress Conditions prep Prepare Stock Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base ox Oxidative (H₂O₂) prep->ox therm Thermal prep->therm photo Photolytic prep->photo analysis Analyze via LC-MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Identify Degradation Products & Pathways analysis->report

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

This study provides real-world data on the compound's shelf-life under the recommended storage conditions.

Methodology:

  • Sample Storage: Place multiple, sealed containers of the compound (from at least three different lots, if possible) in a calibrated freezer set to -20°C ± 5°C.

  • Time Points: Designate specific time points for analysis, such as 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Testing: At each time point, remove one container and allow it to equilibrate to room temperature before opening. Perform a full suite of tests, including:

    • Appearance: Visual inspection for color change or particulate matter.

    • Purity Assay: Quantitative analysis using a validated HPLC method to determine the percentage of the active compound remaining.

    • Degradation Products: Chromatographic analysis to quantify any known or unknown impurities.

  • Data Analysis: Plot the purity over time to establish a shelf-life, defined as the time at which the purity drops below a specified limit (e.g., 95%).

Summary and Key Recommendations

The chemical integrity of this compound is contingent upon a clear understanding of its vulnerability to acid-catalyzed hydrolysis and, to a lesser extent, moisture, oxygen, and light.

To ensure maximum stability and shelf-life, the following are critical:

  • Store at Freezer Temperatures: Always store the material at or below -20°C.

  • Use an Inert Atmosphere: After each use, flush the container headspace with argon or nitrogen before resealing.

  • Prevent Moisture Contact: Use dry containers and handle in a low-humidity environment. Keep the container tightly sealed at all times.

  • Protect from Light: Store in an amber vial or in a dark location.

  • Avoid Contamination: Never store near acids or strong oxidizing agents. Use clean, dedicated equipment for dispensing.

By implementing these scientifically-grounded storage and handling procedures, researchers and drug development professionals can ensure the reliability and quality of this essential chiral building block for their synthetic applications.

References

  • Title: Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Wordpress URL: [Link]

  • Title: Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether Source: Environmental Toxicology and Chemistry | Oxford Academic URL: [Link]

  • Title: What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL: [Link]

  • Title: tert-butyl (3R)-3-amino-3-phenylpropanoate | C13H19NO2 Source: PubChem URL: [Link]

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A Technical Guide to the Synthesis and Application of tert-butyl (3S)-3-amino-3-phenylpropanoate Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the β-Phenylalanine Scaffold

In the landscape of medicinal chemistry and drug development, the quest for molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. β-amino acids, and particularly their aryl derivatives, have emerged as a privileged structural class. Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties and, critically, enhanced stability against enzymatic degradation.[1] This inherent resistance to peptidases makes them ideal building blocks for creating peptidomimetics and other small molecule therapeutics with improved pharmacokinetic profiles.

The β-phenylalanine derivative (β-PAD) structure, specifically, serves as a versatile and modular scaffold in the design of drug candidates.[1] The chiral nature of molecules like tert-butyl (3S)-3-amino-3-phenylpropanoate provides a crucial third dimension for molecular recognition by biological targets, while the phenyl ring and amino group offer rich anchor points for chemical modification.[1][2] This guide provides an in-depth exploration of the core moiety, its structural analogs, synthetic methodologies, and applications, offering a technical resource for researchers aiming to leverage this powerful scaffold.

The Core Moiety: this compound

The subject of this guide is a chiral molecule featuring a phenyl group and a primary amine at the C3 (β) position, with a carboxylic acid esterified by a bulky tert-butyl group.

  • IUPAC Name: this compound

  • Molecular Formula: C13H19NO2[3]

  • Stereochemistry: The "(3S)" designation is critical, defining the absolute configuration at the chiral center. This specific stereoisomer is often crucial for achieving desired biological activity, as molecular recognition in biological systems is highly stereospecific.

  • Key Structural Features:

    • β-Amino Acid Backbone: Provides conformational flexibility and metabolic stability.

    • Phenyl Ring: A key site for modification to influence aromatic interactions, hydrophobicity, and metabolic stability.

    • Primary Amino Group: A nucleophilic handle for a wide array of derivatization reactions.

    • tert-Butyl Ester: A sterically bulky protecting group for the carboxylic acid. It prevents self-condensation or unwanted amide bond formation during reactions at the amino group and can be removed under specific acidic conditions.

The Landscape of Structural Analogs and Derivatives

The true power of the this compound scaffold lies in its amenability to chemical modification. These modifications are strategically employed to fine-tune the molecule's properties, including potency, selectivity, solubility, and metabolic stability. The primary points for derivatization are the phenyl ring, the amino group, and the carboxylate group.

G core_node This compound (Core Scaffold) phenyl_mods Phenyl Ring Modifications core_node->phenyl_mods amine_mods Amino Group Modifications core_node->amine_mods ester_mods Carboxylate Modifications core_node->ester_mods subst Substitution (e.g., -OH, -Cl, -F) phenyl_mods->subst hetero Heteroaromatic Rings (e.g., Pyridyl, Thienyl) phenyl_mods->hetero acylation N-Acylation (Amides) amine_mods->acylation sulfonylation N-Sulfonylation (Sulfonamides) amine_mods->sulfonylation alkylation N-Alkylation (Secondary/Tertiary Amines) amine_mods->alkylation hydrolysis Hydrolysis to Carboxylic Acid ester_mods->hydrolysis reduction Reduction to Amino Alcohol ester_mods->reduction amidation Conversion to Primary/Secondary Amides ester_mods->amidation

Caption: Key modification sites on the core scaffold.

Phenyl Ring Modifications

The phenyl ring is a major determinant of the molecule's interaction with biological targets, often engaging in hydrophobic or π-stacking interactions.

  • Substitution: Introducing substituents onto the ring can dramatically alter electronic properties and provide new hydrogen bonding opportunities. For example, hydroxyphenyl groups have been incorporated to develop novel antimicrobial candidates.[4] Quantitative structure-activity relationship (QSAR) studies on similar phenylalanine derivatives have shown that the presence of chlorine atoms can be favorable for inhibitory activity against certain targets.[5]

  • Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to modulate properties like solubility, polarity, and metabolic fate.

Amino Group Modifications

The primary amine is a versatile functional group for building molecular complexity.

  • N-Acylation/Sulfonylation: Reacting the amine with acyl chlorides, anhydrides, or sulfonyl chlorides yields stable amides and sulfonamides, respectively. This is a common strategy to introduce new pharmacophoric elements.

  • N-Alkylation: Introducing alkyl groups can modify basicity and steric profile. Secondary amines are often crucial for activity in certain drug classes, such as beta-blockers.[6]

  • Boc-Protection: The amine can be protected with a tert-butoxycarbonyl (Boc) group, forming (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid, a widely used intermediate in peptide synthesis.[7]

Carboxylate Group Modifications

While the tert-butyl ester is often a protecting group, it can be modified to create final compounds.

  • Deprotection: Removal of the tert-butyl group yields the free carboxylic acid, (3R)-3-amino-3-phenylpropanoic acid.[8] This introduces a charged group that can engage in ionic interactions with a receptor.

  • Amidation: The ester can be converted to an amide, which can alter solubility and introduce new hydrogen bond donors/acceptors.

  • Reduction: The ester can be reduced to a primary alcohol, yielding a β-amino alcohol, a different class of chiral building block.

Synthetic Strategies and Methodologies

The synthesis of β-PADs remains a challenge in drug discovery, but several reliable methods have been developed.[1] A common and efficient approach involves the asymmetric synthesis of the core followed by diversification.

G start Starting Materials (e.g., Benzaldehyde, Malonic Acid) step1 Asymmetric Synthesis (e.g., Mannich Reaction, Hydrogenation) start->step1 core Chiral β-Amino Ester Core (this compound) step1->core step2 Derivatization (at N, Phenyl, or C-terminus) core->step2 library Library of Analogs step2->library purify Purification & Characterization (HPLC, NMR, MS) library->purify

Caption: General synthetic workflow for analog generation.

Featured Protocol: Synthesis of N-Acyl Derivatives

This protocol details a standard procedure for acylating the primary amine of the core scaffold, a fundamental step in creating a diverse library of analogs.

Objective: To synthesize tert-butyl (3S)-3-(acetylamino)-3-phenylpropanoate.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is done to control the exothermicity of the acylation reaction.

  • Acylation: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes. The slow addition helps maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up (Quenching): Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Work-up (Extraction): Wash the organic layer sequentially with saturated NaHCO3 solution (to remove excess acid chloride and HCl), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the resulting crude product by flash column chromatography on silica gel. Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of the β-phenylalanine scaffold are integral to numerous therapeutic agents and drug candidates across various disease areas. Their ability to mimic natural amino acids allows them to interact with biological systems effectively.[1][2]

  • Anticancer Agents: Certain β-PADs have been identified as inhibitors of eEF2K (Eukaryotic Elongation Factor-2 Kinase), a target involved in tumor resistance and angiogenesis in breast cancer.[1]

  • Antimicrobial Agents: Novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising, structure-dependent activity against multidrug-resistant bacteria and fungi.[4]

  • Antiviral (HIV): The phenylalanine core is crucial for the activity of certain HIV capsid binders.[9] Modifications to this core influence anti-HIV activity, demonstrating the importance of structure-activity relationship (SAR) studies.[9]

  • Neuropharmacology: As derivatives of phenylalanine, these compounds can serve as building blocks for drugs targeting neurological disorders or as precursors in studies related to neurotransmitters like dopamine.[2][10]

  • Alzheimer's Disease: β-PADs have been used as precursors to synthesize small molecules that target the aggregation of amyloid plaques, a key marker of Alzheimer's disease.[1]

Table: Representative Biological Activities
Derivative ClassTherapeutic AreaTarget/Mechanism of ActionReference
β-Aryl-β-pyrrolylpropionic acidsAlzheimer's DiseaseAmyloid aggregation inhibitor[1]
Substituted Phenylalanine PeptidomimeticsHIVHIV-1 Capsid Binders[9]
Piperazinyl Phenylalanine DerivativesInflammationVLA-4/VCAM-1 Inhibition[5]
3-((4-hydroxyphenyl)amino)propanoic acidsInfectious DiseaseBroad-spectrum antimicrobial[4]

Conclusion and Future Directions

The this compound core represents a robust and highly adaptable scaffold for modern drug discovery. Its inherent stereochemistry, metabolic stability, and synthetic tractability provide a solid foundation for generating diverse chemical libraries. The success of β-PADs in targeting a wide range of diseases underscores their therapeutic potential.[1]

Future research will likely focus on expanding the diversity of accessible analogs through novel synthetic methods, including biocatalysis and late-stage functionalization. Furthermore, integrating computational modeling with empirical SAR studies will enable a more rational design of next-generation therapeutics based on this privileged scaffold, accelerating the journey from chemical synthesis to clinical application.

References

  • Bousfiha, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Gontijo, R. N. L., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. The Royal Society of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • YouTube. (2020). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. YouTube. Available at: [Link]

  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2009). Quantitative structure activity relationship studies of piperazinyl phenylalanine derivatives as VLA-4/VCAM-1 inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-butyl (3R)-3-amino-3-phenylpropanoate. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. (2023). Cell-Surface-Retained Peptide Additives for the Cytosolic Delivery of Functional Proteins. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Landscape of tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity and physicochemical properties. This is particularly true for chiral molecules such as β-amino esters, which are prevalent scaffolds in medicinal chemistry. This guide provides an in-depth, technical walkthrough for determining the conformational landscape of a flexible, drug-like molecule, tert-butyl (3S)-3-amino-3-phenylpropanoate, using a validated theoretical calculation workflow. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational protocol. The narrative will cover the foundational theory, a detailed step-by-step experimental workflow, data interpretation, and methods for self-validation, culminating in a comprehensive reference list for further exploration.

Introduction: The "Why" Behind Conformational Analysis

In drug discovery, understanding a molecule's preferred shape is not merely an academic exercise; it is a critical component of rational drug design.[1][2][3] The conformation of a ligand dictates how it fits into a protein's binding pocket, influences its solubility and permeability, and governs its metabolic stability.[4][5] For flexible molecules like this compound, which possesses multiple rotatable bonds, a multitude of low-energy shapes can coexist in equilibrium. Identifying these conformers and their relative populations is paramount to understanding the structure-activity relationship (SAR).[4][6]

Our target molecule, a derivative of β-phenylalanine, is of particular interest due to the prevalence of the β-amino acid motif in peptidomimetics and other therapeutics. Its conformational preferences are likely governed by a subtle interplay of steric hindrance from the bulky tert-butyl and phenyl groups, and non-covalent interactions, such as potential intramolecular hydrogen bonding between the amine and ester groups.[7][8][9] This guide will delineate a robust computational strategy to explore this conformational space thoroughly.

Theoretical & Methodological Foundations

A successful computational analysis hinges on selecting the appropriate theoretical models. The process is typically hierarchical, starting with a computationally inexpensive method to broadly sample the conformational space, followed by refinement with a more accurate, but costly, quantum mechanical method.[10][11][12]

Pillar 1: The Broad Search with Molecular Mechanics (MM)

Molecular Mechanics (MM) force fields, such as the Merck Molecular Force Field (MMFF), offer a rapid way to evaluate the energies of thousands of potential conformations.[13] These methods treat atoms as balls and bonds as springs, allowing for a computationally tractable exploration of the vast conformational landscape. This initial step is crucial; a failure to identify a relevant conformer at this stage means it will be missed in all subsequent, more accurate calculations.[14] It is essential to sample a wide energy window (e.g., 10 kcal/mol above the global minimum) to ensure all potentially relevant structures are captured.[13][14]

Pillar 2: The Refinement with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that provides a much more accurate description of electron distribution and, consequently, molecular energies and geometries.[8][15] We move the unique, low-energy conformers identified by the MM search to this level for optimization.

  • Choosing a Functional: The choice of DFT functional is critical. The B3LYP functional is a popular hybrid functional, but it can be less accurate for systems where non-covalent interactions, like dispersion forces, are important.[16][17] Functionals from the M06 suite, like M06-2X , or dispersion-corrected functionals like B3LYP-D3 , are often better choices as they are specifically parameterized to handle these interactions, which are expected in our target molecule.[16][17][18][19] For this guide, we select the M06-2X functional due to its robust performance for non-covalent interactions.[17][18]

  • Choosing a Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals.[20][21] The Pople-style basis set, 6-31G(d) , offers a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[15][22][23] For more accurate final energy calculations, a larger, more flexible basis set like 6-311+G(2d,p) is recommended.[15]

Pillar 3: Accounting for the Environment (Solvation Models)

Calculations performed in the "gas phase" (in vacuo) neglect the profound influence of the solvent, which can stabilize or destabilize certain conformers.[24] Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for these effects by treating the solvent as a continuous medium with a defined dielectric constant.[25][26][27] This is a crucial step for achieving results that are relevant to biological systems.[24]

The Self-Validating Computational Workflow

This section details a step-by-step protocol. Each step is designed to build upon the last, with verification points to ensure the integrity of the results.

Diagram: Computational Workflow

G cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Broad Conformational Search cluster_2 Step 3: Quantum Mechanical Refinement cluster_3 Step 4: High-Accuracy Energy Calculation cluster_4 Step 5: Analysis & Interpretation S1 Generate 2D structure of This compound S2 Convert to initial 3D structure S1->S2 S3 Molecular Mechanics (MM) Conformational Search (e.g., MMFF, Energy Window: 10 kcal/mol) S2->S3 S4 Filter unique conformers (RMSD cutoff) S3->S4 S5 DFT Geometry Optimization (M06-2X/6-31G(d) with PCM solvent model) S4->S5 S6 Verify true minima via Frequency Calculation (No imaginary frequencies) S5->S6 S7 Single-Point Energy Calculation (M06-2X/6-311+G(2d,p) with PCM) S6->S7 S8 Calculate Relative Energies (ΔG) and Boltzmann Populations S7->S8 S9 Analyze key dihedral angles and intramolecular interactions S8->S9

Sources

Methodological & Application

Application Note & Protocols: Strategic Incorporation of tert-butyl (3S)-3-amino-3-phenylpropanoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

The synthesis of peptides is a cornerstone of modern drug discovery and biotechnology.[1] While natural α-amino acids provide a vast chemical space, the incorporation of non-natural building blocks is increasingly vital for developing peptides with enhanced therapeutic properties. β-amino acids, in particular, are crucial for creating peptidomimetics with improved metabolic stability, unique conformational constraints, and novel biological activities.[1][2] Their altered backbone structure makes them resistant to enzymatic degradation by proteases.

This guide provides a detailed technical overview and validated protocols for the use of tert-butyl (3S)-3-amino-3-phenylpropanoate , a chiral β-amino acid derivative, in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of a phenyl group introduces aromaticity and potential for π-π stacking interactions, while the tert-butyl ester provides a robust, acid-labile protecting group for the carboxyl terminus that is fully compatible with the orthogonal Fmoc/tBu protection strategy.[1][3][4]

The Building Block: Chemical Profile and Strategic Advantages

The utility of this compound in SPPS stems from its specific chemical architecture. For seamless integration into the Fmoc-SPPS workflow, the free amine must first be protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

cluster_legend Chemical Structure of Fmoc-(3S)-3-amino-3-phenylpropanoate-OtBu mol

Caption: Structure of the Fmoc-protected building block.

The resulting compound, Fmoc-(3S)-3-amino-3-phenylpropanoate-OtBu , is the active reagent for SPPS. Its key attributes are summarized below.

PropertyValueSignificance in SPPS
Molecular Formula C₃₀H₃₃NO₄Defines the mass addition during coupling.
Molecular Weight 471.59 g/mol Used for calculating reagent stoichiometry.
N-α Protection Fmoc (9-fluorenylmethoxycarbonyl)Base-labile group, removed by piperidine in each cycle.[]
C-Terminus Protection tBu (tert-butyl ester)Acid-labile group, stable to piperidine but removed during final TFA cleavage.[6]
Orthogonality HighThe Fmoc group can be removed without affecting the tBu ester, which is the core principle of the Fmoc/tBu strategy.[3][4]

Principle of Incorporation: An Orthogonal SPPS Workflow

Solid-Phase Peptide Synthesis (SPPS) relies on the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8] The Fmoc/tBu strategy is the most common approach due to its use of milder deprotection conditions compared to the older Boc/Bzl strategy.[4][]

The incorporation of our β-amino acid follows the standard SPPS cycle, which leverages the orthogonal nature of the protecting groups.

spss_workflow start Start with Resin-Bound Peptide (N-terminal Fmoc) deprotection 1. N-α-Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Add Fmoc-β-AA-OtBu, Activator, Base) wash1->coupling wash2 4. Washing (DMF, DCM) coupling->wash2 check Chain Elongation Complete? wash2->check check->deprotection No cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage Yes end Purified β-Peptide cleavage->end

Caption: The iterative workflow of Solid-Phase Peptide Synthesis.

Causality Behind the Workflow:

  • Step 1 (Deprotection): The N-terminal Fmoc group of the resin-bound peptide is removed with a basic solution (e.g., 20% piperidine in DMF), exposing a free amine for the next coupling step. The acid-labile tBu ester on our β-amino acid remains intact.[]

  • Step 3 (Coupling): The Fmoc-protected β-amino acid is pre-activated to form a highly reactive species that readily forms a peptide bond with the newly exposed amine on the resin.[9] Due to the potential for increased steric hindrance with β-amino acids, the choice of coupling reagent is critical for driving the reaction to completion.[10]

  • Final Cleavage: After the full peptide sequence is assembled, a strong acid cocktail, typically based on trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the tert-butyl ester from our β-amino acid.[11]

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: N-α-Fmoc Protection of the Amino Acid Ester

Rationale: The commercially available this compound has a free amine that must be protected before it can be used as a building block in Fmoc-SPPS. This procedure uses Fmoc-N-hydroxysuccinimide (Fmoc-OSu), a common and efficient reagent for this purpose.[10]

Materials:

  • This compound

  • Fmoc-OSu (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • Acetone and Water (1:1 mixture)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of acetone and water.

  • Add Sodium Bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 15 minutes while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring for completion by TLC.

  • Once complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue three times with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography (silica gel) to obtain pure Fmoc-(3S)-3-amino-3-phenylpropanoate-OtBu.

Protocol 2: Solid-Phase Coupling

Rationale: This protocol details the incorporation of the Fmoc-protected β-amino acid into the peptide chain on a solid support. We recommend using HBTU as a robust and widely-used coupling reagent that minimizes racemization.[12][13] A qualitative ninhydrin (Kaiser) test is included to validate the completion of the coupling reaction.[8]

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • Fmoc-(3S)-3-amino-3-phenylpropanoate-OtBu (3 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)[13]

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Ninhydrin test kit

Procedure:

  • Resin Preparation: Swell the N-terminal Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly to remove all piperidine and the dibenzofulvene adduct. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).

  • Activation & Coupling: a. In a separate vial, dissolve Fmoc-(3S)-3-amino-3-phenylpropanoate-OtBu (3 eq) and HBTU (2.9 eq) in a minimal volume of DMF. b. Add DIPEA (6 eq) to the vial. The solution should change color (typically to yellow). c. Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours. β-amino acids may couple more slowly than α-amino acids.

  • Monitoring (Self-Validation): a. Take a small sample of resin beads, wash them thoroughly with DCM, and dry them. b. Perform a ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (beads turn blue/purple) indicates free amines are still present and the coupling is incomplete.

  • Troubleshooting Incomplete Coupling: If the ninhydrin test is positive, drain the reaction solution and repeat the coupling step (Step 4) with a fresh solution of activated amino acid ("double coupling").

  • Final Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly: DMF (x5), DCM (x3). The resin is now ready for the next synthesis cycle.

Coupling ReagentEquivalents (vs. Resin)Base (Equivalents)Typical TimeNotes
HBTU/TBTU [13]3.0DIPEA (6.0)1-2 hoursStandard, highly effective. Byproducts are soluble.
HATU 3.0DIPEA (6.0)45-90 minMore potent than HBTU, recommended for sterically hindered couplings.
DIC/Oxyma [12]3.0N/A2-4 hoursCarbodiimide-based; generates soluble urea byproduct. Good for reducing racemization.
Protocol 3: Final Cleavage and Deprotection

Rationale: The final step uses a strong acid cocktail to cleave the peptide from the resin and remove the tBu ester and any other acid-labile side-chain protecting groups. Triisopropylsilane (TIS) is included as a scavenger to trap the highly reactive tert-butyl cations that are generated, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[6][11]

Materials:

  • Dry, fully assembled peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[11][14]

  • Cold diethyl ether (Et₂O)

Procedure:

  • Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Resin Wash: Briefly wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging each time, to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: The crude peptide is now ready for purification by preparative HPLC and characterization by mass spectrometry.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Synthesis with High-Purity Amino Acid Derivatives.
  • Ghosh, A. K., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications.
  • ResearchGate. (n.d.). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Chemistry LibreTexts. (2024). Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • PMC. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. NIH.

Sources

Application Note: Tert-butyl (3S)-3-amino-3-phenylpropanoate as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has elevated the importance of chiral building blocks in modern drug discovery.[1][2][3] These molecular scaffolds provide a direct and efficient pathway to complex chiral molecules, accelerating research and development while ensuring stereochemical precision.[1][4] This guide provides an in-depth technical overview of tert-butyl (3S)-3-amino-3-phenylpropanoate , a highly valuable chiral building block. We will explore its applications in the asymmetric synthesis of β-lactams and peptides, and as a precursor for pharmacologically relevant structures. This document provides field-proven insights and detailed, step-by-step protocols designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Value of Chiral Building Blocks

Living systems are inherently chiral, and the therapeutic efficacy of a drug is often dictated by its specific three-dimensional arrangement.[1][3] Consequently, more than half of all small-molecule drugs are chiral.[1] The use of chiral building blocks—enantiopure molecular fragments—is a cornerstone of modern asymmetric synthesis, allowing for the direct incorporation of stereocenters into a target molecule.[5] This strategy bypasses the need for challenging chiral separations or complex asymmetric inductions later in a synthetic sequence, leading to more efficient and cost-effective routes.[2][3]

This compound (Figure 1) is a prime example of such a strategic synthon. Its structure incorporates:

  • A defined stereocenter at the C3 position.

  • A primary amine, which is a key handle for peptide coupling and functionalization.

  • A tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, readily cleaved under acidic conditions.[6][7]

  • A phenyl group, providing a scaffold for creating analogs of various biologically active compounds.

Figure 1: Structure of this compound

This unique combination of features makes it an exceptionally versatile tool for constructing a range of complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueReference
CAS Number 120686-18-2[8]
Molecular Formula C₁₃H₁₉NO₂[8]
Molecular Weight 221.30 g/mol
Appearance Clear, colorless to light brown liquid[8]
Refractive Index 1.4960 to 1.4990 (20°C, 589 nm)[8]
Storage Store refrigerated (2-8°C), protected from moisture and air.
Safety Causes severe skin burns and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.[9]

Application I: Synthesis of Chiral β-Lactams via Staudinger Cycloaddition

Scientific Context: The β-lactam ring is the cornerstone of one of the most important classes of antibiotics.[10][11] The Staudinger [2+2] cycloaddition between a ketene and an imine remains a powerful and widely used method for constructing the 2-azetidinone core.[11][12] By using a chiral amino ester derivative like this compound, a stereocenter can be directly installed at the C3 position of the β-lactam ring, a crucial step for creating novel antibiotic candidates and synthetic intermediates.

Experimental Workflow: β-Lactam Synthesis

The overall process involves the formation of an imine from the chiral amine, followed by a cycloaddition reaction with a ketene generated in situ.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Staudinger [2+2] Cycloaddition A This compound C (S,E)-tert-butyl 3-(alkylideneamino)-3-phenylpropanoate (Imine Intermediate) A->C Dehydrating Agent (e.g., MgSO₄) B Aldehyde (R-CHO) B->C G Chiral β-Lactam C->G D Acid Chloride (R'-COCl) F Ketene (R'=C=O) (Generated in situ) D->F E Base (e.g., Triethylamine) E->F F->G [2+2] Cycloaddition

Caption: Workflow for chiral β-lactam synthesis.

Protocol 1: Imine Formation from this compound

Rationale: The formation of a Schiff base (imine) protects the primary amine during the cycloaddition and activates it for the subsequent reaction. Anhydrous conditions are critical to drive the equilibrium towards the imine product.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Aldehyde (e.g., benzaldehyde, 1.1 eq)

    • Anhydrous magnesium sulfate (MgSO₄) or molecular sieves

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • To a solution of this compound in anhydrous DCM (0.2 M), add the selected aldehyde (1.1 eq).

    • Add anhydrous MgSO₄ (2.0 eq) to the mixture to act as a dehydrating agent.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Filter off the drying agent and wash the solid with a small amount of anhydrous DCM.

    • Concentrate the filtrate under reduced pressure. The resulting crude imine is typically used in the next step without further purification.

Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition

Rationale: This protocol describes the reaction of the pre-formed chiral imine with a ketene, generated in situ from an acid chloride and a non-nucleophilic base like triethylamine. The reaction is typically performed at low temperatures to enhance diastereoselectivity, favoring the trans product.[11]

  • Reagents & Equipment:

    • Crude imine from Protocol 1 (1.0 eq)

    • Acid chloride (e.g., chloroacetyl chloride, 1.2 eq)

    • Triethylamine (Et₃N, 1.5 eq), freshly distilled

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, dropping funnel, magnetic stirrer, argon/nitrogen inlet, cooling bath (0°C to -78°C)

  • Procedure:

    • Dissolve the crude imine in anhydrous DCM (0.1 M) in a flask under an inert atmosphere and cool the solution to 0°C.

    • In a separate dropping funnel, prepare a solution of the acid chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride/base solution dropwise to the cooled imine solution over 30-60 minutes. A low temperature (e.g., -78°C) may be required for certain substrates to maximize diastereoselectivity.

    • After the addition is complete, allow the reaction to stir at 0°C for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired chiral β-lactam. Characterize by NMR and mass spectrometry to confirm structure and determine the diastereomeric ratio.

Application II: Incorporation into Peptides and Peptidomimetics

Scientific Context: The incorporation of non-natural amino acids is a powerful strategy in peptide science to enhance proteolytic stability, modulate conformation, and improve pharmacological properties.[6] this compound serves as a valuable β-amino acid analog. In Solid-Phase Peptide Synthesis (SPPS), its free amine can be coupled to the C-terminus of a growing peptide chain, while the tert-butyl ester protects its own C-terminus.[7][13]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This diagram illustrates a single coupling cycle to add the chiral building block to a peptide chain anchored on a solid support.

G A Resin-Bound Peptide (with free carboxylic acid) D Coupling Reaction (Amide bond formation) A->D B This compound B->D C Coupling Reagents (e.g., HATU, DIEA) C->D E Washing Step (Remove excess reagents) D->E F Resin-Bound Peptide (Extended by one residue) E->F

Caption: SPPS workflow for coupling the chiral building block.

Protocol 3: Coupling in Solid-Phase Peptide Synthesis (SPPS)

Rationale: This protocol uses HATU, a highly efficient coupling reagent, to facilitate amide bond formation between the free amine of the building block and the C-terminal carboxylic acid of the resin-bound peptide. DIEA is a non-nucleophilic base used to activate the system. The Kaiser test is used to qualitatively monitor the presence of free primary amines on the resin.

  • Reagents & Equipment:

    • Resin-bound peptide with a deprotected C-terminal acid

    • This compound (3-5 eq relative to resin loading)

    • HATU (3-5 eq)

    • N,N-Diisopropylethylamine (DIEA, 6-10 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • SPPS reaction vessel, shaker

  • Procedure:

    • Swell the resin-bound peptide in anhydrous DMF for 30 minutes.

    • In a separate vial, pre-activate the building block by dissolving it, HATU, and DIEA in DMF. Allow the mixture to stand for 5-10 minutes.

    • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

    • Agitate the reaction vessel on a shaker at room temperature for 1-2 hours.

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

    • Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and finally methanol (2x) to remove all soluble impurities.

    • Dry the resin under vacuum.

Protocol 4: Cleavage of the tert-Butyl Ester Protecting Group

Rationale: The tert-butyl ester is quantitatively removed using strong acid, typically Trifluoroacetic Acid (TFA). Scavengers like water or triisopropylsilane (TIS) are crucial to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive residues like tryptophan or methionine.[7]

  • Reagents & Equipment:

    • Peptide-resin from the previous step

    • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

    • Round-bottom flask or cleavage vessel

    • Cold diethyl ether

  • Procedure:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir or agitate the suspension at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10x the volume of the filtrate).

    • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

Application III: Precursor for Pharmacologically Active Molecules

Scientific Context: Chiral β-amino acids are key structural motifs in numerous pharmaceuticals.[14] A prominent example is Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, which contains a β-amino acid core.[15][16] While commercial syntheses of Sitagliptin may use different routes, this compound serves as an excellent starting point for synthesizing analogs for structure-activity relationship (SAR) studies or exploring novel synthetic pathways.

Synthetic Workflow: Amide Coupling for Analog Synthesis

This workflow outlines the core amide coupling step to link the chiral amine to a heterocyclic carboxylic acid, mimicking the structure of many enzyme inhibitors.

G A This compound D Amide-Coupled Intermediate A->D B Heterocyclic Carboxylic Acid (e.g., Triazole derivative) B->D C Coupling Reagents (EDC, HOBt) C->D E Deprotection / Further Steps D->E

Caption: Amide coupling for synthesis of bioactive analogs.

Protocol 5: Solution-Phase Amide Coupling

Rationale: This protocol uses the classic EDC/HOBt coupling system. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, generating an activated HOBt ester that is less prone to side reactions and efficiently couples with the amine.[17]

  • Reagents & Equipment:

    • Heterocyclic carboxylic acid (1.0 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 1.2 eq)

    • This compound (1.1 eq)

    • DIEA (2.5 eq)

    • Anhydrous DMF or DCM

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • Dissolve the heterocyclic carboxylic acid, EDC, and HOBt in anhydrous DMF (0.2 M) and stir at 0°C for 15 minutes to pre-activate the acid.

    • Add the this compound to the reaction mixture, followed by the dropwise addition of DIEA.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-acylated product.

Reaction TypeSubstratesCoupling ReagentsTypical Yield
Amide Coupling Chiral amine + Benzoic AcidEDC / HOBt85-95%
Amide Coupling Chiral amine + Heterocyclic AcidHATU / DIEA80-92%
Peptide Coupling (SPPS) Resin-Peptide-COOH + Chiral AmineHATU / DIEA>99% (by Kaiser test)

Conclusion

This compound is a powerful and versatile chiral building block for modern asymmetric synthesis. Its predefined stereochemistry and orthogonal protecting groups provide a reliable and efficient entry point for constructing complex and high-value molecules. The protocols detailed herein demonstrate its utility in the diastereoselective synthesis of β-lactams, the strategic incorporation into peptides, and the assembly of precursors for pharmacologically active agents. By leveraging this synthon, researchers can significantly streamline synthetic routes, enabling faster discovery and development of novel chemical entities.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Enamine. Chiral Building Blocks Selection.
  • National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • PubMed Central. Enantioselective Synthesis of (R)
  • MDPI. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
  • ResearchG
  • AAPPTec.
  • Organic Chemistry Portal. β-Lactam synthesis.
  • National Institutes of Health (NIH). (2023, June 22). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.
  • Semantic Scholar. t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis.
  • PubMed Central.
  • Semantic Scholar.
  • PubMed Central. (2017, June 5). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Thermo Fisher Scientific. tert-Butyl (3S)
  • PubMed Central. Greening the synthesis of peptide therapeutics: an industrial perspective.
  • Fisher Scientific. tert-Butyl (3S)

Sources

The Versatile Chiral Synthon: Applications of tert-Butyl (3S)-3-Amino-3-phenylpropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the quest for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, metabolic stability, and safety profile. Chiral building blocks, therefore, serve as indispensable starting materials for the stereocontrolled synthesis of complex therapeutic agents. Among these, tert-butyl (3S)-3-amino-3-phenylpropanoate has emerged as a versatile and strategically valuable synthon.

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry. We will delve into its application in the synthesis of key therapeutic scaffolds, including β-lactams, dipeptidyl peptidase-4 (DPP-4) inhibitors, and the iconic anticancer agent, Taxol. The rationale behind the use of the (3S)-enantiomer and the tert-butyl ester protecting group will be elucidated, followed by detailed, field-proven protocols for its application.

The inherent chirality at the C3 position, bearing both an amino group and a phenyl ring, makes this molecule a valuable precursor for introducing stereodefined centers in drug candidates. The tert-butyl ester provides robust protection of the carboxylic acid functionality under a variety of reaction conditions, yet it can be selectively removed under mild acidic conditions, a crucial feature in multi-step syntheses.[1][2]

Core Applications in Drug Discovery and Development

The unique structural features of this compound have been leveraged in the synthesis of several important classes of therapeutic agents.

Synthesis of Chiral β-Lactams: The Foundation of Antibiotics and Beyond

The β-lactam ring is a cornerstone of antibiotic chemistry and is also found in a range of other biologically active molecules, including cholesterol absorption inhibitors and enzyme inhibitors.[3][4] The stereochemistry of the substituents on the azetidin-2-one core is critical for their biological activity. This compound serves as an excellent precursor for the synthesis of chiral 4-phenyl-β-lactams.

A common and effective method for the construction of the β-lactam ring from β-amino acids is through intramolecular cyclization. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is another powerful method for β-lactam formation.[5][6]

cluster_0 β-Lactam Synthesis Workflow Start This compound Step1 N-Protection (e.g., Boc, Cbz) Start->Step1 Protection Step2 Activation of Carboxylic Acid Step1->Step2 Activation Step3 Intramolecular Cyclization Step2->Step3 Cyclization Product Chiral 4-Phenyl-β-lactam Step3->Product cluster_1 DPP-4 Inhibitor Analogue Synthesis Start This compound Step1 N-Protection (e.g., Boc) Start->Step1 Step2 Ester Deprotection to Carboxylic Acid Step1->Step2 Step3 Amide Coupling with Heterocycle Step2->Step3 Step4 N-Deprotection Step3->Step4 Product DPP-4 Inhibitor Analogue Step4->Product cluster_2 Taxol Side Chain Synthesis Start This compound Step1 N-Protection (e.g., Boc) Start->Step1 Step2 α-Hydroxylation Step1->Step2 Step3 N-Deprotection Step2->Step3 Step4 N-Benzoylation Step3->Step4 Step5 Ester Deprotection Step4->Step5 Product N-Benzoyl-(2R,3S)-3-phenylisoserine Step5->Product

Sources

Application Notes and Protocols for the Synthesis of β-Peptides Using tert-Butyl (3S)-3-Amino-3-Phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Peptides in Modern Drug Discovery

In the landscape of therapeutic peptide research, β-peptides have emerged as a compelling class of peptidomimetics. Unlike their naturally occurring α-peptide counterparts, which are constructed from α-amino acids, β-peptides are oligomers of β-amino acids. This fundamental structural difference—the presence of an additional carbon atom in the backbone of each residue—confers unique and advantageous properties. β-peptides can adopt stable and predictable secondary structures, including helices, sheets, and turns, that are distinct from those of α-peptides.[1][2] A key advantage of this altered backbone is a pronounced resistance to proteolytic degradation by common proteases, a major hurdle in the clinical development of α-peptide-based drugs.[3][4] This enhanced stability, coupled with their ability to mimic the spatial arrangement of side chains in bioactive α-peptides, makes β-peptides and α,β-peptides highly attractive candidates for inhibiting protein-protein interactions and targeting a range of biological receptors.[2][4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of β-peptides utilizing the chiral building block, tert-butyl (3S)-3-amino-3-phenylpropanoate. This specific β-amino acid ester is a valuable starting material, particularly within a solid-phase peptide synthesis (SPPS) framework employing an Fmoc/tBu orthogonal protection strategy. The phenyl side chain introduces hydrophobicity, which can be crucial for interactions with biological targets, while the tert-butyl ester provides robust protection for the C-terminus during chain elongation.[1]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

I. Overall Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of β-peptides from this compound is most efficiently achieved using the well-established solid-phase peptide synthesis (SPPS) methodology, pioneered by Bruce Merrifield.[5][6] Specifically, the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is recommended. This approach offers an orthogonal protection scheme, where the temporary N-terminal Fmoc group is labile to mild basic conditions (e.g., piperidine), while the C-terminal tert-butyl ester and any acid-labile side-chain protecting groups are stable until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).[5][7][8]

The general workflow for incorporating a this compound residue into a growing peptide chain on a solid support is depicted below.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation cluster_deprotection N-Terminal Deprotection Resin_NH2 Free Amine on Resin (or N-terminus of growing peptide) Coupling Coupling Resin_NH2->Coupling Fmoc_Beta_AA Fmoc-Protected β-Amino Acid Coupling_Reagent Coupling Reagent (e.g., HATU/DIPEA) Fmoc_Beta_AA->Coupling_Reagent Activation Activated_Ester Activated Ester (Intermediate) Coupling_Reagent->Activated_Ester Activated_Ester->Coupling Resin_Peptide Resin-Bound Peptide (Chain Elongated) Coupling->Resin_Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Peptide->Fmoc_Deprotection New_Resin_NH2 New Free N-Terminus Fmoc_Deprotection->New_Resin_NH2 New_Resin_NH2->Fmoc_Beta_AA Next Cycle SPPS_Cycle Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Couple next Fmoc-β-AA (DIC/HOBt in DMF) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next Amino Acid? Wash2->Repeat Repeat->Deprotection Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleavage Cleavage & Global Deprotection (TFA/TIS/H₂O) Final_Deprotect->Cleavage End End: Crude Peptide Cleavage->End

Sources

protecting group strategies for tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protecting Group Strategies for tert-Butyl (3S)-3-amino-3-phenylpropanoate

Introduction: The Strategic Value of a Chiral Building Block

This compound is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] As a β-amino acid ester, its structure is a key component in the development of peptidomimetics, enzyme inhibitors, and other bioactive compounds.[1][2][3] The successful incorporation of this moiety into a larger synthetic scheme hinges on the precise control of its reactive amine and carboxylic acid functionalities. This requires a robust and well-considered protecting group strategy.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of protecting groups for this compound. We will explore the core principles of orthogonal protection, provide detailed protocols for the protection and deprotection of the amine functionality, and discuss the inherent protection afforded by the tert-butyl ester.

The Core Principle: Orthogonal Protection

In a molecule with multiple reactive sites, such as our target β-amino ester, it is crucial to be able to manipulate one functional group without affecting another. The strategy that enables this is known as orthogonal protection .[4][5][6] This principle involves using protecting groups that can be removed under distinct and non-interfering chemical conditions.[6]

For this compound, we have two key functional groups to consider:

  • The Carboxylic Acid: This is already protected as a tert-butyl (tBu) ester . This group is stable under basic and hydrogenolysis conditions but is readily cleaved by strong acids.[7][8]

  • The Primary Amine: This group is nucleophilic and must be protected to prevent unwanted side reactions during subsequent synthetic steps, such as amide bond formation.

The central challenge is to select a protecting group for the amine that is orthogonal to the acid-labile tert-butyl ester. This allows for selective deprotection of the amine to enable further reactions at that site, while the carboxylic acid remains protected.

cluster_0 Protecting Group Strategy cluster_1 Choice of Amine Protecting Group cluster_2 Synthetic Pathway Start This compound Protect_Amine Protect Amine Group Start->Protect_Amine Boc Boc Group (Acid-Labile) Protect_Amine->Boc Non-Orthogonal (Challenges in selective deprotection) Cbz Cbz Group (Hydrogenolysis) Protect_Amine->Cbz Orthogonal Fmoc Fmoc Group (Base-Labile) Protect_Amine->Fmoc Orthogonal Deprotect_Amine Selective Amine Deprotection Cbz->Deprotect_Amine Fmoc->Deprotect_Amine Next_Step Further Synthesis (e.g., Peptide Coupling) Deprotect_Ester Final Ester Deprotection (e.g., with TFA) Next_Step->Deprotect_Ester Deprotect_Amine->Next_Step Final_Product Final Product Deprotect_Ester->Final_Product

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Protecting the Amine Functionality: Protocols and Strategies

The choice of the amine protecting group is dictated by the planned synthetic route and the conditions that will be employed in subsequent steps. The most common and versatile options are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis.[9][10] It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O.

  • Orthogonality Consideration: The Boc group is cleaved under acidic conditions, similar to the tert-butyl ester.[9] This lack of orthogonality presents a significant challenge. Selective deprotection of the N-Boc group in the presence of a tert-butyl ester is difficult, though some specific Lewis acid conditions have been explored with varying success.[11][12] Therefore, the Boc/tBu combination is generally avoided unless the simultaneous deprotection of both groups is desired.

  • Protocol for Boc-Protection:

    • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water (1:1).

    • Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 eq) or another suitable base, followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

    • Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Once the starting material is consumed, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting N-Boc protected product is often pure enough for the next step, or it can be further purified by silica gel chromatography.[13]

  • Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[9][10] These conditions will also cleave the tert-butyl ester.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a cornerstone of peptide chemistry and offers excellent orthogonality with the tert-butyl ester.[14] It is stable to the acidic and basic conditions commonly used in synthesis but is readily removed by catalytic hydrogenolysis.[14][15]

  • Orthogonality Consideration: The Cbz group is completely orthogonal to the tBu ester. The Cbz group can be removed selectively by hydrogenation without affecting the tBu ester, and the tBu ester can be removed with acid without affecting the Cbz group. This makes the Cbz/tBu combination a highly effective and widely used strategy.

  • Protocol for Cbz-Protection:

    • Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Reagents: Cool the solution to 0 °C in an ice bath. Add sodium carbonate (Na₂CO₃, 2.5 eq) and then slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) while stirring vigorously. Maintain the pH between 8-10.[14]

    • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC.

    • Workup: Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with 1M HCl, then brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

  • Deprotection: The Cbz group is efficiently removed by catalytic hydrogenolysis.[16] This involves stirring the protected compound with a catalyst, such as 10% Palladium on carbon (Pd/C), under a hydrogen atmosphere (typically 1 atm) in a solvent like methanol or ethanol.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is another critical protecting group, particularly in solid-phase peptide synthesis.[17][18] Its key feature is its lability to basic conditions, while it remains stable to acid and hydrogenolysis.[18]

  • Orthogonality Consideration: The Fmoc group is orthogonal to both Cbz and tBu protecting groups.[5] It can be removed with a mild base (e.g., piperidine) without affecting the acid-labile tBu ester or the hydrogenolysis-labile Cbz group. This makes the Fmoc/tBu strategy extremely popular and versatile.[4]

  • Protocol for Fmoc-Protection:

    • Setup: Suspend this compound (1.0 eq) in a mixture of acetone and water.

    • Reagents: Add sodium bicarbonate (NaHCO₃, 2.0 eq). To the stirring suspension, add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetone dropwise at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor by TLC.

    • Workup: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove impurities. Acidify the aqueous layer to pH 2 with 1M HCl, which will precipitate the product.

    • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[19][20]

  • Deprotection: The Fmoc group is rapidly cleaved by treatment with a solution of 20% piperidine in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[18]

Comparative Summary of Amine Protecting Groups

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality with tBu EsterKey Considerations
Boc (Boc)₂OStrong Acid (e.g., TFA, HCl)[9]Poor Deprotection conditions also cleave the tBu ester. Use is limited to cases where simultaneous deprotection is desired.
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[14]Excellent The catalyst can be pyrophoric. Not suitable for molecules containing other reducible groups (e.g., alkynes, some nitro groups).
Fmoc Fmoc-Cl, Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)[18]Excellent The dibenzofulvene byproduct of deprotection must be scavenged. The Fmoc group is bulky.

The tert-Butyl Ester: An In-Built Carboxylic Acid Protection

The tert-butyl ester is a robust protecting group for the carboxylic acid functionality. Its steric bulk makes it resistant to nucleophilic attack and hydrolysis under basic conditions.[21] However, its primary utility comes from its clean and efficient removal under acidic conditions.

G cluster_amine Amine Protection cluster_carboxyl Carboxyl Protection Fmoc Fmoc tBu tert-Butyl Ester Fmoc->tBu Base vs. Acid (Orthogonal) Cbz Cbz Cbz->tBu Hydrogenolysis vs. Acid (Orthogonal) Boc Boc Boc->tBu Acid vs. Acid (Non-Orthogonal)

Caption: Orthogonality relationships between common amine and tBu ester protecting groups.

Protocol for tert-Butyl Ester Deprotection

This protocol is a standard and highly effective method for cleaving tert-butyl esters.[7]

  • Setup: Dissolve the N-protected, tert-butyl ester substrate in anhydrous dichloromethane (DCM).

  • Reagents: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture). If the substrate contains other acid-sensitive groups that might be alkylated by the released tert-butyl cation, a scavenger such as triisopropylsilane (TIS) or anisole (5% v/v) can be added.[9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM (3x).

  • Purification: The resulting carboxylic acid can be purified by crystallization, precipitation, or chromatography as required.

Alternative, milder conditions using Lewis acids like zinc bromide (ZnBr₂) in DCM have also been reported for selective tBu ester deprotection, although these may require careful optimization for specific substrates.[11] For thermally stable compounds, reagent-free thermal deprotection in a continuous flow reactor is also a potential green chemistry approach.[22]

Conclusion

The strategic selection of protecting groups is fundamental to the successful use of this compound in multi-step synthesis. A thorough understanding of the principles of orthogonality is essential for designing efficient and high-yielding synthetic routes. For this particular building block, the Cbz/tBu and Fmoc/tBu combinations offer excellent orthogonality, allowing for the selective manipulation of the amine functionality while the carboxylic acid remains masked. The protocols and comparative data provided in this guide serve as a practical resource for researchers to make informed decisions and execute these critical transformations with confidence.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 70(22), 9036-9039. [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(12), 4430-4432. [Link]

  • Singh, R., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

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Application Notes and Protocols for Enzymatic Reactions Involving tert-Butyl (3S)-3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters in Medicinal Chemistry

Enantiomerically pure β-amino acids and their ester derivatives are critical chiral building blocks in the pharmaceutical industry.[1][2][] Their incorporation into drug candidates can significantly influence pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[][4] tert-Butyl (3S)-3-amino-3-phenylpropanoate is a key intermediate in the synthesis of various bioactive molecules, including anticancer agents and novel antibiotics.[2] The development of efficient and selective methods for its preparation is therefore of paramount importance. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis.[4][5] This guide provides detailed application notes and protocols for the enzymatic synthesis of this compound, focusing on lipase-catalyzed kinetic resolution, a widely adopted and effective strategy.[1][4][6]

Part 1: Lipase-Catalyzed Kinetic Resolution: A Deep Dive

Lipases (EC 3.1.1.3) are hydrolases that have demonstrated remarkable versatility beyond their natural function of fat digestion.[7][8] In non-aqueous environments, they can catalyze esterification and transesterification reactions with high enantioselectivity, making them ideal for the kinetic resolution of racemic mixtures.[4][9]

The Principle of Enzymatic Kinetic Resolution (EKR)

EKR is a process where an enzyme stereoselectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. In the context of racemic tert-butyl 3-amino-3-phenylpropanoate, a lipase can be employed to selectively acylate one of the enantiomers, typically the (R)-enantiomer, to form an N-acyl derivative. The unreacted (S)-enantiomer, our target molecule, can then be separated from the acylated product.

Candida antarctica Lipase B (CAL-B): The Workhorse of Biocatalysis

Candida antarctica Lipase B (CAL-B) is one of the most extensively used lipases in biocatalysis due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[7][8][9] It possesses a typical catalytic triad (Ser-His-Asp) within its active site.[7] The high efficiency and selectivity of CAL-B are attributed to its well-defined three-dimensional structure and substrate binding pocket.[7] For the resolution of β-amino esters, CAL-B has consistently shown high enantioselectivity.[1][10][11]

Part 2: Experimental Protocols

Protocol 1: Kinetic Resolution of Racemic tert-Butyl 3-Amino-3-phenylpropanoate via CAL-B Catalyzed N-Acylation

This protocol details the enantioselective acylation of racemic tert-butyl 3-amino-3-phenylpropanoate using immobilized CAL-B (e.g., Novozym 435).

Workflow Diagram:

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Racemate Racemic tert-Butyl 3-Amino-3-phenylpropanoate ReactionVessel Reaction Mixture Racemate->ReactionVessel AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->ReactionVessel Solvent Organic Solvent (e.g., Hexane) Solvent->ReactionVessel Enzyme Immobilized CAL-B (Novozym 435) Enzyme->ReactionVessel Incubation Incubation with Shaking (Controlled Temperature) ReactionVessel->Incubation Filtration Enzyme Filtration Incubation->Filtration Separation Separation of Products (e.g., Chromatography) Filtration->Separation S_Ester (S)-tert-Butyl 3-Amino-3-phenylpropanoate Separation->S_Ester R_Amide (R)-N-Acetyl-3-amino- 3-phenylpropanoate tert-Butyl Ester Separation->R_Amide Analysis Enantiomeric Excess (ee) Determination (Chiral HPLC) S_Ester->Analysis R_Amide->Analysis

Caption: Workflow for the enzymatic kinetic resolution of racemic tert-butyl 3-amino-3-phenylpropanoate.

Materials:

  • Racemic tert-butyl 3-amino-3-phenylpropanoate

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, diisopropyl ether)[10]

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Orbital shaker with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry reaction vessel, add racemic tert-butyl 3-amino-3-phenylpropanoate (1 equivalent).

    • Add the anhydrous organic solvent (e.g., hexane) to achieve a substrate concentration of approximately 0.1 M. The choice of solvent can significantly impact enzyme activity and selectivity.[10]

    • Add the acyl donor. For ethyl acetate, a large excess can be used as it can also serve as the solvent. For more reactive acyl donors like vinyl acetate, use approximately 1.5-2.0 equivalents.

    • Add immobilized CAL-B (Novozym 435). A typical enzyme loading is 10-20% (w/w) relative to the substrate.

    • (Optional) Add activated molecular sieves to maintain anhydrous conditions, which is crucial for favoring the synthesis reaction over hydrolysis.

  • Incubation:

    • Seal the reaction vessel and place it in an orbital shaker.

    • Incubate the reaction at a controlled temperature, typically between 30-50°C.[10] The optimal temperature should be determined empirically for the specific substrate and solvent system.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours).

  • Reaction Monitoring and Termination:

    • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product.

    • The reaction should be terminated when the conversion reaches approximately 50% to achieve the highest possible ee for both the unreacted substrate and the acylated product.

    • To terminate the reaction, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.[12]

  • Product Isolation and Purification:

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting residue contains the unreacted (S)-ester and the (R)-N-acylated product.

    • Separate the two compounds using silica gel column chromatography. A gradient of hexane/ethyl acetate is typically effective.

  • Characterization:

    • Confirm the identity and purity of the isolated (S)-tert-butyl 3-amino-3-phenylpropanoate and the (R)-N-acylated product using standard analytical techniques (e.g., NMR, MS).

    • Determine the final enantiomeric excess of the purified (S)-ester by chiral HPLC.

Data Summary Table:

ParameterRecommended Range/ValueRationale
Enzyme Immobilized CAL-B (Novozym 435)High stability, enantioselectivity, and reusability.[7][12]
Substrate Racemic tert-butyl 3-amino-3-phenylpropanoateThe starting material for resolution.
Acyl Donor Ethyl acetate or vinyl acetateVinyl acetate is often more efficient due to the irreversible nature of the reaction.
Solvent Hexane, Toluene, Diisopropyl etherNon-polar solvents are generally preferred to minimize enzyme denaturation and side reactions.[10]
Temperature 30 - 50 °CBalances reaction rate and enzyme stability.[10]
Enzyme Loading 10 - 20% (w/w of substrate)Sufficient for a reasonable reaction rate without being excessive.
Monitoring Chiral HPLCEssential for determining conversion and enantiomeric excess to stop the reaction at the optimal point.

Part 3: Alternative Enzymatic Strategies - Transaminases

While lipase-catalyzed resolution is a robust method, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Transaminases (TAs), also known as aminotransferases (EC 2.6.1), offer an alternative approach for the asymmetric synthesis of chiral amines with the potential for theoretical yields up to 100%.[13][14][15]

The Principle of Asymmetric Synthesis with Transaminases

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a prochiral ketone or aldehyde, producing a chiral amine.[13][15] For the synthesis of this compound, a suitable keto-ester precursor, tert-butyl 3-oxo-3-phenylpropanoate, would be required. An (S)-selective transaminase would then transfer an amino group to the ketone, yielding the desired (S)-β-amino ester.

Conceptual Workflow Diagram:

Transaminase_Workflow cluster_reactants Reactants cluster_reaction_TA Asymmetric Transamination cluster_products Products & By-products KetoEster tert-Butyl 3-oxo-3-phenylpropanoate ReactionVessel_TA Aqueous Buffer System KetoEster->ReactionVessel_TA AminoDonor Amino Donor (e.g., L-Alanine) AminoDonor->ReactionVessel_TA Enzyme (S)-Selective Transaminase Enzyme->ReactionVessel_TA Cofactor Pyridoxal-5'-phosphate (PLP) Cofactor->ReactionVessel_TA Incubation_TA Incubation with Shaking ReactionVessel_TA->Incubation_TA S_Ester_TA (S)-tert-Butyl 3-Amino-3-phenylpropanoate Incubation_TA->S_Ester_TA Byproduct Keto Acid By-product (e.g., Pyruvate) Incubation_TA->Byproduct

Caption: Conceptual workflow for the asymmetric synthesis of (S)-tert-butyl 3-amino-3-phenylpropanoate using a transaminase.

This approach is highly attractive due to its potential for high yields and excellent enantioselectivity. However, challenges such as unfavorable reaction equilibria and the need for efficient by-product removal systems must be addressed.[15] The development of novel and robust transaminases through protein engineering is an active area of research to overcome these limitations.[16][17]

Conclusion

Enzymatic methods, particularly lipase-catalyzed kinetic resolution, provide a powerful and sustainable platform for the production of enantiomerically pure this compound. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to implement these biocatalytic strategies. The high selectivity of enzymes like CAL-B, coupled with mild reaction conditions, underscores the value of biocatalysis in modern pharmaceutical synthesis. As enzyme engineering continues to advance, the application of enzymes such as transaminases will likely become even more prevalent, offering more direct and efficient routes to these vital chiral intermediates.

References

  • Promiscuous Candida antarctica lipase B-catalyzed synthesis of b-amino esters via aza-Michael addition of - ElectronicsAndBooks.
  • (PDF) Resolution of β-amino esters by Candida antarctica lipase A and B - ResearchGate.
  • High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System - MDPI.
  • Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - Frontiers.
  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - MDPI.
  • de novo Design and Synthesis of Candida antarctica Lipase B Gene and α-Factor Leads to High-Level Expression in Pichia pastoris - NIH.
  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.
  • Method for the preparation of a chiral-beta-amino ester - Google Patents.
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  • Direct enzymatic route for the preparation of novel enantiomerically enriched hydroxylated beta-amino ester stereoisomers - PubMed. Available at: [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC - NIH. Available at: [Link]

  • Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... - ResearchGate. Available at: [Link]

  • (PDF) Enzymatic Kinetic Resolution of Tert-Butyl - Amanote Research. Available at: [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - MDPI. Available at: [Link]

  • High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC - NIH. Available at: [Link]

  • Transaminase reactions - Google Patents.
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  • Enzymatic Kinetic Resolution of Tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes - PubMed. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects. Available at: [Link]

  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Available at: [Link]

  • (PDF) Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - ResearchGate. Available at: [Link]

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Publishing. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC - NIH. Available at: [Link]

  • Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents.
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Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (3S)-3-amino-3-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Enantiomerically pure β-amino acids and their esters are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Notably, tert-butyl (3S)-3-amino-3-phenylpropanoate is a key intermediate in the synthesis of various therapeutic agents, where the stereochemistry at the C3 position is critical for pharmacological efficacy. The large-scale production of this and related derivatives with high enantiomeric purity presents significant challenges, demanding methodologies that are not only stereoselective but also economically viable, scalable, and environmentally sustainable.

This comprehensive guide provides detailed application notes and protocols for three robust strategies for the large-scale synthesis of this compound: Classical Diastereomeric Resolution, Chemoenzymatic Synthesis, and Direct Asymmetric Synthesis. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a deep, practical understanding of these industrially relevant processes.

Strategic Approaches to Enantiopure this compound

The selection of a synthetic strategy for large-scale production is a critical decision influenced by factors such as cost of goods, process robustness, scalability, and regulatory considerations. Below, we detail three field-proven approaches, each with its own set of advantages and technical nuances.

Strategy 1: Classical Diastereomeric Resolution of a Precursor

This traditional yet highly effective method involves the separation of a racemic mixture of a key intermediate by forming diastereomeric salts with a chiral resolving agent. For the synthesis of this compound, a practical approach is the resolution of the precursor (±)-3-amino-3-phenylpropan-1-ol.

Rationale: The formation of diastereomeric salts allows for their separation by fractional crystallization, a technique that is well-understood and readily scalable. The choice of a relatively inexpensive and recoverable resolving agent is crucial for the economic viability of this process on a large scale.

Workflow Overview:

racemic_alcohol Racemic (±)-3-amino- 3-phenylpropan-1-ol diastereomeric_salts Diastereomeric Salt Mixture racemic_alcohol->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., (S)-Mandelic Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization s_salt Isolated (S,S)-Diastereomeric Salt crystallization->s_salt r_salt Mother Liquor with (R,S)-Diastereomeric Salt crystallization->r_salt basification Basification s_salt->basification s_alcohol (S)-3-amino-3-phenylpropan-1-ol basification->s_alcohol oxidation Oxidation s_alcohol->oxidation s_acid (S)-3-amino-3-phenylpropanoic acid oxidation->s_acid esterification tert-Butyl Esterification s_acid->esterification final_product tert-Butyl (3S)-3-amino- 3-phenylpropanoate esterification->final_product

Figure 1: Workflow for Classical Diastereomeric Resolution.

Detailed Protocol:

Part A: Resolution of (±)-3-amino-3-phenylpropan-1-ol

  • Salt Formation: In a suitable reactor, dissolve racemic 3-amino-3-phenylpropan-1-ol (1.0 eq.) in a mixture of methanol and ethyl acetate. To this solution, add a solution of (S)-mandelic acid (0.5 eq.) in methanol. The use of 0.5 equivalents of the resolving agent is a common practice to maximize the yield of the desired diastereomeric salt.

  • Fractional Crystallization: The diastereomeric salt of (S)-3-amino-3-phenylpropan-1-ol with (S)-mandelic acid will preferentially crystallize. Allow the mixture to stir at room temperature and then cool to 0-5 °C to maximize precipitation.

  • Isolation: Isolate the crystalline salt by filtration and wash with cold ethyl acetate. The optical purity of the salt can be enhanced by recrystallization from a suitable solvent system, such as methanol/ethyl acetate.

  • Liberation of the Chiral Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is >12. Extract the liberated (S)-3-amino-3-phenylpropan-1-ol with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino alcohol.

Part B: Conversion to the Final Product

  • Oxidation: The enantiopure (S)-3-amino-3-phenylpropan-1-ol is then oxidized to the corresponding carboxylic acid. A variety of oxidation methods can be employed, such as Jones oxidation or a more environmentally benign catalytic oxidation using TEMPO and a co-oxidant like sodium hypochlorite.

  • tert-Butyl Esterification: The resulting (S)-3-amino-3-phenylpropanoic acid is esterified. A common industrial method involves reacting the amino acid with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like dioxane or dichloromethane.[1] This reaction is typically carried out in a pressure reactor.

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully neutralized, and the product is extracted. Purification by distillation or crystallization yields the final this compound.

Parameter Typical Value Notes
Optical Purity of Resolved Alcohol >99% e.e.Achievable with multiple crystallizations.
Overall Yield 30-40% (based on racemate)The theoretical maximum is 50%.
Key Considerations Recovery of the resolving agent.Efficient recovery is crucial for cost-effectiveness.
Strategy 2: Chemoenzymatic Synthesis via Kinetic Resolution

Biocatalysis offers a powerful and "green" alternative for the synthesis of enantiopure compounds. Enzymatic kinetic resolution (EKR) of a racemic intermediate is a widely used industrial strategy. In this approach, an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Rationale: Enzymes, particularly lipases, are highly enantioselective and can operate under mild conditions, reducing the need for harsh reagents and extreme temperatures. Immobilized enzymes can be reused, further enhancing the economic and environmental benefits of this approach. Candida antarctica lipase B (CAL-B) is a well-known, robust, and highly selective biocatalyst for the resolution of a wide range of chiral molecules.

Workflow Overview:

racemic_ester Racemic tert-Butyl 3-amino-3-phenylpropanoate acylation Enzymatic Kinetic Resolution (Acylation) racemic_ester->acylation enzyme Immobilized Lipase (e.g., CAL-B) enzyme->acylation s_ester (S)-tert-Butyl 3-amino- 3-phenylpropanoate (unreacted) acylation->s_ester r_amide (R)-tert-Butyl 3-acetamido- 3-phenylpropanoate acylation->r_amide separation Separation s_ester->separation r_amide->separation final_product tert-Butyl (3S)-3-amino- 3-phenylpropanoate separation->final_product

Figure 2: Workflow for Chemoenzymatic Synthesis via Kinetic Resolution.

Detailed Protocol:

  • Preparation of Racemic Ester: The starting racemic tert-butyl 3-amino-3-phenylpropanoate can be synthesized from racemic 3-amino-3-phenylpropanoic acid via the esterification method described in Strategy 1.

  • Enzymatic Kinetic Resolution: In a suitable solvent (e.g., methyl tert-butyl ether, MTBE), dissolve the racemic tert-butyl 3-amino-3-phenylpropanoate. Add an acyl donor (e.g., ethyl acetate or vinyl acetate) and immobilized Candida antarctica lipase B (such as Novozym® 435).

  • Reaction Monitoring: The reaction is typically monitored by chiral HPLC to track the conversion and the enantiomeric excess (e.e.) of the unreacted (S)-ester. The reaction is stopped at or near 50% conversion to achieve the highest possible e.e. for both the remaining starting material and the acylated product.

  • Enzyme Recovery and Product Separation: The immobilized enzyme is removed by filtration and can be washed and reused. The filtrate, containing the unreacted (S)-ester and the acylated (R)-amide, is then subjected to a separation process. This can be achieved by extraction or chromatography.

  • Purification: The desired (S)-ester is purified to remove any residual acylated product, typically by distillation or crystallization, to yield the high-purity this compound.

Parameter Typical Value Notes
Enantiomeric Excess (e.e.) >99%Highly dependent on stopping the reaction at ~50% conversion.
Yield Approaching 50%The theoretical maximum for a kinetic resolution.
Key Advantages Mild reaction conditions, high selectivity, reusable catalyst.Environmentally friendly ("green") process.
Strategy 3: Direct Asymmetric Synthesis

The direct asymmetric synthesis of the target molecule represents the most elegant and atom-economical approach. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful tool for establishing the desired stereocenter in a single step.

Rationale: This strategy avoids the need for resolving agents or the inherent 50% yield limitation of kinetic resolutions. The use of a chiral catalyst allows for the direct conversion of a prochiral substrate to a single enantiomer of the product with high enantioselectivity.

Workflow Overview:

prochiral_substrate Prochiral Precursor (e.g., tert-Butyl (E)-3-amino- 3-phenylacrylate) hydrogenation Asymmetric Hydrogenation prochiral_substrate->hydrogenation catalyst Chiral Catalyst (e.g., Rh-DuPhos) catalyst->hydrogenation final_product tert-Butyl (3S)-3-amino- 3-phenylpropanoate hydrogenation->final_product H₂

Figure 3: Workflow for Direct Asymmetric Synthesis.

Detailed Protocol:

  • Synthesis of Prochiral Precursor: The prochiral substrate, tert-butyl (E)-3-amino-3-phenylacrylate, can be synthesized through various methods, for example, by the condensation of benzoyl-protected glycine tert-butyl ester with benzaldehyde, followed by elimination.

  • Asymmetric Hydrogenation: In a high-pressure reactor, the prochiral enamine substrate is dissolved in a suitable solvent (e.g., methanol or ethanol). A chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuPhos or BINAP), is added.

  • Hydrogenation Reaction: The reactor is purged with and then pressurized with hydrogen gas. The reaction is stirred at a controlled temperature until the consumption of the starting material is complete.

  • Catalyst Removal and Product Isolation: Upon completion, the catalyst is removed, often by filtration through a pad of silica gel or by using a scavenger resin. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by crystallization or chromatography to afford the enantiomerically pure this compound.

Parameter Typical Value Notes
Enantiomeric Excess (e.e.) >95%Highly dependent on the choice of catalyst and reaction conditions.
Yield >90%Potentially the highest yielding method.
Key Challenges Catalyst cost and sensitivity, synthesis of the prochiral substrate.Catalyst screening and optimization are often required.

Conclusion

The large-scale synthesis of this compound and its derivatives can be successfully achieved through several strategic approaches. The choice of the optimal method depends on a careful evaluation of economic, logistical, and environmental factors. Classical resolution offers a robust and well-established route, while chemoenzymatic synthesis provides a greener and highly selective alternative. Direct asymmetric synthesis, although potentially more challenging to develop, offers the most efficient and atom-economical pathway. The detailed protocols and insights provided in this guide are intended to empower researchers and process chemists to make informed decisions and to facilitate the successful scale-up of these critical pharmaceutical intermediates.

References

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Application Notes and Protocols: The Strategic Use of tert-Butyl (3S)-3-Amino-3-phenylpropanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery and development, the stereochemical architecture of a molecule is paramount to its biological activity and safety profile. Chiral β-amino acids and their derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[1][2][] Their incorporation into molecular scaffolds can impart favorable pharmacokinetic properties, enhance target binding affinity, and increase resistance to enzymatic degradation. Among these valuable synthons, tert-butyl (3S)-3-amino-3-phenylpropanoate stands out as a versatile and strategic starting material for the construction of complex pharmaceutical intermediates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound. We will delve into key synthetic transformations, including N-protection, amide bond formation, and cyclization reactions, supported by detailed, field-proven protocols. The causality behind experimental choices will be elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.

Core Attributes of this compound as a Chiral Building Block

The utility of this molecule stems from a combination of its structural features:

  • Defined Stereochemistry: The (3S) configuration provides a fixed chiral center, which is essential for the enantioselective synthesis of drug candidates.

  • Orthogonal Protection: The molecule possesses two key functional groups with distinct reactivity: a primary amine and a tert-butyl ester. The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. The tert-butyl ester is a sterically hindered carboxyl protecting group that is stable under many reaction conditions used to modify the amine but can be selectively cleaved under acidic conditions. This orthogonality is a cornerstone of its strategic use in multi-step syntheses.

  • The Phenyl Group: The phenyl substituent provides a lipophilic character and can be a key pharmacophoric element or a precursor for further structural modifications through aromatic substitution reactions.

Key Synthetic Applications and Protocols

The following sections detail the application of this compound in the synthesis of valuable pharmaceutical intermediates.

N-Protection: A Gateway to Diverse Functionality

The primary amine of this compound is a versatile handle for introducing a wide range of functionalities. Protection of this amine is often the first step in a synthetic sequence to prevent unwanted side reactions and to modulate the reactivity of the molecule. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its ease of introduction and its selective removal under acidic conditions.[4][5]

Protocol 1: N-Boc Protection of this compound

This protocol describes the efficient protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Scheme:

    N_Boc_Protection start This compound reagents + Boc₂O, Base start->reagents product (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid tert-butyl ester reagents->product

    Caption: N-Boc Protection Reaction.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF.

    • Add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Expected Outcome: This procedure typically affords the N-Boc protected product in high yield (>95%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Amide Bond Formation: Building Peptide and Peptidomimetic Scaffolds

The primary amine of this compound is readily acylated to form amide bonds, a fundamental linkage in peptides and a vast number of pharmaceutical agents. This reaction allows for the coupling of the chiral β-amino acid core to various carboxylic acids, including those bearing pharmacologically relevant motifs.

Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOBt

This protocol details a standard and reliable method for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

  • Reaction Workflow:

    Amide_Coupling A Carboxylic Acid (R-COOH) C Activated Ester Intermediate A->C Activation B EDC, HOBt F N-Acylated Product C->F Coupling D This compound D->F E Base (e.g., DIPEA)

    Caption: Amide Coupling Workflow.

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in DMF or DCM, add DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired amide.

  • Trustworthiness of the Protocol: This self-validating system relies on the in situ formation of an activated HOBt ester, which minimizes side reactions and racemization, ensuring the integrity of the chiral center.

Synthesis of β-Lactams: Core Structures of Antibiotics

β-Lactams are a cornerstone of antibiotic therapy. Chiral 3-amino-β-lactams are valuable intermediates for the synthesis of not only traditional antibiotics but also other biologically active compounds.[6][7][8] this compound can serve as a precursor to chiral β-lactams through intramolecular cyclization.

Protocol 3: Intramolecular Cyclization to a β-Lactam

This protocol outlines a general approach for the synthesis of a β-lactam from an N-protected derivative of this compound. This often involves activation of the carboxylic acid (after deprotection of the tert-butyl ester) followed by intramolecular nucleophilic attack by the nitrogen of the amino group.

  • Synthetic Pathway:

    Beta_Lactam_Synthesis A N-Protected (3S)-3-amino-3-phenylpropanoic acid B Cyclizing Agent (e.g., DCC, EDC) A->B Activation & Cyclization C (3S)-3-(Protected-amino)-4-phenylazetidin-2-one B->C

    Caption: β-Lactam Synthesis Pathway.

  • Materials:

    • N-Protected (e.g., Boc) (3S)-3-amino-3-phenylpropanoic acid (obtained after selective deprotection of the tert-butyl ester of the N-protected starting material)

    • Dicyclohexylcarbodiimide (DCC) or other coupling/cyclizing agents

    • Acetonitrile or THF

    • Ethyl acetate

    • Dicyclohexylurea (DCU) byproduct (if using DCC)

  • Procedure:

    • Dissolve the N-protected (3S)-3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous acetonitrile or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude β-lactam by crystallization or column chromatography.

  • Expert Insight: The choice of cyclizing agent and reaction conditions is critical to minimize epimerization at the C3 position. The use of non-nucleophilic bases and low temperatures is often beneficial.

Data Presentation: Quantitative Analysis of Key Transformations

TransformationStarting MaterialKey ReagentsProductTypical YieldRef.
N-Boc Protection This compoundBoc₂O, Et₃Ntert-Butyl (3S)-3-(tert-butoxycarbonylamino)-3-phenylpropanoate>95%[9]
Amide Coupling This compoundR-COOH, EDC, HOBttert-Butyl (3S)-3-(acylamino)-3-phenylpropanoate70-90%[10]
β-Lactam Formation N-Boc-(3S)-3-amino-3-phenylpropanoic acidDCC(3S)-3-(tert-butoxycarbonylamino)-4-phenylazetidin-2-one60-80%[7]

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of pharmaceutical intermediates. Its well-defined stereochemistry and orthogonal protecting groups allow for a wide range of selective transformations. The protocols provided herein offer robust and reproducible methods for N-protection, amide bond formation, and β-lactam synthesis. By understanding the principles behind these reactions, researchers can effectively leverage this versatile molecule to accelerate the development of novel therapeutics.

References

  • Bonsi, E. A., et al. (2021). Synthesis and styrene copolymerization of novel mono, di, and tri ring- substituted tert-butyl phenylcyanoacrylates. ChemRxiv. [Link]

  • De Figueiredo, R. M., et al. (2016). Synthesis of β-Lactams: An Overview. Catalysts, 6(5), 73. [Link]

  • Forró, E., & Fülöp, F. (2017). Efficient Enzymatic Routes for the Synthesis of New Eight-membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 22(12), 2211. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. [Link]

  • Li, B., et al. (2005). A New Synthetic Route Towards Aliskiren Intermediates. Organic Process Research & Development, 9(5), 634-638. [Link]

  • Novartis. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5296-5299. [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 407-415. [Link]

  • Van den Bril, M., & De Kimpe, N. (2017). Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. European Journal of Organic Chemistry, 2017(26), 3733-3749. [Link]

  • Wasserman, H. H., & Glaser, E. (1975). Conversion of amino acids to beta-lactam derivatives via cyclopropanone. The Journal of Organic Chemistry, 40(10), 1505-1506. [Link]

  • Zhang, X., et al. (2013). Stereoselective Reduction of β-Hydroxy α-Ketoesters: A Concise Synthesis of anti-α,β-Dihydroxy Esters. Chinese Journal of Chemistry, 31(11), 1437-1442. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl (3S)-3-amino-3-phenylpropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-butyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, offering scientifically grounded explanations and practical, field-tested solutions.

I. Troubleshooting Guide: Addressing Common Purification Challenges

This section is dedicated to resolving specific issues that can arise during the column chromatography of this compound.

Issue 1: Significant Tailing of the Product Peak

Question: I'm observing significant tailing of my product spot on the TLC plate and a broad, tailing peak during column chromatography. What is causing this, and how can I fix it?

Answer:

This is a classic and frequent issue when purifying basic compounds like your amino ester on standard silica gel.[1][2][3] The root cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This acid-base interaction leads to strong, sometimes irreversible, adsorption of your compound, resulting in poor elution and peak shape.[1][2]

Here are several effective strategies to counteract this problem:

  • Incorporate a Basic Modifier into the Mobile Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent.[1][4] This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[2]

    • Triethylamine (TEA): Add 0.1-2% (v/v) of TEA to your mobile phase.[1] It's crucial to ensure your compound is stable in the presence of a base.[4]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a solvent system like dichloromethane/methanol.[1] A common starting point is a ratio like 90:9:1 of DCM:MeOH:NH4OH.[5]

  • Pre-treat the Silica Gel: You can "deactivate" the silica gel before packing the column by preparing a slurry of the silica in a solvent containing triethylamine.[1][5] This neutralizes the acidic sites beforehand.[1]

  • Consider an Alternative Stationary Phase: If the issue persists, switching your stationary phase might be necessary.

    • Basic Alumina: Alumina is inherently more basic than silica and can be a good alternative for purifying basic compounds.[1]

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment and minimizing unwanted interactions.[1][3]

Issue 2: Low or No Recovery of the Product from the Column

Question: My compound seems to have irreversibly stuck to the column. I'm getting very low or zero yield after purification. What happened?

Answer:

This severe issue is an extreme case of the acid-base interaction described in the previous point. The strong ionic attraction between the protonated amine and the deprotonated silanol groups can lead to irreversible binding.[3]

Troubleshooting Steps:

  • Immediate Action - Flushing the Column: Try flushing the column with a highly polar, basic mobile phase. A mixture of 10-20% methanol (or even 7N methanolic ammonia) in dichloromethane can help to displace the strongly bound compound.

  • Future Prevention:

    • Mandatory Use of a Basic Modifier: For this specific compound, consider the addition of a base like triethylamine to your eluent as a standard part of your protocol.[2]

    • TLC Analysis with a Basic Modifier: Always perform your initial TLC analysis with the same basic modifier you intend to use for the column to get an accurate prediction of the retention factor (Rf).

    • Stationary Phase Selection: If your compound is particularly basic, using basic alumina from the outset can prevent this problem.[1]

Issue 3: Poor Separation from a Non-polar Impurity

Question: I'm having trouble separating my product from a closely running, non-polar impurity. How can I improve the resolution?

Answer:

Achieving good separation, or selectivity, is the primary goal of chromatography.[2] When dealing with a close-running non-polar impurity, you need to adjust the chromatographic conditions to maximize the differences in their interactions with the stationary and mobile phases.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase Polarity: The principle of selecting a mobile phase is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate.

    • Start with a less polar solvent system and gradually increase the polarity. A common starting point for compounds of intermediate polarity is a hexane/ethyl acetate gradient.[6]

    • If your compound and the impurity are still not separating, you may need to introduce a different solvent to change the selectivity. For example, switching from ethyl acetate to tert-butyl methyl ether (t-BuOMe) can alter the interactions and improve separation.[7]

  • Solvent System Optimization Workflow:

    Caption: Workflow for optimizing mobile phase selection.

Issue 4: Product Degradation on the Column

Question: The fractions containing my product are showing signs of decomposition. How can I prevent this?

Answer:

While tert-butyl esters are generally stable, the acidic nature of silica gel can potentially lead to degradation, especially over extended periods.

Mitigation Strategies:

  • Minimize Residence Time: Run your column as efficiently as possible. A well-packed column with an appropriate flow rate will minimize the time your compound spends in contact with the silica.

  • Deactivate the Silica: As mentioned for tailing, deactivating the silica with a base like triethylamine will create a less acidic environment and reduce the risk of acid-catalyzed degradation.[5]

  • Use a More Inert Stationary Phase: If degradation is a significant concern, consider using a more inert stationary phase like neutral alumina.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for developing your mobile phase would be a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate or tert-butyl methyl ether.[7][8] Given the presence of the amine, it is highly recommended to add 0.5-1% triethylamine to the mobile phase from the outset to prevent tailing.[7] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent based on TLC analysis.

Q2: How do I properly pack a silica gel column for this purification?

A2: Consistent and careful column packing is crucial for good separation.[9]

  • Slurry Packing (Recommended):

    • In a beaker, mix your silica gel with your initial, least polar mobile phase to form a consistent slurry.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly. .

    • Once the silica has settled, add another layer of sand on top to protect the silica bed from disturbance when you add your sample and eluent.

Q3: Can I use reversed-phase chromatography for this purification?

A3: Yes, reversed-phase (C18) chromatography can be an effective alternative, especially for polar and ionizable compounds.[1] In this case, you would use a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[10] To ensure good peak shape for the amine, it would be necessary to use an alkaline mobile phase or add a suitable buffer.[1]

Q4: My compound is chiral. Will this column chromatography method separate the enantiomers?

A4: Standard silica gel or alumina column chromatography will not separate enantiomers.[11] To separate the (3S) and (3R) enantiomers, you would need to use a chiral stationary phase (CSP).[12][13] Chiral separation is a specialized technique, often performed using HPLC with columns like those derived from polysaccharide phenylcarbamates.[13]

III. Experimental Protocols

Protocol 1: Standard Column Chromatography with Basic Modifier
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good target Rf for your product is ~0.3. For example, start with 15:1 Hexanes:t-BuOMe and add 1% triethylamine.[7]

  • Column Preparation:

    • Select a column of appropriate size.

    • Dry-pack the column with silica gel.[14]

    • Wet the silica gel with the initial, non-polar eluent (e.g., hexanes).[14]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the determined mobile phase.

    • Collect fractions and monitor them by TLC.[14]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.[14]

IV. Data Summary

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, cost-effective choice for normal-phase chromatography.
Alternative Phase Neutral or Basic AluminaRecommended if significant tailing or degradation occurs on silica.[1]
Mobile Phase Hexanes/Ethyl Acetate or Hexanes/t-BuOMeGood starting solvent systems for compounds of this polarity.[7]
Mobile Phase Modifier 0.1-2% Triethylamine (TEA)Crucial for preventing peak tailing by neutralizing acidic silica sites.[1][7]
Detection Method TLC with UV visualization (254 nm)The phenyl group allows for easy visualization under UV light.[7]

References

  • Bergstrom, C. H., et al. (1983). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed. Available at: [Link]

  • Various Authors. (2009). Amine column degradation. Chromatography Forum. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Various Authors. (2015). Is there any negative impact of diethyl amine while using in column chromatography? ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube. Available at: [Link]

  • Hye, J. L., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Organic Syntheses. (n.d.). A detailed organic synthesis procedure. Available at: [Link]

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube. Available at: [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Available at: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. Available at: [Link]

  • Various Authors. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Available at: [Link]

Sources

Technical Support Center: Synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the asymmetric conjugate addition of an amine to tert-butyl cinnamate. Key strategies include:

  • Aza-Michael Addition with a Chiral Auxiliary: This approach utilizes a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, to direct the stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from tert-butyl cinnamate.[1][2] This method offers high diastereoselectivity, which can then be converted to the desired enantiomer.

  • Direct Asymmetric Aza-Michael Addition: This method involves the direct addition of an amine, like benzylamine, to tert-butyl cinnamate, often catalyzed by a chiral catalyst or in the presence of a chiral ligand to induce enantioselectivity.

Q2: What is the primary role of a chiral auxiliary in this synthesis?

A2: A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to control the stereochemical outcome of the reaction.[3] In the context of this compound synthesis, the chiral auxiliary creates a diastereomeric intermediate that allows for the separation of stereoisomers and ultimately yields the desired (3S)-enantiomer after removal.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials (tert-butyl cinnamate and the amine source) from the product. Staining with a visualizing agent like potassium permanganate or ninhydrin can help in identifying the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]

Q4: What are the critical parameters to control for a successful synthesis?

A4: Several parameters are crucial for achieving high yield and enantioselectivity:

  • Temperature: Many asymmetric reactions are highly sensitive to temperature fluctuations. Maintaining the recommended reaction temperature is critical for maximizing stereoselectivity.

  • Purity of Reagents and Solvents: The use of high-purity, anhydrous reagents and solvents is essential to prevent side reactions and catalyst deactivation.

  • Stoichiometry: Precise control of the stoichiometry of reactants and catalysts is necessary for optimal conversion and to minimize the formation of byproducts.

  • Inert Atmosphere: Reactions involving organometallic reagents or sensitive catalysts should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-related side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Low Yield of the Desired Product

Problem: The reaction results in a low yield of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Action Rationale
Incomplete Reaction Monitor the reaction closely using TLC or HPLC until the starting material is consumed. If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time.Incomplete conversion is a common reason for low yields. Ensuring the reaction goes to completion is the first step in troubleshooting.
Suboptimal Reaction Temperature Verify the reaction temperature using a calibrated thermometer. Ensure uniform heating or cooling of the reaction vessel.Temperature significantly influences reaction kinetics and catalyst activity. Deviation from the optimal temperature can lead to slower reaction rates or catalyst decomposition.
Poor Quality Reagents or Solvents Use freshly distilled or purchased anhydrous solvents. Ensure the purity of starting materials through appropriate characterization before use.Water and other impurities can quench reagents, deactivate catalysts, and promote side reactions, leading to lower yields.
Catalyst Deactivation If using a catalyst, ensure it is handled under an inert atmosphere. Consider using a higher catalyst loading if deactivation is suspected.Catalysts can be sensitive to air, moisture, and impurities. Improper handling can lead to a loss of catalytic activity.
Product Degradation during Workup or Purification Perform the workup and purification steps at low temperatures if the product is thermally sensitive. Use a buffered aqueous solution during extraction if the product is pH-sensitive.The desired product may be unstable under certain conditions. Gentle handling during isolation and purification is crucial to prevent degradation.
Poor Enantioselectivity or Diastereoselectivity

Problem: The final product shows low enantiomeric excess (ee) or diastereomeric excess (de).

Possible Causes and Solutions:

Possible Cause Troubleshooting Action Rationale
Incorrect Chiral Auxiliary or Catalyst Verify the identity and enantiomeric purity of the chiral auxiliary or catalyst used.The stereochemical outcome is directly dependent on the chirality of the auxiliary or catalyst. Using the wrong enantiomer or a racemic mixture will result in a racemic or low ee product.
Racemization during Reaction or Workup Analyze the reaction mixture at different time points to check for racemization. If racemization occurs, consider lowering the reaction temperature or changing the solvent. During workup, avoid harsh acidic or basic conditions that could lead to epimerization.The stereocenter of the product can be susceptible to racemization under certain conditions. Careful control of the reaction and workup parameters is necessary to preserve the stereochemical integrity.
Suboptimal Reaction Conditions Optimize the reaction parameters, including solvent, temperature, and reaction time. A solvent screen can often reveal significant effects on stereoselectivity.The choice of solvent and temperature can influence the transition state of the reaction, thereby affecting the stereochemical outcome.
Inaccurate Measurement of Enantiomeric Excess Use a validated chiral HPLC method for determining the enantiomeric excess. Ensure proper separation of the enantiomers and accurate integration of the peaks.An inaccurate assessment of the enantiomeric excess can be misleading. A reliable analytical method is essential for accurate determination of the product's stereochemical purity.[5][6]
Identification of Common Impurities

Problem: The final product is contaminated with unknown impurities.

Common Impurities and Their Identification:

The aza-Michael addition of benzylamine to tert-butyl cinnamate is a common route for this synthesis. Below is a diagram illustrating the main reaction and a significant side reaction.

cinnamate tert-Butyl Cinnamate product This compound (Desired 1,4-addition product) cinnamate->product 1,4-addition (Aza-Michael) side_product tert-Butyl 3-(benzylamino)-3-phenylpropanoate (1,2-addition byproduct) cinnamate->side_product 1,2-addition benzylamine Benzylamine benzylamine->product benzylamine->side_product

Caption: Reaction scheme showing the desired 1,4-addition and the competing 1,2-addition.

Table of Common Impurities:

Impurity Structure Formation Pathway Analytical Identification
(3R)-enantiomer Enantiomer of the desired productIncomplete stereocontrol during the asymmetric synthesis.Chiral HPLC is the most effective method for separation and quantification.[5][7]
tert-Butyl cinnamate (starting material) C₆H₅CH=CHCOOC(CH₃)₃Incomplete reaction.Can be identified by TLC, HPLC, GC-MS, and NMR.
Benzylamine (starting material) C₆H₅CH₂NH₂Incomplete reaction or use of excess reagent.Can be identified by TLC, HPLC, GC-MS, and NMR.
1,2-Addition Byproduct C₆H₅CH(NHCH₂C₆H₅)CH₂COOC(CH₃)₃Nucleophilic attack of the amine on the carbonyl carbon of the ester instead of the β-carbon. This is more likely to occur under certain conditions, such as higher temperatures.[8]Can be distinguished from the desired product by NMR (different chemical shifts for the methine and methylene protons) and mass spectrometry (same mass as the desired product, but different fragmentation pattern).
Di-addition Product Product of the addition of the desired product to another molecule of tert-butyl cinnamateCan occur if the product amine is more nucleophilic than the starting amine and reacts with the remaining starting material.Will have a higher molecular weight than the desired product, detectable by mass spectrometry.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric purity of this compound. Optimization may be required for specific instruments and columns.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 220 nm).

    • Inject the sample and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the (3S) and (3R) enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound from common reaction impurities.

Materials:

  • Silica gel (for column chromatography).

  • Solvents: Hexane, Ethyl Acetate.

  • Glass column, flasks, and other standard laboratory glassware.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

start Synthesis of this compound initial_check Analyze Crude Product (TLC, HPLC, NMR) start->initial_check low_yield Low Yield? initial_check->low_yield low_ee Low Enantiomeric Excess? low_yield->low_ee No check_completion Check Reaction Completion low_yield->check_completion Yes impurities Impurities Present? low_ee->impurities No check_chiral_source Verify Chiral Auxiliary/Catalyst low_ee->check_chiral_source Yes identify_impurities Identify Impurities (MS, NMR) impurities->identify_impurities Yes end_product Pure Product impurities->end_product No check_conditions Verify Reaction Conditions (Temp, Purity) check_completion->check_conditions check_workup Optimize Workup & Purification check_conditions->check_workup check_workup->initial_check check_racemization Investigate Racemization check_chiral_source->check_racemization optimize_conditions_ee Optimize Conditions for ee check_racemization->optimize_conditions_ee optimize_conditions_ee->initial_check purify Purify by Column Chromatography identify_impurities->purify purify->end_product

Caption: A troubleshooting workflow for the synthesis of this compound.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules. 2023, 28(24), 8100.
  • Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. 2004, 69(7), 2588-2590.
  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019, 31(10), 776-812.
  • (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. Organic Syntheses. 2011, 88, 189.
  • Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection.
  • Enantioseparation of racemic 3-tert-butylamino-1,2-propanediol in ELSD... (n.d.). Retrieved from [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. (n.d.). Retrieved from [Link]

  • TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE. (n.d.). Retrieved from [Link]

  • Supplementary Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Retrieved from [Link]

  • tert-butyl (3R)-3-amino-3-phenylpropanoate. PubChem. (n.d.). Retrieved from [Link]

  • Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7... (n.d.). Retrieved from [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. (n.d.).
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Asymmetric synthesis of β-haloaryl β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. 2000, (21), 3671-3681.
  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). Retrieved from [Link]

  • Preparation method of (R) -3-aminobutanol. (n.d.).
  • The Development of a Sulfamate-Tethered Aza-Michael Cyclization Allows for the Preparation of (-)-Negamycin tert-Butyl Ester. (n.d.). Retrieved from [Link]

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules. 2024, 29(5), 1089.
  • Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. The Journal of Organic Chemistry. 2024, 89(9), 6033-6048.
  • Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? (n.d.). Retrieved from [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for tert-Butyl (3S)-3-Amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of coupling reactions involving tert-butyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this valuable chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a β-amino acid backbone and a chiral center adjacent to a phenyl group, presents unique challenges during peptide coupling reactions. The primary hurdles include the risk of epimerization at the C3 position and potentially sluggish reaction kinetics. This guide offers practical, field-proven solutions to overcome these challenges, ensuring high yields and stereochemical purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the coupling of this compound.

Issue 1: Low Yield of the Coupled Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (this compound and/or the carboxylic acid coupling partner).

  • The isolated yield of the desired amide is below expectations.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The formation of a highly reactive activated species from the carboxylic acid is paramount for efficient coupling.

    • Solution: Ensure your coupling reagents are of high quality and anhydrous. For carbodiimide-based couplings (e.g., EDC), the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These additives form active esters that are more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone, ultimately leading to higher yields.[1][2]

  • Steric Hindrance: The bulky tert-butyl ester and the phenyl group can sterically hinder the approach of the activated carboxylic acid.

    • Solution 1: Increase the reaction time and/or temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

    • Solution 2: Switch to a more potent coupling reagent. Phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, COMU) are generally more reactive than carbodiimides and are effective for sterically hindered couplings.[3][4]

  • Suboptimal Solvent Choice: The solubility of reactants and intermediates can significantly impact reaction rates.

    • Solution: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents for peptide coupling. If solubility is an issue in DCM, switching to or using a co-solvent system with DMF can be beneficial.[5]

Issue 2: Epimerization of the Chiral Center (Loss of Stereochemical Purity)

Symptoms:

  • Chiral HPLC or NMR analysis with a chiral shift reagent reveals the presence of the undesired (3R) diastereomer in the product.

Potential Causes & Solutions:

  • Proton Abstraction at the α-Carbon: The benzylic proton at the C3 position of this compound is susceptible to abstraction by base, leading to racemization.[6][7][8] This is a well-documented issue for phenylglycine and its derivatives.[6][7]

    • Solution 1 (Base Selection): The choice of base is critical. N,N-Diisopropylethylamine (DIPEA) is a common choice, but its strong basicity can promote epimerization. Consider using a sterically hindered, weaker base such as 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP).[6]

    • Solution 2 (Reagent Choice): Certain coupling reagents are known to minimize racemization. The use of EDC in combination with HOBt or HOAt forms active esters that react rapidly with the amine, reducing the time the activated acid is exposed to basic conditions.[1][9] Reagents like DEPBT and COMU have also been shown to be effective in suppressing epimerization in phenylglycine-containing peptides.[6]

    • Solution 3 (Temperature Control): Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[5]

  • Mechanism of Carboxylic Acid Activation: Over-activation of the carboxylic acid can lead to the formation of symmetric anhydrides or other highly reactive species that can increase the risk of racemization of the acid partner, though the primary concern with the topic substrate is at the amine component's stereocenter.

Issue 3: Difficult Purification of the Final Product

Symptoms:

  • Co-elution of the product with byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if DCC is used).

  • Streaking or poor separation during silica gel chromatography.

Potential Causes & Solutions:

  • Urea Byproducts: Carbodiimides like DCC and EDC produce urea byproducts. DCU is notoriously insoluble in many organic solvents, making its removal by filtration straightforward. The urea from EDC is water-soluble, facilitating its removal during an aqueous workup.[4]

    • Solution: If using DCC, ensure complete precipitation of DCU by storing the reaction mixture at a low temperature before filtration. If using EDC, perform a standard aqueous workup with dilute acid and base washes to remove the water-soluble urea byproduct and any unreacted starting materials.

  • Residual Coupling Reagents/Additives: HOBt and other additives can sometimes be challenging to remove completely.

    • Solution: A thorough aqueous workup is crucial. Washing the organic layer with a dilute sodium bicarbonate solution can help remove acidic additives like HOBt.

  • Product Solubility and Polarity: The tert-butyl ester imparts significant nonpolar character to the molecule, which can affect its chromatographic behavior.

    • Solution: A careful selection of the solvent system for column chromatography is necessary. A gradient elution from a nonpolar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is typically effective.[10]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best starting point for my reaction?

For a robust starting point, a combination of EDC and HOBt is highly recommended. This combination is cost-effective, and the reagents are easy to handle.[2] It provides a good balance between reactivity and suppression of epimerization.[1] If yields are low or the coupling partners are sterically demanding, consider switching to a more powerful reagent like HATU or HBTU .[3]

Q2: How many equivalents of each reagent should I use?

A general guideline for optimizing your reaction is provided in the table below. It's always advisable to start with near-equimolar amounts of the amine and carboxylic acid and then adjust as needed.

ReagentEquivalents (relative to limiting reagent)Purpose
Carboxylic Acid1.0 - 1.2Coupling Partner
EDC 1.1 - 1.5Carbodiimide Activator
HOBt 1.1 - 1.5Racemization Suppressant & Co-activator
Base (e.g., DIPEA)1.5 - 2.5Neutralizes acid salts and promotes reaction
Solvent (DCM or DMF)5 - 10 mL per mmolReaction Medium

Q3: What is the optimal order of addition for the reagents?

While various procedures exist, a commonly successful method involves pre-activation of the carboxylic acid.[11]

  • Dissolve the carboxylic acid and HOBt in an anhydrous solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C.

  • Add EDC and stir for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Add the this compound, followed by the base (e.g., DIPEA).

  • Allow the reaction to warm to room temperature and stir until completion.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between the starting materials and the product. Staining with ninhydrin can be useful for visualizing the amine starting material. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q5: Is it necessary to protect the amino group of this compound before coupling?

No, the purpose of a coupling reaction is to form an amide bond with this free amine. The amino group is the nucleophile that attacks the activated carboxylic acid. The tert-butyl group is a protecting group for the carboxylic acid end of the molecule.

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting and optimizing the coupling reaction.

G cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Low Yield Solutions cluster_4 Epimerization Solutions start Start: Couple Carboxylic Acid with this compound setup Initial Conditions: - EDC (1.2 eq), HOBt (1.2 eq) - DIPEA (2.0 eq), DCM - 0°C to RT start->setup analyze Monitor Reaction by TLC/LC-MS setup->analyze check_yield Reaction Complete? Check Yield & Purity analyze->check_yield low_yield Low Yield check_yield->low_yield No (Low Conversion) epimerization Epimerization Detected check_yield->epimerization No (Impure) success High Yield & Purity Proceed to Workup check_yield->success Yes opt1 Switch to HATU/HBTU Increase Reaction Time/Temp low_yield->opt1 opt2 Use Weaker Base (e.g., Collidine) Lower Reaction Temperature epimerization->opt2 opt1->analyze Re-run Reaction opt2->analyze Re-run Reaction

Caption: Decision workflow for optimizing coupling reactions.

References

  • Bofill, J., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Elsevier Ltd.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
  • BenchChem. (2025). Troubleshooting low yields in peptide coupling with HS-PEG12-COOH.
  • Hopax. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Unknown Author. (n.d.).
  • Patil, S. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Abd. Rashid, J. M., et al. (2021). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Schoppet, M., et al. (2015).
  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester.
  • ResearchGate. (2015).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sigma-Aldrich. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2025). What is the correct order of addition for EDCI and HOBt?.
  • OUCI. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Katritzky, A. R., et al. (2000). Convenient Preparation of tert-Butyl β-(Protected amino)esters.
  • ResearchGate. (2025).
  • Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • Google Patents. (2020).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • ACS Publications. (n.d.). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
  • Thermo Fisher Scientific. (n.d.). tert-Butyl (3S)
  • InfochemsDB. (n.d.). TERT-BUTYL (3R)

Sources

preventing racemization of tert-butyl (3S)-3-amino-3-phenylpropanoate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral β-amino esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to synthesize tert-butyl (3S)-3-amino-3-phenylpropanoate. Maintaining the stereochemical integrity of this compound is critical for its application as a chiral building block in pharmaceuticals. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of preventing racemization during its synthesis.

Understanding the Challenge: The Root of Racemization

The primary challenge in synthesizing and handling this compound lies in the susceptibility of the stereocenter at the C3 position to racemization. This loss of stereochemical purity is primarily a base-catalyzed process. The hydrogen atom at the C3 position is acidic due to the presence of the adjacent phenyl group, which can stabilize the resulting carbanion through resonance.[1] Abstraction of this proton by a base leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this intermediate, leading to a mixture of (S) and (R) enantiomers, thus diminishing the enantiomeric excess (ee) of your product.

Below is a diagram illustrating the general mechanism of base-catalyzed racemization at the α-carbon (in this case, the C3 position) of an amino ester.

Racemization_Mechanism Start (S)-Enantiomer Intermediate Planar Enolate Intermediate Start->Intermediate - H+ Intermediate->Start + H+ End (R)-Enantiomer Intermediate->End + H+ Base Base (B:) Base->Start Proton Abstraction Protonated_Base Protonated Base (BH+) Protonated_Base->Intermediate Protonation

Caption: Base-catalyzed racemization mechanism.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of enantiomeric excess (ee) after the esterification of (3S)-3-amino-3-phenylpropanoic acid. What are the likely causes?

A1: Loss of ee during the esterification of the parent amino acid is a common issue. The primary culprits are typically the reaction conditions, especially the choice of base and the temperature.

  • Strong Bases: The use of strong, non-sterically hindered bases can readily deprotonate the C3 position, leading to racemization.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur more rapidly, accelerating racemization.

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to a gradual erosion of enantiomeric purity.

Q2: What is the best method to synthesize this compound while preserving its stereochemistry?

A2: While several synthetic routes exist, a common and effective method involves the reaction of (3S)-3-amino-3-phenylpropanoic acid with a tert-butylating agent. To minimize racemization, careful control of reaction parameters is crucial. An alternative is an asymmetric synthesis approach, which builds the chiral center enantioselectively. For instance, asymmetric reduction of a prochiral enamine or a related precursor can yield the desired enantiomer with high purity.

Q3: Can the choice of solvent impact the degree of racemization?

A3: Yes, the solvent can play a significant role. Polar aprotic solvents may stabilize the charged enolate intermediate, potentially facilitating racemization. It is advisable to use non-polar or weakly polar solvents where possible. However, the choice of solvent is often dictated by the solubility of the reactants and reagents.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solutions
Low Enantiomeric Excess (ee) in the Final Product 1. Inappropriate Base: Use of a strong, non-hindered base (e.g., NaOH, KOH).[2] 2. High Reaction Temperature. 3. Extended Reaction Time. 1. Use a Sterically Hindered, Weaker Base: Consider bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] Their bulkiness disfavors the approach to the C3 proton. 2. Lower the Reaction Temperature: Conduct the reaction at 0 °C or below if the reaction kinetics allow. 3. Monitor the Reaction Closely: Use techniques like TLC or HPLC to determine the reaction endpoint and avoid unnecessary exposure to racemization-promoting conditions.
Incomplete Reaction 1. Insufficiently Active Esterifying Agent. 2. Low Reaction Temperature. 3. Steric Hindrance. 1. Choose a More Reactive t-Butyl Source: Consider reagents like tert-butyl 2,2,2-trichloroacetimidate. 2. Optimize Temperature: If racemization is not an issue at slightly higher temperatures, a modest increase may be necessary to drive the reaction to completion. 3. Catalyst Addition: In some cases, a catalytic amount of an activating agent like DMAP can be beneficial, but its basicity should be considered.
Side Product Formation 1. Reaction with the Amine Group: The amino group can compete with the carboxylic acid for the esterifying agent. 2. Decomposition of Reagents or Product. 1. Protect the Amine Group: Use a suitable protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed after esterification. 2. Ensure High Purity of Starting Materials and Reagents: Impurities can lead to unforeseen side reactions.

Experimental Protocols

Protocol 1: Esterification with Minimal Racemization

This protocol outlines a general procedure for the tert-butylation of N-protected (3S)-3-amino-3-phenylpropanoic acid, designed to minimize racemization.

Step-by-Step Methodology:

  • Protection of the Amine: To a solution of (3S)-3-amino-3-phenylpropanoic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium carbonate. Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation of N-Boc-(3S)-3-amino-3-phenylpropanoic acid: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Esterification: Dissolve the N-Boc protected amino acid in an anhydrous, non-polar solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.

  • Addition of Reagents: Add your tert-butylating agent (e.g., tert-butyl alcohol) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) along with a catalytic amount of a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild aqueous acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

Esterification_Workflow cluster_0 Amine Protection cluster_1 Esterification cluster_2 Deprotection A (3S)-3-amino-3-phenylpropanoic acid B Add Boc₂O and Base A->B C N-Boc-(3S)-3-amino-3-phenylpropanoic acid B->C D Dissolve in Anhydrous DCM (0 °C) C->D E Add t-BuOH, DCC, cat. DMAP D->E F Reaction Monitoring (TLC/HPLC) E->F G N-Boc-tert-butyl (3S)-3-amino-3-phenylpropanoate F->G H Treat with TFA in DCM G->H I This compound H->I

Caption: Workflow for racemization-controlled synthesis.

Concluding Remarks

The successful synthesis of enantiomerically pure this compound is achievable with careful attention to the reaction conditions that mitigate racemization. The key takeaway for researchers is to be mindful of the basicity and steric profile of the reagents employed, as well as the temperature and duration of the reaction. By implementing the strategies outlined in this guide, you can significantly improve the stereochemical outcome of your synthesis.

References

  • Organic Syntheses. (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for "Synthesis of Quaternary α-Amino Acid Derivatives". Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • DSpace at the University of Groningen. Chemically fuelled deracemization of amino acids. Available at: [Link]

  • PubMed. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Available at: [Link]

  • ResearchGate. General mechanism of base‐catalysed racemisation. Available at: [Link]

  • ResearchGate. Base catalyzed racemization of amino acid derivatives. Available at: [Link]

  • ACS Publications. Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. Available at: [Link]

  • Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Google Patents. Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • ResearchGate. Racemization in amino acids? Available at: [Link]

  • National Institutes of Health. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Available at: [Link]

  • ResearchGate. Mechanisms of base-catalyzed racemization during activation step. Available at: [Link]

  • National Institutes of Health. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Available at: [Link]

  • National Institutes of Health. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in tert-butyl (3S)-3-amino-3-phenylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in this critical asymmetric synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and consistently achieve high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield is consistently low. Where should I start my investigation?

Low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial for identifying the root cause. We recommend a stepwise investigation focusing on three primary areas: Starting Material Quality, Reaction Conditions, and Work-up/Purification Procedures.

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow Start Low Yield Observed SM_Quality Step 1: Verify Starting Material Quality (3-amino-3-phenylpropanoic acid, tert-butylating agent) Start->SM_Quality Reaction_Conditions Step 2: Scrutinize Reaction Conditions (Solvent, Temperature, Catalyst, Stoichiometry) SM_Quality->Reaction_Conditions If starting materials are pure SM_Impurity Impurity Detected? SM_Quality->SM_Impurity Workup_Purification Step 3: Optimize Work-up & Purification (Extraction, Chromatography, Recrystallization) Reaction_Conditions->Workup_Purification If reaction proceeds to completion (verified by TLC/LC-MS) Reaction_Incomplete Incomplete Reaction? Reaction_Conditions->Reaction_Incomplete Side_Products Side Products Formed? Reaction_Conditions->Side_Products Success Yield Improved Workup_Purification->Success If product loss is minimized Emulsion Emulsion during Extraction? Workup_Purification->Emulsion Hydrolysis Product Hydrolysis? Workup_Purification->Hydrolysis

Caption: A top-down troubleshooting workflow for low yields.

Part 1: Starting Material and Reagent Integrity

Q2: How do I ensure the quality of my (3S)-3-amino-3-phenylpropanoic acid starting material?

The purity of your starting β-amino acid is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

  • Purity Verification:

    • NMR Spectroscopy: Confirm the chemical structure and absence of organic impurities.

    • Melting Point: Compare the observed melting point with the literature value. A broad or depressed melting point indicates the presence of impurities.

    • Chiral HPLC: Verify the enantiomeric purity of your starting material. The presence of the (3R)-enantiomer will directly impact the enantiomeric excess (ee) and potentially the yield of the desired (3S)-product.

  • Troubleshooting Steps:

    • Recrystallization: If impurities are detected, recrystallize the starting material from an appropriate solvent system.

    • Drying: Ensure the starting material is completely dry, as water can interfere with many tert-butylation reagents. Dry under high vacuum over a suitable desiccant (e.g., P₂O₅).

Q3: My tert-butylation reagent seems to be the problem. What are common issues and solutions?

The choice and quality of the tert-butylation reagent are critical. The most common methods involve isobutylene with an acid catalyst or di-tert-butyl dicarbonate (Boc₂O).

  • Common Issues & Solutions:

Reagent/MethodCommon IssuesTroubleshooting Actions
Isobutylene / Acid Catalyst (e.g., H₂SO₄) - Incomplete reaction due to poor solubility of the amino acid in non-polar organic solvents.[1] - Side reactions due to the strong acid catalyst.- Use a co-solvent system to improve solubility. - Consider alternative, milder acid catalysts. - Ensure a completely anhydrous reaction setup.
Di-tert-butyl dicarbonate (Boc₂O) / DMAP - Degradation of Boc₂O due to moisture. - Formation of N-Boc protected amino acid as a major side product.- Use fresh, high-purity Boc₂O. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Optimize the stoichiometry of DMAP; excess can lead to side reactions.
tert-Butyl Acetate / Perchloric Acid - Perchloric acid is a strong oxidizer and can be hazardous. - Potential for side reactions if the temperature is not well-controlled.[2]- Handle perchloric acid with extreme caution. - Maintain strict temperature control throughout the reaction.

Part 2: Reaction Condition Optimization

Q4: My reaction is not going to completion, or I'm seeing significant side-product formation. What reaction parameters should I optimize?

Incomplete conversion and the formation of side products are often linked. The key is to find a balance where the desired reaction proceeds at a reasonable rate without promoting undesired pathways.

  • Key Parameters to Optimize:

    • Solvent: The solubility of the starting amino acid can be a limiting factor.[1]

      • Recommendation: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common. If solubility is an issue, consider solvent mixtures or alternative tert-butylation methods that are more compatible with amino acids.

    • Temperature:

      • Issue: Higher temperatures can accelerate the reaction but may also promote side reactions or decomposition of the product. Lower temperatures may lead to incomplete conversion.

      • Recommendation: Start at room temperature and monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. If side products are observed, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Catalyst Loading: (e.g., DMAP in Boc₂O method)

      • Issue: Insufficient catalyst will result in a slow or incomplete reaction. Excess catalyst can lead to side reactions.

      • Recommendation: Typically, 0.1-0.2 equivalents of DMAP are used. If the reaction is slow, a slight increase in catalyst loading may be warranted.

  • Common Side Reactions and Their Mitigation:

Side ReactionProbable CauseMitigation Strategy
N-tert-butyloxycarbonylation The amino group of the starting material or product reacts with the tert-butylating agent (e.g., Boc₂O).- Optimize the stoichiometry of reagents. - Consider a synthesis route where the amino group is protected with an orthogonal protecting group prior to esterification.
Dimerization/Polymerization Intermolecular reactions between molecules of the starting material or product.- Use dilute reaction conditions. - Ensure efficient stirring to avoid localized high concentrations of reagents.
Racemization Loss of stereochemical integrity at the chiral center.- Avoid harsh basic or acidic conditions and high temperatures. - Choose a synthetic route that minimizes the risk of racemization.

Part 3: Work-up and Purification

Q5: I seem to be losing a significant amount of product during the work-up and purification. What are the likely causes?

Product loss during this stage is a frequent contributor to low overall yields. The tert-butyl ester is sensitive to acidic conditions, and care must be taken to avoid its hydrolysis back to the carboxylic acid.

  • Troubleshooting the Work-up:

    • Issue: Hydrolysis of the tert-butyl ester. The tert-butyl ester is labile in acidic conditions.[3] Any acidic quench or wash can lead to significant product loss.

      • Solution: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid from the reaction. Perform washes quickly and at low temperatures (e.g., with ice-cold solutions).

    • Issue: Emulsion formation during extraction. The amphiphilic nature of the product can lead to stable emulsions, making phase separation difficult and causing product loss to the aqueous layer.

      • Solution:

        • Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.

        • Filter the entire mixture through a pad of Celite.

        • If the emulsion persists, consider a different extraction solvent.

  • Troubleshooting Purification:

    • Issue: Product decomposition on silica gel. The slightly acidic nature of standard silica gel can cause the hydrolysis of the tert-butyl ester during column chromatography.

      • Solution:

        • Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% v/v in the eluent), to neutralize acidic sites.

        • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.

        • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

Purification_Issues Start Low Yield After Purification Check_Crude Analyze Crude Product (NMR, LC-MS) Start->Check_Crude Product_in_Crude Is Product Present in Crude? Check_Crude->Product_in_Crude Column_Troubleshoot Troubleshoot Column Chromatography Product_in_Crude->Column_Troubleshoot Yes Reaction_Conditions No, return to Reaction Optimization Product_in_Crude->Reaction_Conditions Hydrolysis_Check Check for Hydrolysis (Look for carboxylic acid peak) Column_Troubleshoot->Hydrolysis_Check Alternative_Purification Consider Alternative Purification (Crystallization, Distillation) Column_Troubleshoot->Alternative_Purification If chromatography is problematic Optimize_Eluent Optimize Eluent System Hydrolysis_Check->Optimize_Eluent No Hydrolysis, Poor Separation Neutralize_Silica Neutralize Silica Gel (e.g., with Triethylamine) Hydrolysis_Check->Neutralize_Silica Hydrolysis Detected Success Yield Improved Optimize_Eluent->Success Neutralize_Silica->Success Alternative_Purification->Success

Sources

Technical Support Center: Deprotection of tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this critical synthetic step.

Introduction

The tert-butyl ester is a commonly employed protecting group for carboxylic acids due to its stability under a range of conditions and its facile removal under acidic conditions.[1][] The deprotection of this compound to yield (3S)-3-amino-3-phenylpropanoic acid is a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. This guide will explore the nuances of this reaction, focusing on the most common methods, potential challenges, and strategies for successful execution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for deprotecting this compound?

The most prevalent and generally effective method for the deprotection of tert-butyl esters is treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM).[3][4] A 1:1 mixture of TFA and DCM is a standard starting point for this transformation.[3]

Q2: What is the mechanism of acid-catalyzed deprotection of a tert-butyl ester?

The deprotection proceeds via an acid-catalyzed elimination reaction. The carbonyl oxygen of the ester is first protonated by the acid, increasing the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tert-butyl cation, which is then typically deprotonated to form isobutylene gas.[1][5][6]

Q3: My deprotection reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed, so inadequate acid will result in a slow or stalled reaction.[3][7] For stubborn substrates, increasing the TFA concentration to 95-100% can be effective.[3]

  • Low Temperature: These reactions are typically run at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[3] If necessary, gentle warming (e.g., to 40°C) can be employed, but with caution to avoid potential side reactions.[7]

  • Inadequate Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed until the starting material is consumed.[3][7] Most reactions are complete within a few hours.[3]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and hinder the reaction.[3] Using anhydrous solvents is recommended.[3]

Q4: I am observing unexpected side products in my reaction. What could they be and how can I prevent them?

The primary source of side reactions is the highly reactive tert-butyl cation generated during the deprotection.[7][8] This electrophile can alkylate any nucleophilic species present in the reaction mixture. In the context of amino acid derivatives, this can be particularly problematic if other sensitive functional groups are present. To mitigate this, scavengers are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective scavenger.[7]

  • Water: Can also act as a scavenger.[3]

  • Thioanisole or Dithiothreitol (DTT): Particularly useful for sulfur-containing amino acids.[7]

A common scavenger cocktail is a mixture of TIS and water.[3]

Q5: Can I selectively deprotect a Boc group in the presence of a tert-butyl ester?

While both the tert-butoxycarbonyl (Boc) group and the tert-butyl ester are acid-labile, the Boc group is generally more sensitive to acid.[3] This difference in reactivity can be exploited for selective deprotection under carefully controlled, milder acidic conditions.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the deprotection of this compound.

Issue 1: Incomplete Deprotection
Potential Cause Troubleshooting Step Rationale
Insufficient acid strength or concentrationIncrease the concentration of TFA, or switch to a stronger acid if compatible with the substrate.To ensure complete protonation of the ester and facilitate the elimination of the tert-butyl group.[3][7]
Low reaction temperatureEnsure the reaction is running at room temperature (20-25°C). Gentle warming may be considered.To provide sufficient activation energy for the reaction to proceed at a reasonable rate.[3][7]
Short reaction timeMonitor the reaction by TLC or LC-MS until the starting material is no longer observed.To allow the reaction to reach completion.[3]
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Rationale
Alkylation by the tert-butyl cationAdd scavengers such as triisopropylsilane (TIS) and/or water to the reaction mixture.To trap the reactive tert-butyl cation and prevent it from reacting with other nucleophilic sites on the molecule.[7][9]
Substrate degradationConsider using milder deprotection conditions, such as aqueous phosphoric acid or Lewis acids like ZnBr₂.[10][11]To avoid harsh acidic conditions that may be incompatible with sensitive functional groups.[3]
Issue 3: Difficult Product Isolation/Purification
Potential Cause Troubleshooting Step Rationale
Product is a TFA saltAfter removal of TFA, the product will be the trifluoroacetate salt. This can often be used directly in the next step. If the free amino acid is required, a neutralization step with a mild base is necessary.To isolate the desired form of the product.
Residual TFACo-evaporate the crude product with a solvent like toluene or DCM multiple times after the initial concentration.To effectively remove the high-boiling point TFA.[8]
Purification challengesThe resulting amino acid may have zwitterionic character, which can affect its solubility and chromatographic behavior. Consider ion-exchange chromatography or crystallization for purification.To effectively separate the product from impurities based on its chemical properties.

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM
  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[8]

  • To this solution, add an equal volume of trifluoroacetic acid (TFA).[4][8]

  • If the substrate has other acid-sensitive groups, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Stir the reaction mixture at room temperature for 2-5 hours.[3][8]

  • Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8]

  • To aid in the removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.[8]

  • The resulting crude product, (3S)-3-amino-3-phenylpropanoic acid trifluoroacetate salt, can be further purified if necessary.

Visualizing the Workflow

Deprotection and Troubleshooting Workflow

Deprotection_Workflow cluster_start cluster_reaction cluster_monitoring cluster_workup cluster_product cluster_troubleshooting cluster_solutions start tert-butyl (3S)-3-amino-3- phenylpropanoate reaction TFA/DCM Room Temperature start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Remove Volatiles (Rotary Evaporation) monitoring->workup Complete incomplete Incomplete Reaction? monitoring->incomplete Incomplete side_products Side Products? monitoring->side_products Side Products product (3S)-3-amino-3-phenylpropanoic acid (TFA salt) workup->product increase_tfa Increase TFA conc. Increase Time/Temp incomplete->increase_tfa add_scavenger Add Scavenger (TIS) side_products->add_scavenger milder_conditions Use Milder Conditions side_products->milder_conditions increase_tfa->reaction add_scavenger->reaction milder_conditions->reaction

Caption: Troubleshooting workflow for tert-butyl ester deprotection.

Mechanism of Acid-Catalyzed Deprotection

Deprotection_Mechanism cluster_step1 cluster_step2 cluster_step3 ester R-C(=O)O-tBu protonated_ester R-C(=O+)H-O-tBu ester->protonated_ester + H+ h_plus H+ carboxylic_acid R-COOH protonated_ester->carboxylic_acid -> tbutyl_cation tBu+ protonated_ester->tbutyl_cation -> isobutylene CH2=C(CH3)2 tbutyl_cation->isobutylene -> h_plus_regenerated H+ tbutyl_cation->h_plus_regenerated ->

Caption: Simplified mechanism of acid-catalyzed tert-butyl ester deprotection.

Alternative Deprotection Methods

While TFA is the most common reagent, certain substrates may require milder or alternative conditions to avoid degradation or unwanted side reactions.

Method Reagents Conditions Notes
Aqueous Phosphoric Acid 85 wt% aq. H₃PO₄50-70 °CA milder, environmentally benign alternative.[10][12]
Lewis Acid Catalysis ZnBr₂ in DCMRoom TemperatureUseful for substrates with other acid-labile groups.[11][13]
Thermal Deprotection Heat in vacuum (e.g., 180°C)High TemperatureA reagent-free option for thermally stable compounds.[14][15]
Anhydrous HCl 4M HCl in Dioxane or Acetic AcidRoom TemperatureA classic and effective method.[3]

References

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]

  • Lundbeck, J. M., et al. (1995). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?[Link]

  • Semantic Scholar. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • Albericio, F., et al. (2012). Amino Acid-Protecting Groups. Chemical Reviews.
  • Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]

  • PDB, et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. [Link]

  • Gutmann, B., et al. (2017). Reagent-free Continuous Thermal Tert-Butyl Ester Deprotection. PubMed. [Link]

  • Reddit. (2026). nhboc deprotection in presence os t butyl ester. [Link]

  • ResearchGate. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. [Link]

  • ResearchGate. Amino Acid-Protecting Groups. [Link]

  • Google Patents. (2012). Method for resolving 3-amino-3-phenylpropanol.
  • J-Stage. (2007). Production of (R)-3-Amino-3-phenylpropionic Acid and (S). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

Sources

analytical methods for detecting byproducts in tert-butyl (3S)-3-amino-3-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of tert-butyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges encountered during this synthesis. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs) about Byproduct Analysis

This section addresses high-level questions that are frequently encountered during the synthesis and purification of the target molecule.

Q1: What are the most common potential byproducts in the synthesis of this compound?

A1: The nature and quantity of byproducts are highly dependent on the specific synthetic route employed. However, based on common synthetic strategies, you should be vigilant for the following impurities:

  • Enantiomeric Impurity: The corresponding (3R)-enantiomer is the most critical byproduct to monitor, as it can be difficult to separate and may have different pharmacological effects.

  • Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors, such as β-phenylalanine or its derivatives.

  • Hydrolysis Products: The tert-butyl ester is susceptible to hydrolysis, especially under acidic conditions or during aqueous workups, yielding (3S)-3-amino-3-phenylpropanoic acid. Similarly, if silica gel chromatography is used without precautions, on-column hydrolysis can occur.[1]

  • Byproducts from Protecting Groups: If a protecting group strategy is used (e.g., a benzophenone imine Schiff base for the amine), byproducts like benzophenone can form during deprotection or purification.[1]

  • Dimerization Products: Under certain conditions, self-condensation or dimerization of the starting material or product can occur.

  • Over-alkylation/Side-Reaction Products: If the synthesis involves alkylation steps, there is a possibility of forming secondary or tertiary amine byproducts.[2]

Below is a summary table of common byproducts and their molecular weights to aid in mass spectrometry analysis.

Byproduct/Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
Target: this compound C₁₃H₁₉NO₂221.29-
(3R)-3-amino-3-phenylpropanoateC₁₃H₁₉NO₂221.29Non-stereoselective synthesis
(3S)-3-amino-3-phenylpropanoic acidC₉H₁₁NO₂165.19Ester hydrolysis
BenzophenoneC₁₃H₁₀O182.22Deprotection of Schiff base
Unreacted β-PhenylalanineC₉H₁₁NO₂165.19Incomplete reaction
Q2: Which analytical technique is best for a quick purity check of my crude reaction mixture?

A2: For a rapid assessment of your crude product, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.

  • TLC: It is a fast, inexpensive method to visualize the major components of your reaction. By comparing the Rf values of your crude mixture to the starting material and a product standard (if available), you can quickly gauge reaction completion. A common mobile phase system is a mixture of hexanes and ethyl acetate or tert-butyl methyl ether.[1]

  • LC-MS: This is the preferred method for a more detailed rapid check. It provides information on both the relative amounts of components (from the UV chromatogram) and their molecular weights (from the mass spectrometer), allowing you to tentatively identify byproducts based on the table above.[2]

Q3: How can I definitively determine the enantiomeric purity of my final product?

A3: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .

This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times. Polysaccharide-based columns are highly effective for this class of compounds.[3][4][5] A typical analysis involves a normal-phase mobile system. For a detailed protocol, refer to the "Protocol 2: Chiral HPLC for Enantiomeric Purity" section.

Q4: My NMR spectrum shows unexpected signals. How do I identify the corresponding impurities?

A4: Unexpected signals in your Nuclear Magnetic Resonance (NMR) spectrum indicate the presence of impurities that co-purified with your product. Here is a systematic approach to identification:

  • Check for Solvents: First, compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., ethyl acetate, dichloromethane, hexanes).

  • Look for Characteristic Peaks:

    • A broad singlet that changes with D₂O exchange could indicate an extra -NH₂ or -OH group.

    • A sharp, intense singlet around 1.4-1.5 ppm is characteristic of the tert-butyl group.[6][7] If you see another singlet in this region, it might belong to a different tert-butyl-containing species.

    • Signals in the aromatic region (7.2-7.6 ppm) that do not match the product's phenyl group could indicate aromatic byproducts like benzophenone.[1]

  • Isolate the Impurity: If the impurity is present in a significant amount (>5%), attempt to isolate it using preparative HPLC or column chromatography.

  • Utilize 2D NMR: If isolation is not feasible, 2D NMR experiments like COSY, HSQC, and HMBC can help piece together the structure of the impurity directly from the mixture.[2]

Q5: My Mass Spectrometry (MS) data shows a peak with a higher or lower mass than my product. What could it be?

A5: This is a common scenario in MS analysis.

  • Higher m/z Peak:

    • Adduct Formation: This is the most likely cause. Your molecule (M, MW=221.3) may form adducts with ions present in the mobile phase or matrix, such as sodium ([M+Na]⁺, m/z 244.3) or potassium ([M+K]⁺, m/z 260.4). It can also form adducts with solvent molecules like acetonitrile ([M+ACN+H]⁺, m/z 263.3).[2]

    • Dimerization: A peak at approximately double the expected mass ([2M+H]⁺, m/z 443.6) could indicate a dimer.

    • Incomplete Deprotection: If a protecting group was used, a higher mass might correspond to the protected product. For example, the Boc-protected version of the product would have a mass of 321.4 g/mol .[8]

  • Lower m/z Peak:

    • Fragmentation: The peak may be a fragment of your target molecule that formed in the ion source. A common fragment for tert-butyl esters is the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da).

    • Hydrolysis Product: A peak at m/z 166.2 ([C₉H₁₁NO₂ + H]⁺) strongly suggests the presence of the hydrolyzed carboxylic acid byproduct.[2]

Section 2: Troubleshooting and Detailed Protocols

This section provides step-by-step guides and troubleshooting for specific analytical methods.

Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity detected during analysis.

Byproduct_Identification_Workflow Workflow for Unknown Impurity Identification start Impurity Detected (e.g., by HPLC/TLC) lcms LC-MS Analysis start->lcms decision1 Molecular Weight Obtained? lcms->decision1 nmr Acquire High-Resolution 1D and 2D NMR structure Elucidate Structure nmr->structure gcms GC-MS Analysis (with derivatization) gcms->structure isolate Isolate Impurity (Prep HPLC/Column) isolate->nmr decision1->start No, optimize MS decision2 Is Impurity Volatile? decision1->decision2  Yes decision2->gcms Yes decision3 Sufficient Quantity for NMR? decision2->decision3 No decision3->nmr No, use mixture decision3->isolate Yes

Caption: Decision workflow for identifying an unknown byproduct.

Problem: I am not getting good separation of enantiomers on my chiral column.

Causality & Solution: Enantiomeric separation on a chiral stationary phase (CSP) is a delicate balance of interactions. Poor resolution is often due to an incorrect choice of mobile phase or column.

Troubleshooting Steps:

  • Verify Column Choice: Polysaccharide-based CSPs like amylose or cellulose phenylcarbamates are excellent starting points. Columns such as Daicel Chiralcel OD-H or Chiralpak AD-H have shown success with similar compounds.[1][5]

  • Optimize Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition.

    • Solvent Ratio: Systematically vary the ratio of the alcohol modifier (e.g., 2-propanol or ethanol) in the hexane mobile phase. Start at 5% and adjust up or down in small increments (e.g., 1-2%).

    • Change Alcohol: Sometimes, switching from 2-propanol to ethanol, or vice-versa, can dramatically improve selectivity.

  • Lower the Temperature: Running the column at a sub-ambient temperature (e.g., 10-15 °C) can enhance the enantioselective interactions and improve resolution, though it will increase retention time and backpressure.

  • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution.[1]

Protocol 1: General Impurity Profiling by Reversed-Phase HPLC

This protocol is designed for the routine analysis of reaction progress and final product purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient Elution:

    • Start with 5-10% Solvent B.

    • Ramp to 95% Solvent B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 220 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude mixture or final product in 1 mL of a 50:50 mixture of acetonitrile and water.

Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The acidic modifier (formic acid/TFA) ensures good peak shape for the basic amine by protonating it and minimizing interactions with residual silanols on the silica surface. A gradient is used to elute a wide range of potential byproducts with varying polarities.[2]

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is critical for determining the enantiomeric excess (e.e.) of the final product.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) mixture. A common starting point is 99:1 (v/v).

  • Elution Mode: Isocratic (constant mobile phase composition).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C (or sub-ambient for better resolution).

  • Detection: UV at 251 nm.[1]

  • Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of the mobile phase.

Rationale: The Chiralcel OD-H column contains a cellulose derivative coated on silica gel. The chiral pockets and grooves on this stationary phase interact stereoselectively with the enantiomers. A normal-phase, isocratic mobile phase is typically used to promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[4][5]

Problem: My compound is not volatile enough for GC-MS. What derivatization strategy should I use?

Causality & Solution: The primary amine and potential carboxylic acid groups in your sample make it polar and non-volatile. Derivatization is necessary to cap these active hydrogens, reduce polarity, and increase thermal stability for gas chromatography.

Recommended Derivatization Protocol:

The most robust method is silylation to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than smaller trimethylsilyl (TMS) derivatives.[9]

  • Sample Preparation: Carefully dry a small aliquot (~50 µL) of your sample dissolved in a suitable solvent (e.g., acetonitrile) under a stream of nitrogen. The absence of water is critical for successful derivatization.[9]

  • Reagent Addition: Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of dry acetonitrile to the dried sample.

  • Reaction: Cap the vial tightly and heat at 80-100 °C for 2-4 hours.[9]

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

Rationale: MTBSTFA reacts with the active hydrogen on the amine group to form a stable TBDMS derivative. This significantly increases the volatility and thermal stability of the analyte, allowing it to pass through the GC column without degradation. The resulting mass spectrum will have a characteristic molecular ion and fragmentation pattern that can be used for identification.[10]

Analytical Method Selection Guide

This diagram helps in selecting the appropriate analytical technique based on the experimental question.

Method_Selection_Diagram Analytical Method Selection Guide question What is the analytical goal? q1 Reaction Completion/ Crude Purity Check question->q1 q2 Enantiomeric Purity (e.e.)? question->q2 q3 Identify Unknown Impurity? question->q3 q4 Quantify Known Impurity? question->q4 ans1 TLC or RP-HPLC q1->ans1 ans2 Chiral HPLC q2->ans2 ans3 LC-MS and NMR q3->ans3 ans4 HPLC or qNMR (with reference standard) q4->ans4

Caption: A guide to choosing the right analytical method.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). eLife. [Link]

  • (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. (2014). Organic Syntheses, 91, 254. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-220. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (2009). The Royal Society of Chemistry. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE. (n.d.). Infochems. [Link]

  • Chiral Technologies Amino Acid Database. (n.d.). Chiral Technologies. [Link]

  • tert-butyl (3R)-3-amino-3-phenylpropanoate. (n.d.). PubChem. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. (n.d.). PubChem. [Link]

  • tert-Butyl 3-aminopropanoate. (n.d.). PubChem. [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (2014). Organic Syntheses, Coll. Vol. 7, 77. [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (2019). ACS Publications. [Link]

  • tert-butyl 3-(N-hydroxyanilino)-3-phenylpropanoate. (n.d.). PubChem. [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. (2012). ResearchGate. [Link]

  • Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (2015). Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. (2000). ResearchGate. [Link]

Sources

Technical Support Center: Solubility Optimization for Tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl (3S)-3-amino-3-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the solubility of this versatile β-amino ester in various reaction conditions. By understanding the chemical nature of this compound, you can effectively troubleshoot and optimize your experimental protocols for higher yields and purity.

I. Understanding the Solubility Challenge

This compound possesses both a basic primary amine and a bulky, nonpolar tert-butyl ester group. This amphiphilic nature can lead to solubility issues in a range of organic solvents. The free base form is a liquid, which can simplify initial dissolution, but its polarity can still present challenges in nonpolar solvents commonly used in organic synthesis. Furthermore, its hydrochloride salt, while offering improved handling and stability, introduces its own set of solubility characteristics that must be managed.

II. Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (free base)?

A1: As a primary amine with a significant nonpolar component, the free base of this compound is most soluble in polar aprotic solvents and polar protic solvents. Based on its use in peptide synthesis, it is known to be soluble in dichloromethane (DCM) and dimethylformamide (DMF)[1]. It is also expected to be soluble in other polar solvents like tetrahydrofuran (THF) and acetonitrile (ACN). Its solubility is likely limited in nonpolar solvents such as hexanes and toluene.

Q2: My this compound hydrochloride salt is not dissolving. What should I do?

A2: The hydrochloride salt form is designed to improve handling and solubility in polar solvents. If you are experiencing poor solubility, consider the following:

  • Solvent Choice: The hydrochloride salt will be most soluble in polar protic solvents like methanol and ethanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO).

  • In-situ Neutralization: For many reactions, particularly peptide couplings, the hydrochloride salt is neutralized in situ with a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA)) to generate the more soluble free base directly in the reaction mixture. This is a standard procedure in solid-phase peptide synthesis[1].

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the solubility of both the free base and its hydrochloride salt. However, exercise caution, as excessive heat can lead to decomposition or unwanted side reactions, especially in the presence of reactive reagents. It is advisable to heat the mixture gently (e.g., to 40-50 °C) and monitor for any changes in color or the appearance of byproducts.

Q4: Will the choice of solvent affect my reaction outcome?

A4: Absolutely. The solvent not only needs to dissolve your starting materials but also must be compatible with your reaction conditions. For instance, in peptide coupling reactions, polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are often preferred for their excellent solvating properties for growing peptide chains[2]. Protic solvents like alcohols may interfere with certain coupling reagents. Always choose a solvent that is inert to your reactants and reagents and provides adequate solubility for all components.

III. Troubleshooting Guide: Common Solubility Issues and Solutions

This section provides a structured approach to resolving common solubility problems encountered during reactions with this compound.

Issue 1: Compound precipitates out of solution upon addition of another reagent.
  • Causality: The addition of a new reagent can change the overall polarity of the solvent system, causing your compound to crash out. This is common when adding a nonpolar reagent to a polar solution or vice-versa.

  • Troubleshooting Workflow:

G cluster_0 Protocol: In-situ Neutralization A Suspend HCl Salt in Solvent B Add DIPEA (1.1 eq) A->B Neutralization C Stir at RT B->C D Formation of Soluble Free Base C->D Dissolution E Ready for Coupling Reaction D->E

Caption: Workflow for the in-situ neutralization protocol.

Protocol 2: Small-Scale Solvent Screening

This protocol helps you quickly identify a suitable solvent for your reaction.

  • Preparation: To several small vials, add a few milligrams of this compound (free base or HCl salt).

  • Solvent Addition: To each vial, add a small volume (e.g., 0.1 mL) of a different test solvent from the table above.

  • Observation: Agitate the vials at room temperature and observe the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended, insoluble).

  • Heating Test: For solvents that show poor solubility at room temperature, gently warm the vials to assess the effect of temperature.

  • Selection: Choose the solvent that provides the best solubility and is compatible with your intended reaction.

V. References

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Chabukswar, A. R., Jagdale, S. C., & Gandhi, P. M. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Asian Journal of Pharmaceutics, 13(2). [Link]

  • Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. r/Chempros. [Link]

  • Ghosh, K., & Lubell, W. (2025). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of Tert-Butyl (3S)-3-Amino-3-Phenylpropanoate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Development

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail—it is a fundamental determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, dangerously toxic.

Tert-butyl (3S)-3-amino-3-phenylpropanoate is a key chiral building block, a β-amino acid ester derivative utilized in the synthesis of various pharmaceutical compounds. Its precise three-dimensional structure is paramount. Consequently, the ability to accurately and reliably determine its enantiomeric purity is a non-negotiable requirement for quality control, process development, and regulatory compliance.

This guide provides an in-depth, comparative analysis of the primary method for this task—Chiral High-Performance Liquid Chromatography (HPLC). We will explore the technical rationale behind method development, present a robust experimental protocol, and compare its performance against a viable alternative, Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to chiral purity analysis.

Pillar 1: The Mechanism and Strategy of Chiral HPLC Separations

Direct enantiomeric separation by HPLC is achieved by exploiting the differential, transient interactions between the enantiomers and a Chiral Stationary Phase (CSP).[1][2] The underlying principle is the formation of temporary, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times and, ultimately, separation.

The key to a successful chiral separation lies in selecting a CSP and mobile phase that maximize these differential interactions. For a molecule like tert-butyl 3-amino-3-phenylpropanoate, which possesses a basic amino group, an ester carbonyl, and an aromatic phenyl ring, several interaction types are possible:

  • Hydrogen Bonding: The amino group (H-bond donor) and carbonyl group (H-bond acceptor) can interact with complementary sites on the CSP.

  • π-π Interactions: The phenyl ring can engage in π-stacking with aromatic moieties on the chiral selector.

  • Dipole-Dipole Interactions: Polar groups contribute to the overall interaction energy.

  • Steric Hindrance: The three-dimensional fit of the enantiomer into the chiral selector's binding pocket is crucial for recognition.[3]

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally versatile and often the first choice for screening a wide range of chiral compounds, including aromatic amines and esters.[4][5] Their helical polymer structure creates well-defined chiral grooves that serve as effective binding sites.

Logical Workflow for Chiral Method Development

The process of developing a chiral separation method is systematic, moving from broad screening to fine optimization. The non-predictive nature of chiral chromatography often necessitates screening multiple CSPs and mobile phases to identify the optimal conditions.[6]

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, solubility, functional groups) CSP_Selection CSP Selection (e.g., Polysaccharide, Macrocyclic Glycopeptide) Analyte->CSP_Selection Guides choice Mobile_Phase_Screen Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Selection->Mobile_Phase_Screen Dictates solvent types Modifier_Opt Optimize Modifier Concentration (e.g., % 2-Propanol) Mobile_Phase_Screen->Modifier_Opt If separation is observed Additive_Opt Optimize Additive (e.g., DEA, TFA concentration) Modifier_Opt->Additive_Opt To improve peak shape/resolution Parameter_Opt Optimize Physical Parameters (Flow Rate, Temperature) Additive_Opt->Parameter_Opt For efficiency Validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Parameter_Opt->Validation Finalized Method

Caption: Workflow for Chiral HPLC Method Development.

Pillar 2: A Validated Experimental Protocol for Chiral HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound. The selection of a polysaccharide-based column and a normal-phase mobile phase is a deliberate choice grounded in established success for similar compounds.[1][5]

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

  • Reagents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: this compound and its (3R)-enantiomer or a racemic mixture for method development.

Methodology: Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v) .

    • Filter and degas the mobile phase using standard laboratory procedures.

    • Causality: The hexane/IPA mixture provides the primary separation mechanism in normal-phase mode. The basic additive, DEA, is critical. It acts as a competing base to saturate active silanol sites on the silica support, preventing non-specific binding of the analyte's basic amino group. This results in symmetrical peak shapes and reproducible retention times.[3]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in the mobile phase.

    • For analysis, dilute to a working concentration of ~0.1 mg/mL. Ensure the analyte is fully dissolved.

  • HPLC Conditions:

    • Set up the HPLC system according to the parameters in the table below.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

ParameterRecommended SettingRationale
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmProven CSP for aromatic and amine-containing compounds.
Mobile Phase n-Hexane / IPA / DEA (80:20:0.1, v/v/v)Standard normal-phase conditions with a basic modifier for good peak shape.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CProvides reproducible retention and selectivity.
Detection UV at 220 nmWavelength for strong absorbance from the phenyl group.
Injection Vol. 10 µLStandard volume to avoid column overloading.
  • Data Analysis and System Suitability:

    • Inject the racemic standard to confirm the separation of the two enantiomers. The (3S)-enantiomer is the desired product.

    • System Suitability Test (SST): Before running samples, ensure the system meets predefined criteria. A resolution factor (Rs) of >1.5 is required for baseline separation and accurate quantification.[7]

    • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 Where Area_S is the peak area of the (3S)-enantiomer and Area_R is the peak area of the (3R)-enantiomer.

Pillar 3: Comparative Analysis with Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents offers a distinct approach.[4]

Alternative Method: ¹H NMR with a Chiral Solvating Agent (CSA)
  • Principle: A CSA (e.g., (R)-BINOL) forms transient diastereomeric complexes with the enantiomers in solution. These complexes have slightly different magnetic environments, causing specific proton signals (e.g., the sharp singlet of the tert-butyl group) to split into two distinct resonances. The integral ratio of these signals directly corresponds to the enantiomeric ratio.[8] This method is non-destructive.

Decision Framework: HPLC vs. NMR

The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the type of information needed.

Comparative_Analysis Start Need Enantiomeric Purity Data Question1 Is Trace Level Detection (<< 1%) Required? Start->Question1 Question2 Is High Throughput Needed? Question1->Question2 No HPLC Choose Chiral HPLC Question1->HPLC Yes Question3 Is Sample Recovery Essential? Question2->Question3 No Question2->HPLC Yes Question3->HPLC No (Destructive) NMR Choose Chiral NMR Question3->NMR Yes (Non-destructive)

Caption: Decision workflow for selecting an analytical method.

Performance Comparison

The following table objectively compares the performance characteristics of chiral HPLC and chiral NMR for this specific application.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution Baseline separation (Rs > 1.5) is achievable.Relies on the chemical shift difference (Δδ) of diastereomeric signals.
Limit of Quantitation (LOQ) High sensitivity; typically can quantify the minor enantiomer down to 0.1% or lower.[4]Lower sensitivity; typically ~0.5-1% for the minor enantiomer.[4]
Analysis Time 15 - 30 minutes per sample, including equilibration.5 - 20 minutes per sample (after sample prep).
Sample Preparation Simple dissolution in the mobile phase.Requires addition of a precise amount of a chiral solvating/derivatizing agent.
Throughput High; easily automated with an autosampler for many samples.Lower; generally a manual process for each sample.
Sample Consumption Destructive; the sample is consumed during analysis.Non-destructive; the sample can be fully recovered.
Primary Use Case Robust, high-sensitivity quality control and routine purity testing.Orthogonal verification, structural confirmation, and analysis of pure substances where sample preservation is key.

Conclusion

For the routine, accurate, and sensitive determination of the enantiomeric purity of this compound, chiral HPLC is the superior and recommended technique . Its high resolution, low detection limits, and amenability to automation make it ideally suited for the rigorous demands of the pharmaceutical industry. The detailed protocol using a polysaccharide-based CSP provides a validated and reliable method.

Chiral NMR serves as an excellent orthogonal method for confirmation and is invaluable in research settings where sample quantity is limited. By understanding the principles, performance, and practical workflows of each technique, scientists can make informed decisions to ensure the stereochemical integrity and quality of their chiral intermediates and final products.

References

  • Wessjohann, L. A., & Biltz, H. (1931). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(6), 1277-1284. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical Services. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Corporation. [Link]

  • Janoš, P., & Pilařová, V. (2015). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science, 53(7), 1056-1062. [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 210-220. [Link]

  • Kumar, A., & Gupta, V. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9(8), 1860-1870. [Link]

  • Berkecz, R., et al. (2009). HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. Journal of Separation Science, 32(7), 981-987. [Link]

  • Al-Majid, A. M., & Barakat, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Li, Z., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • Pinto, M. M. M., & Teixeira, J. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(17), 3944. [Link]

  • Jones, A. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. [Link]

Sources

A Comparative Analysis of tert-Butyl (3S)- and (3R)-3-Amino-3-phenylpropanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the chemical, physical, and potential biological properties of the (3S) and (3R) enantiomers of tert-butyl 3-amino-3-phenylpropanoate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate informed decisions in experimental design and application. We will delve into the nuances of their synthesis, analytical separation, and known biological contexts of their core structures, underscoring the critical role of stereochemistry in molecular function.

Introduction: The Significance of Chirality in Phenylpropanoates

The tert-butyl 3-amino-3-phenylpropanoate molecule possesses a single chiral center at the C3 position, giving rise to two non-superimposable mirror images: the (3S) and (3R) enantiomers. It is a well-established principle in pharmacology and materials science that enantiomers can exhibit profoundly different biological activities, pharmacokinetic profiles, and physical properties.[1][2] While one enantiomer of a drug may be therapeutic, its counterpart can be inactive or even toxic.[1] Therefore, the ability to synthesize, separate, and characterize individual enantiomers is of paramount importance.

This guide will explore the distinct characteristics of tert-butyl (3S)-3-amino-3-phenylpropanoate and its (3R) counterpart, providing both theoretical grounding and practical experimental frameworks.

Physicochemical Properties: A Tale of Two Isomers

In an achiral environment, enantiomers possess identical physical and chemical properties such as melting point, boiling point, and solubility.[1] However, their interaction with plane-polarized light and chiral environments differs.

PropertyThis compoundtert-Butyl (3R)-3-amino-3-phenylpropanoate
Molecular Formula C₁₃H₁₉NO₂C₁₃H₁₉NO₂
Molecular Weight 221.29 g/mol [3]221.29 g/mol [4]
Appearance Clear colorless to light brown liquid[3]Data not available, expected to be similar to (3S)
CAS Number 120686-18-2[3]161671-34-7[4]
Refractive Index 1.4960 to 1.4990 (20°C, 589 nm)[3]Data not available
Specific Rotation Expected to be equal in magnitude but opposite in sign to the (3R) enantiomer.Data not available

Synthesis and Chiral Separation: Isolating the Enantiomers

The preparation of enantiomerically pure tert-butyl 3-amino-3-phenylpropanoate can be approached through two primary strategies: asymmetric synthesis to directly yield the desired enantiomer, or the resolution of a racemic mixture.

Enantioselective Synthesis

While a specific, detailed protocol for the direct enantioselective synthesis of both tert-butyl esters is not extensively documented in readily available literature, methods for the asymmetric synthesis of related chiral amino acid esters can be adapted.[5][6] One common approach involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction.

Conceptual Workflow for Asymmetric Synthesis:

Prochiral_Substrate Prochiral Substrate (e.g., tert-butyl 3-oxo-3-phenylpropanoate) Asymmetric_Reaction Asymmetric Reaction (e.g., Reduction or Amination) Prochiral_Substrate->Asymmetric_Reaction Chiral_Catalyst Chiral Catalyst or Auxiliary Chiral_Catalyst->Asymmetric_Reaction Controls Stereochemistry S_Enantiomer This compound Asymmetric_Reaction->S_Enantiomer Yields predominantly one enantiomer R_Enantiomer tert-Butyl (3R)-3-amino-3-phenylpropanoate Asymmetric_Reaction->R_Enantiomer With opposite catalyst enantiomer Purification Purification S_Enantiomer->Purification

Caption: Conceptual workflow for the asymmetric synthesis of a single enantiomer.

Resolution of a Racemic Mixture

A more common and often more practical approach for obtaining both enantiomers is the resolution of a racemic mixture. This is typically achieved using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the (3S) and (3R) enantiomers of tert-butyl 3-amino-3-phenylpropanoate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for separating enantiomers of amino acid derivatives.[7][8][9]

Materials:

  • Racemic tert-butyl 3-amino-3-phenylpropanoate.

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Additives (optional, e.g., trifluoroacetic acid or diethylamine to improve peak shape).

Procedure:

  • Column Selection and Equilibration:

    • Select a suitable chiral column. A good starting point would be a cellulose or amylose-based column.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • Start with a mobile phase composition such as 90:10 (v/v) hexane:isopropanol. The ratio can be adjusted to optimize the separation.

  • Sample Preparation:

    • Dissolve a small amount of the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

    • The two enantiomers should elute as separate peaks.

  • Method Optimization:

    • If the resolution is not satisfactory, adjust the mobile phase composition by varying the percentage of the polar modifier.

    • The flow rate and column temperature can also be optimized to improve separation.

    • The addition of small amounts of an acidic or basic modifier can sometimes improve peak shape.

Workflow for Chiral HPLC Method Development:

Start Start with Racemic Mixture Column_Selection Select Chiral Column (e.g., Polysaccharide-based) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Column_Selection->Mobile_Phase_Screening Injection Inject Sample Mobile_Phase_Screening->Injection Detection UV Detection Injection->Detection Analysis Analyze Chromatogram Detection->Analysis Separated_Enantiomers Baseline Separated Enantiomers Analysis->Separated_Enantiomers Resolution >= 1.5 Poor_Separation Poor or No Separation Analysis->Poor_Separation Resolution < 1.5 Optimization Optimize Separation (Mobile Phase Ratio, Flow Rate, Temp.) Optimization->Mobile_Phase_Screening Poor_Separation->Optimization

Caption: Workflow for developing a chiral HPLC separation method.

Spectroscopic Characterization

While detailed, directly comparable spectroscopic data for both pure enantiomers is not extensively published, the expected spectral features can be inferred from the molecular structure and data from related compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine)3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1730
C=C stretch (aromatic)1450-1600
C-O stretch (ester)1000-1300

The IR spectra of the (3S) and (3R) enantiomers are expected to be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the two enantiomers will also be identical in an achiral solvent.

Predicted ¹H NMR Chemical Shifts:

  • Phenyl protons: ~7.2-7.4 ppm (multiplet, 5H)

  • CH(N) proton: ~4.0-4.3 ppm (triplet or multiplet, 1H)

  • CH₂ protons: ~2.5-2.8 ppm (doublet of doublets or multiplet, 2H)

  • NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

  • tert-Butyl protons: ~1.4 ppm (singlet, 9H)

Predicted ¹³C NMR Chemical Shifts:

  • C=O (ester): ~170-175 ppm

  • Aromatic carbons: ~125-145 ppm

  • C(O)O-C(CH₃)₃: ~80-82 ppm

  • CH(N): ~50-55 ppm

  • CH₂: ~40-45 ppm

  • C(CH₃)₃: ~28 ppm

To differentiate the enantiomers using NMR, a chiral solvating agent or a chiral lanthanide shift reagent would be required to induce diastereomeric interactions, leading to separate signals for the corresponding protons or carbons of the two enantiomers.

Biological Activity and Potential Applications: A Stereospecific Landscape

The structural similarity of these compounds to neurotransmitters like γ-aminobutyric acid (GABA) suggests that they may act as modulators of GABA receptors or other G-protein coupled receptors (GPCRs).[10][11] It is well-documented that the interaction of small molecules with GPCRs is highly dependent on the stereochemistry of the ligand.[11] The three-dimensional arrangement of functional groups determines the binding affinity and efficacy at the receptor's active site.

For instance, studies on various chiral drugs have shown that enantiomers can have different affinities for the same receptor, with one enantiomer being a potent agonist or antagonist while the other is significantly less active.[2] Furthermore, the pharmacokinetics of enantiomers, including their absorption, distribution, metabolism, and excretion (ADME), can also differ significantly.[2][12][13][14]

Given this precedent, it is highly probable that the (3S) and (3R) enantiomers of tert-butyl 3-amino-3-phenylpropanoate will exhibit different biological activities and pharmacokinetic profiles. The tert-butyl ester group, while potentially increasing lipophilicity and cell permeability, is unlikely to abrogate the inherent stereospecificity of the core 3-amino-3-phenylpropanoate structure.

Hypothesized Mechanism of Stereospecific Recognition:

Caption: A conceptual diagram illustrating how the different spatial arrangements of the (3S) and (3R) enantiomers can lead to differential binding in a chiral receptor pocket, based on the three-point interaction model.

Conclusion and Future Directions

This guide has provided a comparative overview of tert-butyl (3S)- and (3R)-3-amino-3-phenylpropanoate, highlighting their identical fundamental physicochemical properties in an achiral context, while emphasizing the critical importance of their stereochemistry in potential biological applications. While detailed, direct comparative data on their biological activities is currently sparse in the public domain, the principles of stereospecificity in drug action strongly suggest that these enantiomers will behave differently in biological systems.

The experimental protocols and workflows provided herein offer a solid foundation for researchers to undertake the synthesis, separation, and characterization of these compounds. Future research should focus on a direct head-to-head comparison of the pharmacological and toxicological profiles of the individual enantiomers to fully elucidate their potential as research tools or therapeutic agents. Such studies will be instrumental in advancing our understanding of the structure-activity relationships within this class of compounds.

References

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A Comparative Guide to the Spectroscopic Validation of tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For chiral molecules such as tert-butyl (3S)-3-amino-3-phenylpropanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients, this validation is of paramount importance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of this compound. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating and authoritative resource for researchers, scientists, and drug development professionals.

The Imperative of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique can unequivocally determine the complete structure of a molecule as complex as this compound. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is the industry standard. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

This guide will compare and contrast the data obtained from these techniques, offering a logical workflow for structural validation.

Section 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and multiplicity of the proton signals, we can deduce the connectivity of the molecule.

Causality of Experimental Choices in ¹H NMR

The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, unobtrusive solvent peak. The concentration of the sample is also a key parameter; it must be sufficient to obtain a good signal-to-noise ratio without causing significant line broadening.

Predicted ¹H NMR Data for this compound

The following table summarizes the expected proton NMR signals for the target molecule. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl (Ar-H)7.20 - 7.40Multiplet5HProtons on the benzene ring are deshielded due to the ring current effect.[3]
Methine (CH-N)4.20 - 4.40Triplet1HThe proton on the carbon adjacent to the amine and the phenyl group is deshielded by both.
Methylene (CH₂)2.50 - 2.70Doublet of doublets2HThese diastereotopic protons are adjacent to a stereocenter and will exhibit complex splitting.
Amine (NH₂)1.50 - 2.50Broad Singlet2HThe chemical shift of amine protons can vary significantly due to hydrogen bonding and exchange.[6]
tert-Butyl (C(CH₃)₃)1.40 - 1.50Singlet9HThe nine equivalent protons of the tert-butyl group give a strong, sharp singlet.[7][8]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Section 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the number of unique carbon environments in a molecule.

Causality of Experimental Choices in ¹³C NMR

Broadband proton decoupling is a standard technique in ¹³C NMR to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. The choice of a deuterated solvent is also crucial for the instrument's lock system.

Predicted ¹³C NMR Data for this compound

The table below outlines the expected carbon NMR signals.[9][10][11][12][13]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)170 - 175The ester carbonyl carbon is significantly deshielded.[9][12]
Phenyl (Ar-C)125 - 145Aromatic carbons typically resonate in this region.
Methine (CH-N)50 - 55The carbon attached to the nitrogen and phenyl group is deshielded.
Methylene (CH₂)40 - 45The aliphatic methylene carbon.
Quaternary (C(CH₃)₃)80 - 85The quaternary carbon of the tert-butyl group.
Methyl (C(CH₃)₃)25 - 30The methyl carbons of the tert-butyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of CDCl₃) due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Section 3: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Causality of Experimental Choices in Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₃H₁₉NO₂[14]

  • Molecular Weight: 221.29 g/mol [14]

  • Expected [M+H]⁺ peak: m/z = 222.15

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument.

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

Section 4: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule based on their characteristic vibrational frequencies.

Causality of Experimental Choices in IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples as it requires minimal sample preparation.

Expected IR Absorption Bands

The following table lists the key functional groups and their expected absorption ranges.[6][15][16][17][18][19][20]

Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Rationale
Primary Amine (N-H)Stretch3300 - 3500 (two bands)Primary amines exhibit both symmetric and asymmetric N-H stretching vibrations.[15][21][22]
Primary Amine (N-H)Bend1580 - 1650The scissoring vibration of the N-H bonds.[15][16]
Ester (C=O)Stretch1735 - 1750The strong carbonyl stretch is a hallmark of an ester.[17][18][20]
Ester (C-O)Stretch1000 - 1300Two distinct C-O stretching bands are expected for an ester.[17][20]
Aromatic (C-H)Stretch> 3000Stretching of C-H bonds on the benzene ring.[16]
Aliphatic (C-H)Stretch< 3000Stretching of C-H bonds in the alkyl portions of the molecule.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a small drop of the liquid sample directly on the ATR crystal.

  • Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the key absorption bands.

Comparative Analysis and Structural Confirmation

The true power of this multi-technique approach lies in the convergence of the data.

Caption: Workflow for the comprehensive spectroscopic validation of a molecule.

The ¹H and ¹³C NMR data will provide the core carbon-hydrogen framework. The integration in the ¹H NMR should be consistent with the number of protons in each environment. The chemical shifts in both spectra must align with the electronic environments created by the functional groups identified by IR spectroscopy. The molecular weight determined by mass spectrometry must match the molecular formula derived from the NMR and IR data.

For instance, the presence of two N-H stretching bands in the IR spectrum confirms a primary amine, which is consistent with the broad singlet integrating to two protons in the ¹H NMR spectrum.[15][21][22] The strong C=O stretch in the IR spectrum confirms the ester functional group, and the corresponding carbonyl carbon signal in the ¹³C NMR and the deshielded protons adjacent to the ester in the ¹H NMR further corroborate this assignment.[17][18][20]

Conclusion

The structural validation of this compound is a clear example of the necessity of a multi-pronged spectroscopic approach. By critically evaluating and comparing the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can achieve an unambiguous and scientifically sound confirmation of the molecule's structure. This rigorous validation is a non-negotiable step in ensuring the quality, safety, and efficacy of pharmaceutical compounds.

References

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comparing the reactivity of tert-butyl (3S)-3-amino-3-phenylpropanoate with other beta-amino esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-amino acids and their ester derivatives are cornerstone chiral building blocks in modern medicinal chemistry and drug development.[1] Their incorporation into peptide-based therapeutics can confer enhanced stability against enzymatic degradation and induce specific secondary structures.[2] Among these valuable precursors, tert-butyl (3S)-3-amino-3-phenylpropanoate stands out due to its unique structural features: a stereocenter at the C3 position, a bulky phenyl group adjacent to the amine, and a sterically demanding tert-butyl ester. These characteristics impart a distinct reactivity profile compared to simpler beta-amino esters, offering both strategic advantages and challenges in synthetic workflows.

This guide provides an in-depth comparison of the reactivity of this compound against other common beta-amino esters (e.g., methyl, ethyl, and those lacking the C3-phenyl substituent). We will explore key transformations at both the amine and ester functionalities, supported by mechanistic insights and detailed experimental protocols, to provide researchers with a predictive framework for leveraging this versatile building block.

Reactivity at the Amino Group: N-Acylation and N-Alkylation

The primary amine of a beta-amino ester is a key handle for molecular elaboration, typically via acylation or alkylation. The nucleophilicity of this group is paramount to the success of these transformations.

Mechanistic Considerations

The reactivity of the amino group in this compound is modulated by a combination of electronic and steric factors.

  • Electronic Effects : The C3-phenyl group is generally considered electron-withdrawing via induction, which can slightly decrease the electron density on the nitrogen and temper its nucleophilicity compared to an alkyl-substituted counterpart.

  • Steric Hindrance : This is the dominant factor. The bulky phenyl group at the C3 position and the nearby, sterically demanding tert-butyl ester create a crowded environment around the amino group. This significantly hinders the approach of electrophiles, especially bulky acylating or alkylating agents.[3][4]

Compared to a simple beta-amino ester like ethyl 3-aminobutanoate, the title compound will react more slowly in both N-acylation and N-alkylation reactions. While primary amines are generally more nucleophilic than ammonia, and secondary amines more so than primary amines, severe steric crowding can override these trends.[5]

Comparative Reactivity: N-Acylation

N-acylation is a fundamental reaction for installing amide bonds. For strongly nucleophilic amines, this can often be achieved without catalysts.[6] However, due to the steric hindrance in our target molecule, more forcing conditions or activated acylating agents may be necessary.

  • This compound : Requires careful selection of acylating agent (e.g., acid chloride or a highly reactive mixed anhydride) and may require longer reaction times or elevated temperatures to achieve high conversion.

  • Ethyl 3-aminobutanoate : The less hindered amino group reacts readily with standard acylating agents (acid chlorides, anhydrides) under mild conditions, often at room temperature.

  • Ethyl 3-amino-3-phenylpropanoate : The ethyl ester presents less steric bulk than the tert-butyl ester, making the amine slightly more accessible. Reactivity is expected to be intermediate between the other two examples.

Comparative Reactivity: N-Alkylation

Direct N-alkylation using alkyl halides can be problematic, often leading to over-alkylation and poor selectivity.[7] Catalytic methods using alcohols (via a hydrogen borrowing mechanism) or reductive amination with aldehydes are generally preferred.[8][9] Again, steric hindrance is the key differentiator.

  • This compound : Direct alkylation is challenging. Reductive amination with small aldehydes (e.g., formaldehyde) is feasible, but reactions with larger aldehydes will be sluggish. Specialized catalytic systems may be required to achieve good yields.[7]

  • Ethyl 3-aminobutanoate : Readily undergoes reductive amination and is more amenable to direct alkylation protocols, although side reactions are still a concern.[9]

Reactivity at the Ester Group: Hydrolysis and Deprotection

The choice of ester group is a critical strategic decision in multi-step synthesis. The tert-butyl ester offers a distinct advantage over methyl or ethyl esters: orthogonal stability.

Mechanistic Considerations

The hydrolysis of esters can be catalyzed by acid or base.

  • Base-Catalyzed Hydrolysis (Saponification) : This proceeds via nucleophilic attack of a hydroxide ion at the electrophilic carbonyl carbon.[10] The bulky tert-butyl group effectively shields the carbonyl carbon from this attack, making tert-butyl esters exceptionally stable to basic conditions.

  • Acid-Catalyzed Hydrolysis : Tert-butyl esters are uniquely susceptible to acid-catalyzed cleavage.[11] Protonation of the ester oxygen is followed by the elimination of the highly stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene. This reaction proceeds under mild acidic conditions (e.g., trifluoroacetic acid) that leave many other functional groups, including methyl and ethyl esters, intact.[12][13][14]

This differential reactivity allows for a powerful synthetic strategy: the amine can be modified under basic conditions while the tert-butyl ester remains protected, and then the ester can be selectively cleaved under acidic conditions.

Comparative Data Summary: Ester Stability & Reactivity
Ester DerivativeBase Stability (e.g., LiOH, K2CO3)Acid Lability (e.g., TFA, HCl)Key Synthetic Feature
This compound Very HighVery HighOrthogonal deprotection capability.[11]
Ethyl 3-amino-3-phenylpropanoate ModerateLow (requires harsh conditions)Susceptible to base-catalyzed hydrolysis.
Methyl 3-aminobutanoate LowLow (requires harsh conditions)Most susceptible to base-catalyzed hydrolysis.

Intramolecular Cyclization: The Path to β-Lactams

The formation of a β-lactam (a four-membered cyclic amide) is one of the most important transformations of β-amino esters.[15] This reaction is central to the synthesis of β-lactam antibiotics.[16] The primary method for this conversion is a base-promoted intramolecular cyclization.[15][17]

Mechanistic Considerations

The reaction, often referred to as the Breckpot synthesis, typically involves the use of a strong, non-nucleophilic base (like LDA or a Grignard reagent) to deprotonate the amine.[15] The resulting amide anion then attacks the ester carbonyl carbon in an intramolecular fashion to form the four-membered ring.

The success of this cyclization is highly dependent on the substituents.

  • Ester Group : The electrophilicity of the carbonyl carbon is critical. Esters are less electrophilic than, for example, acid chlorides, but are suitable for this transformation.[10][18] The nature of the leaving group (the alkoxy portion) is also important.

  • Substituents on the Ring : The phenyl group at C3 and the inherent stereochemistry will influence the preferred conformation for ring closure and the stereochemical outcome of the final β-lactam. The steric bulk of the tert-butyl ester can disfavor the required geometry for cyclization, potentially leading to lower yields or requiring more stringent reaction conditions compared to less hindered esters like methyl or ethyl esters.

While various methods exist for the stereoselective synthesis of β-lactams, such as the Staudinger ketene-imine cycloaddition, the intramolecular cyclization of β-amino esters remains a direct and powerful route.[19][20][21]

Experimental Protocols & Workflows

Protocol 1: General N-Acylation of a β-Amino Ester

This protocol describes a standard procedure for the N-acylation of a moderately reactive β-amino ester. For this compound, extended reaction times or gentle heating may be necessary.

  • Dissolution : Dissolve the β-amino ester (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N2 or Ar).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent : Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC.

  • Quenching : Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction : Extract the aqueous layer with DCM (3x).

  • Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Deprotection of a Tert-butyl Ester

This protocol details the selective cleavage of the tert-butyl ester using trifluoroacetic acid (TFA), a standard method that leaves most other functional groups intact.[14]

  • Dissolution : Dissolve the N-protected tert-butyl ester (1.0 eq) in dichloromethane (DCM).

  • Addition of TFA : Add trifluoroacetic acid (TFA) (5-10 eq) to the solution at room temperature. The volume ratio of DCM to TFA is often around 1:1 or 2:1.

  • Reaction : Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the consumption of starting material by TLC. The evolution of isobutylene gas may be observed.

  • Removal of Volatiles : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Azeotroping : Co-evaporate the residue with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.

  • Isolation : The resulting carboxylic acid (as its TFA salt) can be used directly or isolated after a suitable workup, such as precipitation or chromatography.

Workflow Visualization

The following diagrams illustrate key workflows and mechanisms discussed in this guide.

G cluster_acylation N-Acylation Workflow cluster_deprotection Orthogonal Deprotection Strategy A β-Amino Ester B Acyl Chloride, Base DCM, 0°C to RT C N-Acyl-β-Amino Ester B->C D N-Acyl-(t-Bu)-β-Amino Ester C->D Demonstrates sequential modification E TFA / DCM F N-Acyl-β-Amino Acid E->F

Caption: Sequential N-Acylation and Orthogonal Deprotection.

G cluster_mechanism Mechanism: Acid-Catalyzed t-Butyl Ester Cleavage start R-CO-O-tBu + H⁺ step1 [R-C(=O⁺H)-O-tBu] start->step1 Protonation step2 R-COOH + ⁺C(CH₃)₃ step1->step2 Loss of stable t-butyl cation step3 Isobutylene + H⁺ step2->step3 Deprotonation

Caption: Mechanism of Acid-Catalyzed t-Butyl Ester Cleavage.

G cluster_cyclization Mechanism: Base-Promoted β-Lactam Formation start β-Amino Ester step1 Amide Anion (after deprotonation with base) start->step1 Base (e.g., LDA) step2 Tetrahedral Intermediate step1->step2 Intramolecular Nucleophilic Attack product β-Lactam + RO⁻ step2->product Loss of Alkoxide

Sources

A Comparative Guide to the Biological Activity Screening of Tert-butyl (3S)-3-amino-3-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the β-amino acid scaffold represents a privileged structure, offering a unique combination of synthetic accessibility and diverse biological activities. Among these, derivatives of tert-butyl (3S)-3-amino-3-phenylpropanoate are emerging as a promising class of compounds with potential therapeutic applications. Their structural features, including a chiral center, a lipophilic tert-butyl group, and an aromatic phenyl ring, provide a versatile platform for chemical modification to modulate their biological profiles.

This guide provides an in-depth comparison of the biological activities of various derivatives conceptually related to the this compound core structure. We will delve into their antimicrobial and anticancer potential, supported by experimental data from analogous compound series. Furthermore, this guide will detail the experimental protocols for key biological screening assays, offering a practical framework for researchers in the field.

Unveiling the Therapeutic Potential: A Comparative Analysis

While a comprehensive screening of a dedicated library of this compound derivatives is not yet extensively published, we can infer potential structure-activity relationships (SAR) by examining closely related chemical classes. The following sections compare the antimicrobial and anticancer activities of analogous β-amino acid and aminopropanol derivatives, providing valuable insights for the rational design of novel therapeutic agents based on the target scaffold.

Antimicrobial Activity: A Battle Against Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of β-amino acids and related structures have shown considerable promise in this arena. The presence of both hydrophobic (phenyl and tert-butyl groups) and hydrophilic (amino group) moieties in the core structure of this compound suggests a potential for membrane-disrupting activity, a common mechanism for antimicrobial peptides.

A study on novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which share structural similarities with our target scaffold, revealed potent antimicrobial activity against a panel of clinically relevant pathogens.[1][2] The minimum inhibitory concentrations (MICs) for a selection of these compounds are presented in the table below.

Compound IDR (Dialkylamino group)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
IV N(CH₃)₂>10057.2>100
VII Piperidino0.7812.51.56
IX Morpholino3.75>10020.0

Data synthesized from a study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives.[1]

Notably, the nature of the dialkylamino group significantly influences the antimicrobial spectrum and potency. The piperidino derivative (VII) exhibited the most potent and broad-spectrum activity, suggesting that the cyclic and relatively rigid nature of this substituent may be favorable for interaction with microbial membranes. Furthermore, some of these compounds demonstrated a significant reduction in biofilm formation, a critical factor in chronic infections.[1][2]

Similarly, a series of novel phenylthiazoles bearing a tert-butyl moiety showcased promising activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] This highlights the potential of incorporating heterocyclic rings as phenyl ring bioisosteres or as substituents on the core scaffold to enhance antimicrobial efficacy.

Anticancer Activity: Targeting Malignant Cells

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. β-Amino acid derivatives have been explored for their potential to induce cancer cell death and inhibit tumor growth. A recent study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds with significant anticancer activity against the A549 human lung adenocarcinoma cell line.[4]

Compound IDSubstituent on Phenyl Ring% A549 Cell Viability (at 100 µM)
20 2-Furyl17.2%
21 2-Thienyl34.2%
22 5-Nitro-2-thienyl17.4%
29 4-NO₂31.2%

Data from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

These findings underscore the importance of the substituents on the phenyl ring in dictating the anticancer potency. The presence of heterocyclic moieties like furan and thiophene, as well as electron-withdrawing groups like nitro, appears to be beneficial for activity. Interestingly, some of these compounds also exhibited promising antioxidant properties, which could contribute to their overall therapeutic profile.[4]

Another study on β-phenylalanine derivatives containing sulphonamide and azole moieties also reported significant antiproliferative activity in lung cancer models.[5] This suggests that derivatization of the amino group of the this compound core with sulphonamides and subsequent modifications could be a fruitful avenue for developing novel anticancer candidates.

Experimental Protocols: A Guide to Screening

To facilitate the biological evaluation of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key screening assays.

Synthesis of Derivatives: A General Approach

The synthesis of this compound derivatives can be achieved through various standard organic chemistry transformations. A common strategy involves the modification of the amino group or the carboxylic acid functionality of the parent molecule. For instance, N-alkylation, N-acylation, or N-sulfonylation of the amino group can be performed to introduce diverse substituents. The carboxylic acid can be converted to amides or esters to further expand the chemical space.

General Workflow for Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound reaction Chemical Modification (e.g., N-acylation, esterification) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC, Biofilm) characterization->antimicrobial anticancer Anticancer Assays (MTT, Migration) characterization->anticancer sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and biological screening of novel derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Potential Mechanisms of Action: A Look into Cellular Pathways

While the precise molecular targets of this compound derivatives are yet to be fully elucidated, their observed biological activities suggest potential interactions with key cellular pathways.

Potential Anticancer Signaling Pathway

G Derivative Derivative Receptor Cell Surface Receptor Derivative->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Survival Cell Survival Transcription_Factor->Survival Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: A simplified diagram illustrating a potential signaling pathway inhibited by anticancer derivatives.

In the context of cancer, these compounds may interfere with signaling cascades that regulate cell proliferation and survival, such as the MAPK/ERK pathway. By inhibiting key kinases or transcription factors within these pathways, the derivatives could halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

For antimicrobial activity, the primary mechanism is likely the disruption of the microbial cell membrane. The amphipathic nature of these molecules could allow them to insert into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative analysis of related compound classes strongly suggests that strategic modifications of this core structure can lead to potent antimicrobial and anticancer activities. The experimental protocols provided in this guide offer a robust framework for the systematic screening of new derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound derivatives. Elucidating the precise mechanisms of action and identifying the molecular targets of the most active compounds will be crucial for their further development as clinical candidates. The insights gained from such studies will undoubtedly pave the way for the next generation of therapies targeting infectious diseases and cancer.

References

  • Antimicrobial Activity of Novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives. The Moldovan Medical Journal. [Link]

  • Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Advances. [Link]

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. [Link]

  • A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. [Link]

  • tert-Butyl 3-oxo-3-phenylpropanoate. PubChem. [Link]

  • tert-butyl (3R)-3-amino-3-phenylpropanoate. PubChem. [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. PubChem. [Link]

  • Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules. [Link]

  • In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. ResearchGate. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-Butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of tert-butyl (3S)-3-amino-3-phenylpropanoate, a key chiral intermediate in pharmaceutical synthesis. The focus is on the practical application and validation of these methods in a drug development and quality control environment. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of their performance based on the globally recognized ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3]

The Analytical Challenge: Understanding the Molecule

This compound is a chiral amino acid ester. Its structure presents specific analytical challenges that dictate the choice of methodology:

  • Chirality: The molecule contains a stereogenic center at the C3 position. In pharmaceutical applications, quantifying the desired (S)-enantiomer and controlling the level of the unwanted (R)-enantiomer is often a critical quality attribute. Therefore, any quantitative method must be enantioselective.

  • Lack of a Strong Chromophore: The phenyl group provides some UV absorbance, but it is not a strong chromophore, which can limit the sensitivity of UV-based detection methods, especially for trace-level analysis.

  • Polarity and Volatility: As an amino acid ester, the compound has moderate polarity and is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization.

These characteristics steer our evaluation toward chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are well-suited for such molecules.

Methodologies for Enantioselective Quantification

Two primary strategies are employed for the chiral separation of compounds like this compound. The choice between them is a critical first step in method development.

  • Direct Method (Chiral Stationary Phases - CSPs): This is the preferred modern approach.[4] The enantiomers are separated directly on an HPLC column where the stationary phase is itself chiral. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective for resolving underivatized amino acids and their derivatives.[4] This method is advantageous due to its simplicity, as it avoids extra sample preparation steps.[4]

  • Indirect Method (Diastereomeric Derivatization): This classic approach involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18). While effective, this method introduces potential complexities such as ensuring the reaction goes to completion, the chiral purity of the derivatizing agent, and the potential for reaction-induced biases.[5][6]

For this guide, we will focus on the direct method using CSPs as it represents the more efficient and robust strategy for routine analysis. We will compare two detection techniques coupled with this separation method: UV detection and tandem mass spectrometry.

Comparative Validation: HPLC-UV vs. LC-MS/MS

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] We will now compare the performance of a Chiral HPLC-UV method against a Chiral LC-MS/MS method across the key validation parameters defined by the ICH Q2(R2) guideline.[7][8]

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[7]

  • HPLC-UV: Selectivity is primarily achieved by chromatographic separation. A well-resolved peak for the (S)-enantiomer, baseline-separated from the (R)-enantiomer and other impurities, demonstrates specificity. Peak purity analysis using a photodiode array (PDA) detector can further support this by showing that the UV spectrum is consistent across the entire peak. However, co-eluting impurities with similar spectral properties can go undetected, which is a potential limitation.

  • LC-MS/MS: This technique offers superior selectivity. In addition to chromatographic separation, it uses the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions for detection. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and can reliably quantify the target analyte even if it co-elutes with other impurities, as it is highly unlikely that an impurity would have both the same parent mass and the same fragment ions.[9][10]

Expert Insight: For early-stage development where the impurity profile is not well-characterized, the high selectivity of LC-MS/MS provides a significant advantage and a higher degree of confidence in the data.

Linearity and Range

Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[8]

  • HPLC-UV: Typically exhibits excellent linearity over 2-3 orders of magnitude (e.g., 1 µg/mL to 1000 µg/mL). The range is often limited by detector saturation at the high end and sensitivity at the low end.

  • LC-MS/MS: Also demonstrates excellent linearity, but often over a much wider dynamic range (e.g., 4-5 orders of magnitude, from pg/mL to high ng/mL levels). This is highly advantageous when a single method is needed to quantify both the main component and trace-level impurities.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements (%RSD).[11]

Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for assay
Precision (Repeatability, %RSD) ≤ 1.0%≤ 1.5%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 2.0%≤ 2.5%≤ 3.0%

Both methods can achieve excellent accuracy and precision well within typical acceptance criteria for pharmaceutical analysis.[12] The slightly higher variability sometimes observed with LC-MS/MS can be attributed to matrix effects and ion source fluctuations, but modern instruments have largely mitigated these issues.

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]

  • HPLC-UV: The LOQ for an analyte with a moderate chromophore like this is typically in the low µg/mL range (e.g., 0.5 - 1.0 µg/mL). This is generally sufficient for assay and purity determination of the main component.

  • LC-MS/MS: This is where mass spectrometry truly excels. The LOQ can be orders of magnitude lower, often in the low ng/mL or even pg/mL range. This superior sensitivity is critical for applications such as quantifying the chiral enantiomer as a trace impurity (e.g., <0.1%), analyzing metabolites in biological matrices, or performing cleaning validation.

Expert Insight: The choice between methods often hinges on the required LOQ. For routine purity testing where the specification for the unwanted enantiomer is around 0.15%, a sensitive HPLC-UV method may suffice. For specifications below 0.1% or for bioanalytical work, LC-MS/MS is almost always required.

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).[11] This is typically evaluated during development. Both HPLC-UV and LC-MS/MS methods, when properly developed, can be made robust. The separation on the chiral column is often the most sensitive parameter, and its robustness should be thoroughly investigated.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for validating the quantification of this compound using both HPLC-UV and LC-MS/MS.

Workflow Diagrams

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Standard & Sample Weighing s2 Dissolution in Diluent (e.g., Mobile Phase) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.45 µm) into HPLC Vial s3->s4 a1 Chiral HPLC System (Pump, Autosampler, Column Oven) s4->a1 Injection a2 Chiral Stationary Phase Column a1->a2 a3 PDA/UV Detector a2->a3 d1 Chromatography Data System (CDS) a3->d1 Signal Acquisition d2 Peak Integration & Identification d1->d2 d3 Quantification via External Standard Calibration d2->d3 d4 Validation Parameter Calculation & Reporting d3->d4

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Standard & Sample Weighing s2 Serial Dilution for Low Concentration Levels s1->s2 s3 Dissolution in Diluent s2->s3 s4 Filter (0.22 µm) into LCMS Vial s3->s4 a1 UHPLC System s4->a1 Injection a2 Chiral Stationary Phase Column a1->a2 a3 Tandem Quadrupole Mass Spectrometer (MS/MS) a2->a3 a2->a3 Ionization (ESI) d1 Mass Spectrometry Software a3->d1 Data Acquisition d2 MRM Peak Integration d1->d2 d3 Quantification via Cal Curve (Low Conc.) d2->d3 d4 Validation Parameter Calculation & Reporting d3->d4

Protocol: Chiral HPLC-UV Method
  • Chromatographic Conditions:

    • Column: Teicoplanin-based Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Methanol and Acetic Acid (e.g., 100:0.1, v/v). Rationale: Polar organic mode often provides good enantioselectivity on this type of CSP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm. Rationale: This wavelength provides better sensitivity for the phenyl group than 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase.

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with diluent.

    • Sample Solution (e.g., 0.1 mg/mL): Prepare in the same manner as the standard.

  • Validation Experiments:

    • Specificity: Inject diluent, a sample containing both (S) and (R) enantiomers (racemic mixture), and the test sample. Ensure baseline resolution between enantiomers.

    • Linearity: Prepare a series of at least five concentrations from the LOQ to 150% of the working standard concentration (e.g., 1 µg/mL to 150 µg/mL). Plot peak area vs. concentration and determine the correlation coefficient (r²) and regression equation.

    • Accuracy: Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.

    • Precision (Repeatability): Perform six replicate injections of the 100% standard solution and calculate the %RSD of the peak areas.

    • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10 and verify its precision (%RSD ≤ 10%).

Protocol: Chiral LC-MS/MS Method
  • LC Conditions:

    • Use the same column and mobile phase as the HPLC-UV method. A UHPLC system can be used to improve resolution and reduce run times.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The primary amine is readily protonated.

    • MRM Transition: Determine the optimal transition by infusing a standard solution. For C₁₃H₁₉NO₂ (MW 221.3), the protonated parent ion [M+H]⁺ will be m/z 222.3. A characteristic fragment needs to be identified (e.g., loss of the tert-butyl group, m/z 166.2). The transition would be 222.3 -> 166.2 .

    • Source Parameters: Optimize gas flows (nebulizer, heater), temperature, and voltages (e.g., IonSpray Voltage) to maximize signal intensity.[13]

  • Standard and Sample Preparation:

    • Prepare stock solutions as described for the HPLC-UV method.

    • Perform serial dilutions to prepare a calibration curve covering the desired range, which will be much lower (e.g., 0.1 ng/mL to 100 ng/mL).

  • Validation Experiments:

    • The validation experiments (Specificity, Linearity, Accuracy, Precision, LOQ) are conceptually the same as for the HPLC-UV method but are performed at the much lower concentration range appropriate for the LC-MS/MS method's sensitivity. The high selectivity of MRM inherently provides a greater level of specificity.

Quantitative Performance Data Summary

The table below summarizes the expected performance of each validated method, providing a clear basis for comparison.

Validation Parameter Chiral HPLC-UV Chiral LC-MS/MS Commentary
Specificity (Enantioselectivity) Good (Chromatographic)Excellent (Chromatographic + Mass)LC-MS/MS provides higher confidence against co-eluting interferences.
Linearity (r²) > 0.999> 0.998Both methods provide excellent linearity in their respective ranges.
Range ~1 - 1000 µg/mL~0.1 ng/mL - 500 ng/mLLC-MS/MS offers a significantly wider and lower range.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both are highly accurate when properly validated.
Precision (%RSD) < 2.0%< 3.0%Both are highly precise.
Limit of Quantitation (LOQ) ~0.5 µg/mL (0.05% of a 1mg/mL sample)~0.5 ng/mL (0.00005% of a 1mg/mL sample)LC-MS/MS is ~1000x more sensitive.
Robustness GoodGoodPrimarily dependent on the stability of the chiral chromatography.

Conclusion and Recommendations

Both Chiral HPLC-UV and Chiral LC-MS/MS can be successfully validated to provide accurate and precise quantification of this compound. The choice of method should be driven by the specific analytical requirements.

  • Chiral HPLC-UV is a robust, cost-effective, and reliable method perfectly suited for routine quality control applications , such as the assay of bulk drug substances and the quantification of the chiral impurity when specification limits are ≥ 0.10%. Its simplicity makes it ideal for a high-throughput QC environment.

  • Chiral LC-MS/MS is the superior choice when utmost sensitivity and selectivity are required . It is the recommended method for trace-level impurity quantification (<<0.10%), the analysis of the analyte in complex biological matrices (pharmacokinetic studies), and for applications like cleaning validation where very low limits are necessary.

Ultimately, a well-developed and validated analytical method, regardless of the technology, is fundamental to ensuring product quality and regulatory compliance. This guide provides the framework for making an informed decision based on scientific principles and risk assessment, in alignment with global regulatory expectations.[14][15]

References

  • IntuitionLabs. ICH Q2(R2)
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation.
  • AMSbiopharma.
  • Pharma Talks. Understanding ICH Q2(R2)
  • BenchChem.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques.
  • Thermo Fisher Scientific. tert-Butyl (3S)
  • Phenomenex. LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum.
  • Sigma-Aldrich.
  • ResearchGate.
  • Lee, W. (2021).
  • Bioanalysis Zone. Innovation in LC–MS and analytical instrumentation: an interview with Diego F. Cortes and William Mylott Jr.
  • British Pharmacopoeia. SC III F.
  • Riley, C. M., & Rosanske, T. W. (Eds.). (2003).
  • Hubert, P., et al. (2007). Harmonization of strategies for the validation of quantitative analytical procedures. A SFSTP proposal--part III. Journal of Pharmaceutical and Biomedical Analysis, 45(1), 82-96.
  • Wang, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone.

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comparative study of different synthetic routes to tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (3S)-3-amino-3-phenylpropanoate is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a β-amino acid moiety, is a key component in the synthesis of various biologically active molecules. The stereochemistry at the C3 position is crucial for the therapeutic efficacy of many of these compounds. Consequently, the development of efficient and stereoselective synthetic routes to this intermediate is of significant interest to researchers and drug development professionals.

This guide provides a comparative analysis of different synthetic strategies for obtaining enantiomerically pure this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, enantioselectivity, and operational simplicity.

Synthetic Strategies: A Comparative Overview

Several distinct approaches have been developed for the asymmetric synthesis of this compound. These can be broadly categorized into chemical and biocatalytic methods. This guide will focus on the following prominent routes:

  • Asymmetric Synthesis using Chiral Auxiliaries: The use of Ellman's chiral auxiliary, tert-butanesulfinamide, provides a reliable and well-established method for the stereoselective synthesis of chiral amines.

  • Enantioselective Mannich Reaction: This powerful C-C and C-N bond-forming reaction can be rendered asymmetric through the use of chiral catalysts, offering a direct route to β-amino carbonyl compounds.

  • Asymmetric Reformatsky-Type Reaction: The addition of a zinc enolate of a tert-butyl haloacetate to a chiral imine offers another avenue for the diastereoselective synthesis of the target molecule.

  • Enzymatic Kinetic Resolution (EKR): The use of lipases, such as Candida antarctica lipase B (CAL-B), to selectively acylate one enantiomer of a racemic mixture of the β-amino ester is a widely used and efficient method.

  • Whole-Cell Biocatalysis: The utilization of engineered microorganisms to perform stereoselective transformations offers a green and potentially cost-effective alternative to traditional chemical synthesis.

The following sections will provide a detailed examination of each of these synthetic routes.

Asymmetric Synthesis via Ellman's Auxiliary (tert-Butanesulfinamide)

The use of enantiopure tert-butanesulfinamide as a chiral auxiliary is a cornerstone of modern asymmetric amine synthesis. The general strategy involves the condensation of the chiral sulfinamide with benzaldehyde to form a chiral N-sulfinyl imine. Diastereoselective addition of a nucleophile, in this case, the enolate of tert-butyl acetate, followed by removal of the auxiliary, affords the desired enantiomerically enriched β-amino ester.

Causality of Experimental Choices

The choice of (S)-tert-butanesulfinamide as the chiral auxiliary is critical as it directs the stereochemical outcome of the nucleophilic addition. The bulky tert-butyl group on the sulfinamide effectively shields one face of the imine, forcing the incoming nucleophile to attack from the less hindered face, thus leading to high diastereoselectivity. The subsequent acidic cleavage of the N-S bond is typically clean and proceeds with retention of configuration at the newly formed stereocenter.

Experimental Protocol

Step 1: Formation of the N-sulfinyl imine

  • To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as CH₂Cl₂ is added (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq) and a dehydrating agent like CuSO₄ or Ti(OEt)₄.

  • The reaction mixture is stirred at room temperature until the formation of the imine is complete (monitored by TLC or ¹H NMR).

  • The solid is filtered off, and the solvent is removed under reduced pressure to yield the crude N-sulfinyl imine, which is often used in the next step without further purification.

Step 2: Diastereoselective enolate addition

  • In a separate flask, a solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in THF at -78 °C.

  • tert-Butyl acetate (1.2 eq) is then added dropwise to the LDA solution to form the lithium enolate.

  • A solution of the N-sulfinyl imine from Step 1 in THF is added to the enolate solution at -78 °C.

  • The reaction is stirred at this temperature for several hours and then quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Cleavage of the chiral auxiliary

  • The crude product from Step 2 is dissolved in methanol, and a solution of HCl in dioxane is added.

  • The mixture is stirred at room temperature until the cleavage is complete.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and a basic aqueous solution to neutralize the HCl salt and isolate the free amine.

  • Purification by column chromatography affords this compound.

Logical Diagram of the Workflow

ellman_synthesis benzaldehyde Benzaldehyde imine_formation Condensation (CuSO₄ or Ti(OEt)₄) benzaldehyde->imine_formation sulfinamide (S)-tert-Butanesulfinamide sulfinamide->imine_formation sulfinyl_imine Chiral N-sulfinyl imine imine_formation->sulfinyl_imine addition Diastereoselective Addition sulfinyl_imine->addition tbu_acetate tert-Butyl acetate enolate_formation Enolate Formation (LDA, THF, -78°C) tbu_acetate->enolate_formation enolate Lithium enolate enolate_formation->enolate enolate->addition protected_amino_ester N-sulfinyl amino ester addition->protected_amino_ester cleavage Auxiliary Cleavage (HCl/Dioxane) protected_amino_ester->cleavage final_product This compound cleavage->final_product

Caption: Asymmetric synthesis using Ellman's auxiliary.

Enantioselective Mannich Reaction

The three-component Mannich reaction, involving an aldehyde, an amine, and a carbonyl compound, is a highly atom-economical method for the synthesis of β-amino carbonyl compounds. The development of asymmetric variants of this reaction has made it a powerful tool for the synthesis of chiral molecules.[]

Causality of Experimental Choices

In this approach, a chiral catalyst, often a proline derivative or a chiral phosphoric acid, is employed to control the stereochemical outcome. The catalyst activates the imine formed in situ from benzaldehyde and an amine (e.g., p-anisidine) and also facilitates the formation of a chiral enamine from the ketone or, in this case, the enolate from tert-butyl acetate. The subsequent face-selective addition of the enolate to the activated imine leads to the desired enantiomer of the product.

Experimental Protocol
  • To a mixture of benzaldehyde (1.0 eq), p-anisidine (1.0 eq), and a chiral catalyst (e.g., (S)-proline, 10-20 mol%) in a suitable solvent like DMSO or DMF is added tert-butyl acetate (1.5 eq).

  • The reaction mixture is stirred at room temperature for an extended period (24-72 hours).

  • The progress of the reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The p-methoxyphenyl (PMP) protecting group can be removed under oxidative conditions (e.g., with ceric ammonium nitrate) to afford the free amine.

  • Purification by column chromatography yields the target compound.

Logical Diagram of the Workflow

mannich_reaction benzaldehyde Benzaldehyde mannich_reaction Three-Component Mannich Reaction benzaldehyde->mannich_reaction amine Amine (e.g., p-Anisidine) amine->mannich_reaction tbu_acetate tert-Butyl acetate tbu_acetate->mannich_reaction catalyst Chiral Catalyst ((S)-Proline) catalyst->mannich_reaction protected_product N-Protected Amino Ester mannich_reaction->protected_product deprotection Deprotection (e.g., CAN) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Enantioselective three-component Mannich reaction.

Asymmetric Reformatsky-Type Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[2] An asymmetric version of this reaction can be achieved by using a chiral imine as the electrophile, leading to the formation of β-amino esters with good diastereoselectivity.

Causality of Experimental Choices

The key to the stereocontrol in this reaction is the use of a chiral imine, often derived from a chiral amine like (S)-phenylglycinol. The chiral center on the imine directs the approach of the zinc enolate of tert-butyl bromoacetate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Experimental Protocol

Step 1: Formation of the Chiral Imine

  • Benzaldehyde (1.0 eq) and (S)-phenylglycinol (1.0 eq) are dissolved in a solvent like toluene.

  • The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Once the reaction is complete, the solvent is removed under reduced pressure to give the crude chiral imine.

Step 2: Diastereoselective Reformatsky Reaction

  • Activated zinc dust (2.0 eq) is suspended in anhydrous THF.

  • A solution of tert-butyl bromoacetate (1.5 eq) in THF is added to the zinc suspension, and the mixture is gently heated to initiate the formation of the Reformatsky reagent.

  • The chiral imine from Step 1, dissolved in THF, is then added to the Reformatsky reagent at a low temperature (e.g., 0 °C).

  • The reaction is stirred until completion and then quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted, and the organic layer is dried and concentrated.

Step 3: Removal of the Chiral Auxiliary

  • The diastereomeric product is subjected to hydrogenolysis (e.g., using H₂ and Pd/C) to cleave the chiral auxiliary.

  • Purification of the resulting product by chromatography yields this compound.

Logical Diagram of the Workflow

reformatsky_reaction benzaldehyde Benzaldehyde imine_formation Imine Formation benzaldehyde->imine_formation chiral_amine (S)-Phenylglycinol chiral_amine->imine_formation chiral_imine Chiral Imine imine_formation->chiral_imine reformatsky_reaction Diastereoselective Reformatsky Reaction chiral_imine->reformatsky_reaction tbu_bromoacetate tert-Butyl bromoacetate reformatsky_reagent Reformatsky Reagent Formation tbu_bromoacetate->reformatsky_reagent zinc Zinc zinc->reformatsky_reagent reformatsky_reagent->reformatsky_reaction diastereomeric_product Diastereomeric Adduct reformatsky_reaction->diastereomeric_product auxiliary_removal Auxiliary Removal (Hydrogenolysis) diastereomeric_product->auxiliary_removal final_product This compound auxiliary_removal->final_product ekr_workflow racemic_ester Racemic tert-Butyl 3-amino-3-phenylpropanoate ekr Enzymatic Kinetic Resolution racemic_ester->ekr cal_b Candida antarctica Lipase B (CAL-B) cal_b->ekr acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->ekr separation Separation (Chromatography) ekr->separation s_enantiomer (S)-Enantiomer (Unreacted) r_acylated (R)-N-Acyl Enantiomer separation->s_enantiomer separation->r_acylated biocatalysis_workflow substrate Nitrile Precursor biotransformation Biotransformation substrate->biotransformation microorganism Whole-Cell Biocatalyst (e.g., Rhodococcus sp.) microorganism->biotransformation amino_acid (S)-3-Amino-3-phenylpropanoic acid biotransformation->amino_acid esterification Esterification (tert-Butanol, H⁺) amino_acid->esterification final_product This compound esterification->final_product

Sources

A Comparative Guide to Peptide Conformation: The Impact of Tert-butyl (3S)-3-amino-3-phenylpropanoate Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide design, the quest for molecules with enhanced therapeutic profiles is perpetual. Peptidomimetics, which mimic the structure of natural peptides, offer a promising avenue to overcome the inherent limitations of their native counterparts, such as poor metabolic stability and limited conformational diversity. Among the various strategies to create peptidomimetics, the incorporation of β-amino acids into peptide backbones has emerged as a particularly powerful tool.[1] This guide provides an in-depth, objective comparison of the conformational and stability effects of incorporating a specific β-amino acid, tert-butyl (3S)-3-amino-3-phenylpropanoate (a protected form of (S)-β³-homophenylalanine), into a peptide sequence, contrasted with its natural α-amino acid analog.

This analysis is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, data-driven insights to inform rational peptide design.

Introduction: The Rationale for β-Amino Acid Incorporation

Standard peptides are polymers of α-amino acids, which are susceptible to rapid degradation by proteases in biological systems.[2] This enzymatic vulnerability significantly curtails their therapeutic potential. β-amino acids, possessing an additional carbon atom in their backbone, fundamentally alter the peptide structure, rendering them resistant to many common proteases.[2] This enhanced proteolytic stability is a cornerstone of their utility in medicinal chemistry.

Beyond stability, the elongated backbone of β-amino acids opens up a new world of conformational possibilities. While α-peptides predominantly fold into well-defined secondary structures like α-helices and β-sheets, β-peptides can adopt unique helical and sheet-like structures, often with fewer residues.[3] This allows for the design of novel scaffolds for targeting protein-protein interactions and other biological targets.

This guide will focus on a decapeptide designed to form a β-hairpin structure, incorporating two (S)-β³-homophenylalanine (βPhe) residues, and compare it to a closely related α-peptide β-hairpin. The tert-butyl ester of βPhe is a common synthetic precursor used in solid-phase peptide synthesis.

Experimental Design and Rationale

To objectively assess the impact of βPhe incorporation, we will compare two peptides:

  • α-Peptide (Reference): An octapeptide designed to form a β-hairpin, Boc-Leu-Val-Val-DPro-Gly-Leu-Val-Val-OMe. This peptide features a D-Pro-Gly turn sequence, a well-established β-hairpin nucleator.

  • β-Peptide (Test): A decapeptide with a similar β-hairpin design, Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe, where two valine residues are replaced by βPhe.

The choice of a β-hairpin motif provides a well-defined structural context to observe the influence of the β-amino acid. The D-Pro-Gly turn is known to induce a specific type of turn crucial for hairpin formation, allowing for a more direct comparison of the strand regions.

Synthesis of Building Blocks and Peptides

The synthesis of both peptides relies on a solid-phase peptide synthesis (SPPS) approach, a robust and widely used method for creating custom peptide sequences.

Synthesis of Boc-(S)-β³-homophenylalanine

The key non-standard building block, Boc-(S)-β³-homophenylalanine, can be synthesized via Arndt-Eistert homologation of Boc-L-phenylalanine (Boc-Phe-OH).[3] This method effectively adds a methylene group to the α-amino acid backbone.

Solid-Phase Peptide Synthesis (SPPS)

Both the α- and β-peptides are synthesized on a solid support resin, typically a Wang or Rink amide resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed for the temporary protection of the α-amino group of the incoming amino acids.[4]

Experimental Workflow for SPPS:

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

The causality behind this workflow is to build the peptide chain step-by-step while it is anchored to a solid support. This allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts by simple washing, ensuring high purity of the final product.

Conformational Analysis: A Comparative Approach

The secondary structure of the synthesized peptides is assessed using a combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, with final confirmation for the β-peptide from X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure of peptides in solution.

PeptideSolventPredominant Secondary StructureKey Spectral Feature
α-Peptide Methanolβ-hairpinNegative band at ~216 nm[5]
β-Peptide Methanol, Trifluoroethanolβ-hairpinNegative band at ~220 nm[3]

The CD spectra for both peptides in organic solvents are characteristic of β-hairpin structures.[3][5] The slight red-shift in the β-peptide's negative band may be indicative of subtle differences in the geometry of the β-sheet formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR spectroscopy provides detailed, atom-level information about the peptide's conformation in solution, including the identification of specific hydrogen bonds that stabilize the secondary structure.

Featureα-Peptide (in CDCl₃, C₆D₆, (CD₃)₂SO)β-Peptide (in CDCl₃)
Key NOEs Characteristic interstrand NOEs between backbone protons[5]Wide dispersion of backbone NH and CαH chemical shifts, indicative of a well-structured peptide[3]
Turn Confirmation D-Pro-Gly Type II' β-turn[5]D-Pro-Gly Type I' β-turn[3]
Hydrogen Bonding Solvent shielding of NH groups involved in cross-strand hydrogen bonds[5]Four intramolecular cross-strand hydrogen bonds[3]

While both peptides form β-hairpins, the NMR data reveals a key difference in the turn type. The α-peptide adopts a Type II' β-turn, whereas the β-peptide adopts a Type I' β-turn.[3][5] This demonstrates that the incorporation of βPhe influences the local geometry of the turn, even though the overall hairpin fold is maintained. The observation of multiple cross-strand hydrogen bonds in both peptides confirms the stability of the hairpin structure in solution.

X-ray Crystallography

The solid-state structure of the β-peptide was determined by X-ray crystallography, providing a high-resolution view of its conformation.

The crystal structure confirms the β-hairpin conformation with the D-Pro-Gly segment in a Type I' β-turn.[3] A significant finding is that the backbone torsion angles (φ and ψ) for the β-Phe residues are similar to those of α-amino acids in a β-sheet.[3] However, the additional Cα-Cβ bond torsion angle (θ) is in a trans geometry (θ ≈ 180°), which allows the backbone to extend without disrupting the overall β-sheet structure.[3]

An interesting consequence of the β-amino acid incorporation is the orientation of the phenyl side chains. In a typical α-peptide β-hairpin, the side chains of facing residues would point to the same side of the sheet. In the β-peptide, the two β-Phe side chains point to opposite faces of the β-sheet.[3] This has significant implications for the design of peptides intended to interact with protein surfaces, as it allows for a different spatial presentation of functional groups.

Caption: Side chain orientation in α- vs. β-peptide β-hairpins.

Proteolytic Stability Assessment

A key advantage of incorporating β-amino acids is the enhanced resistance to enzymatic degradation. This can be quantified using a proteolytic degradation assay.

Protocol for Proteolytic Degradation Assay:

  • Incubate a solution of the peptide with a protease (e.g., trypsin, chymotrypsin, or a mixture like pronase E) at 37°C.

  • At various time points, quench the reaction (e.g., by adding acid).

  • Analyze the remaining intact peptide by reverse-phase HPLC.

  • Calculate the rate of degradation for each peptide.

Expected Outcome:

PeptideExpected Proteolytic StabilityRationale
α-Peptide Low to moderateThe peptide backbone is composed of α-amino acids, which are natural substrates for proteases. The folded β-hairpin structure may offer some protection compared to an unstructured peptide.[6]
β-Peptide HighThe presence of β-amino acid residues in the backbone makes the peptide a poor substrate for proteases, significantly hindering cleavage.[2]

Studies have consistently shown that peptides incorporating β-amino acids exhibit superior stability against a wide range of peptidases.[2] The altered backbone geometry prevents the peptide from fitting into the active site of these enzymes.

Conclusion: A Powerful Tool for Peptide Design

The incorporation of this compound into a peptide sequence, as exemplified by the βPhe-containing decapeptide, has a profound and multifaceted impact on its properties.

  • Conformational Control: The β-amino acid maintains the desired β-hairpin secondary structure, demonstrating its compatibility with established folding motifs. However, it also subtly alters the local geometry of the turn and, more significantly, the spatial orientation of the side chains. This provides a novel way to control the presentation of functional groups for molecular recognition.

  • Enhanced Stability: The modified backbone confers significant resistance to proteolytic degradation, a critical feature for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

This comparative guide demonstrates that the strategic incorporation of β-amino acids like (S)-β³-homophenylalanine is not merely a method for increasing stability but a sophisticated tool for conformational engineering. By understanding the structural consequences of such modifications, researchers can design novel peptidomimetics with tailored properties for a wide range of applications in medicine and biotechnology.

References

  • Balaram, P. (2016). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides.
  • Balaram, P., et al. (1999). Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. Chemistry & Biology, 6(9), 623-629.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Pieroni, O., et al. (1996). Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. International Journal of Peptide and Protein Research, 47(5), 341-348.
  • Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632.
  • Gellman, S. H., et al. (2016). Propensities to form the β-turn and β-hairpin structures of d-Pro-Gly and Aib-d-Ala containing peptides: a computational study. New Journal of Chemistry, 40(9), 7435-7445.
  • Balaram, P., & Gellman, S. H. (1997). β-Hairpin nucleation by Pro-Gly β-turns. Comparison of D-Pro-Gly and L-Pro-Gly sequences in an apolar octapeptide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1575-1582.
  • Nowick, J. S. (2017). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Accounts of Chemical Research, 50(10), 2437–2445.
  • Verdine, G. L., & Hilinski, G. J. (2023). Stapled β-Hairpin Antimicrobial Peptides with Improved Stability and Activity against Drug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 66(13), 8699–8711.
  • Guidechem. (n.d.). How can Boc-D-homophenylalanine be prepared for peptide synthesis?
  • Balaram, P., et al. (2008). Peptide hairpin nucleation with the obligatory Type I' β-turn Aib-DPro segment. Journal of Peptide Science, 14(8), 923-931.
  • Gellman, S. H., et al. (2009).
  • Chem-Impex. (n.d.). Boc-3-chloro-L-β-homophenylalanine.
  • Chem-Impex. (n.d.). Boc-3-fluoro-L-β-homophenylalanine.
  • Organic Syntheses. (n.d.). .

  • Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy. (2021). Molecules, 26(19), 5985.
  • Balaram, P. (2008). Partical 1D spectra from peptide (1) Boc-Leu-Val-Val-Ac 6 c-D...
  • Balaram, P., et al. (1994). Synthesis, and crystal and molecular structure of the 3(10)-helical alpha,beta-dehydro pentapeptide Boc-Leu-Phe-Ala-delta Phe-Leu-OMe. Biopolymers, 34(7), 901-909.
  • Toniolo, C., et al. (1985). Regularly Alternating L,D-peptides. I. The Double-Stranded Left-Handed Antiparallel Beta-Helix in the Structure of Boc-(L-Val-D-Val)4-OMe. The Journal of Biological Chemistry, 260(1), 521-525.
  • Balaram, P., et al. (1997). Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. Biopolymers, 41(1), 97-108.

Sources

The Synthetic Chemist's Guide to tert-Butyl (3S)-3-Amino-3-Phenylpropanoate: A Comparative Analysis of Enantioselective Routes and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that dictates the efficiency, stereochemical purity, and overall success of a synthetic campaign. Among the vast arsenal of chiral intermediates, β-amino esters, and specifically tert-butyl (3S)-3-amino-3-phenylpropanoate, represent a cornerstone for the synthesis of a multitude of biologically active molecules. This guide provides an in-depth technical comparison of the primary methodologies for accessing this valuable synthon, supported by experimental data, and explores its strategic applications in pharmaceutical development.

The Strategic Advantage of the Tert-Butyl Ester Moiety

The choice of a tert-butyl ester in the structure of (3S)-3-amino-3-phenylpropanoate is a deliberate and strategic one, offering distinct advantages over simpler alkyl esters like methyl or ethyl esters. The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering it highly resistant to nucleophilic attack and basic hydrolysis (saponification).[1] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without compromising the integrity of the ester.

Conversely, the tert-butyl group is prized for its lability under acidic conditions. It is readily cleaved by treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, proceeding through a stable tertiary carbocation intermediate.[1] This acid-lability is orthogonal to the base-labile protecting groups commonly used in peptide synthesis, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of the α-amino group for chain elongation while the side-chain and C-terminal protecting groups remain intact.

Table 1: Comparative Stability of Ester Protecting Groups

ConditionMethyl/Ethyl Ester Stabilitytert-Butyl Ester StabilityRationale for Difference
Strong Base (e.g., NaOH, LiOH) Low (undergoes saponification)HighThe bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack by hydroxide ions.[1]
Strong Acid (e.g., TFA, HCl) HighLow (readily cleaved)Cleavage proceeds via a stable tertiary carbocation, a low-energy pathway favored under acidic conditions.[1]
Nucleophiles (e.g., Grignard) Low (undergoes addition)HighSteric hindrance prevents nucleophilic attack at the carbonyl carbon.[1]
Hydrogenolysis (e.g., H₂, Pd/C) HighHighNeither ester is typically cleaved under these conditions.

Enantioselective Synthesis: A Comparative Overview of Key Methodologies

The utility of this compound is intrinsically linked to its enantiopurity. Consequently, the development of efficient and highly stereoselective synthetic routes is of paramount importance. Two dominant strategies have emerged: transition metal-catalyzed asymmetric hydrogenation and enzyme-catalyzed kinetic resolution.

Rhodium-Catalyzed Asymmetric Hydrogenation of β-Enamino Esters

Asymmetric hydrogenation represents one of the most atom-economical and efficient methods for the synthesis of chiral β-amino esters. This approach typically involves the hydrogenation of a prochiral β-enamino ester precursor in the presence of a chiral rhodium catalyst. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.

The general workflow for this approach is depicted below:

start β-Keto Ester enamine β-Enamino Ester start->enamine NH₄OAc product This compound enamine->product catalyst [Rh(COD)Cl]₂ + Chiral Ligand catalyst->enamine H2 H₂ H2->enamine

Figure 1: General workflow for asymmetric hydrogenation.

Experimental Data Snapshot:

While direct data for the tert-butyl ester of 3-amino-3-phenylpropanoate is sparse, extensive research on analogous β-(acylamino)acrylates demonstrates the power of this method. Rhodium complexes with chiral bisphosphine ligands such as Me-DuPhos and BICP have shown exceptional efficacy.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

Substrate (R group)CatalystSolventPressure (psi)Conversion (%)ee (%)Reference
MethylRh-Me-DuPhosToluene40>9998.2[2]
EthylRh-Me-DuPhosToluene40>9999.6[2]
PhenylRh-BICPToluene1000>9985.0[2]
IsopropylRh-BICPToluene1000>9999.4[2]

Data adapted from J. Org. Chem., 1999, 64, 6907-6910.[2]

The data indicates that while aryl substituents can sometimes lead to slightly lower enantioselectivities, the appropriate choice of ligand and reaction conditions can yield excellent results.

Detailed Experimental Protocol (Representative)

Synthesis of this compound via Asymmetric Hydrogenation

  • Preparation of the β-Enamino Ester: To a solution of tert-butyl 3-oxo-3-phenylpropanoate (1.0 eq) in ethanol is added ammonium acetate (1.5 eq). The mixture is stirred at reflux for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the crude β-enamino ester is purified by column chromatography.

  • Asymmetric Hydrogenation: In a glovebox, a pressure vessel is charged with the β-enamino ester (1.0 eq), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5 mol%), and a chiral bisphosphine ligand (e.g., (S,S)-Me-DuPhos, 0.6 mol%) in a degassed solvent such as methanol or toluene.

  • The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 50-100 psi).

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed in vacuo.

  • The residue is purified by silica gel chromatography to afford the desired this compound. The enantiomeric excess is determined by chiral HPLC analysis.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiopure β-amino esters. This method utilizes a lipase, such as Candida antarctica lipase B (CAL-B), to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

racemate Racemic tert-Butyl 3-Amino-3-phenylpropanoate products (S)-enantiomer (unreacted) + (R)-N-acetylated enantiomer racemate->products lipase Lipase (e.g., CAL-B) lipase->racemate acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->racemate separation Chromatographic Separation products->separation final_S This compound separation->final_S final_R tert-Butyl (3R)-3-Amino-3-phenylpropanoate (after deacetylation) separation->final_R

Figure 2: Workflow for enzymatic kinetic resolution.

A significant advantage of kinetic resolution is the potential to obtain both enantiomers in high optical purity. However, the maximum theoretical yield for the desired enantiomer is 50%.

Comparative Experimental Data:

The efficiency of lipase-catalyzed resolutions is highly dependent on the enzyme, solvent, and acyl donor.

Table 3: Lipase-Catalyzed Resolution of Alicyclic β-Amino Esters

LipaseAcyl DonorSolventEnantioselectivity (E)Reference
Candida antarctica SP 5262,2,2-Trifluoroethyl octanoateDiisopropyl ether>200[3]
Pseudomonas cepacia PS2,2,2-Trifluoroethyl chloroacetateDiisopropyl ether>200[3]
Candida antarctica lipase BVinyl butanoateAcetone26[4]

Data adapted from Tetrahedron: Asymmetry, 1996, 7, 2289-2296 and Tetrahedron: Asymmetry, 2003, 14, 3805-3814.[3][4]

The high enantioselectivity values (E > 200) indicate that near-perfect separation of the enantiomers can be achieved.

Detailed Experimental Protocol (Representative)

Enzymatic Kinetic Resolution of Racemic tert-Butyl 3-Amino-3-phenylpropanoate

  • To a solution of racemic tert-butyl 3-amino-3-phenylpropanoate (1.0 eq) in an organic solvent (e.g., toluene or diisopropyl ether) is added an acyl donor (e.g., ethyl acetate, 1.5 eq).

  • Immobilized lipase (Candida antarctica lipase B, Novozym 435) is added to the mixture.

  • The suspension is stirred at a controlled temperature (e.g., 40°C) and the reaction progress is monitored by chiral HPLC.

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the unreacted amine and the acylated product.

  • The enzyme is removed by filtration.

  • The solvent is evaporated, and the resulting mixture of the unreacted (S)-enantiomer and the N-acylated (R)-enantiomer is separated by column chromatography.

  • The N-acyl group can be removed from the (R)-enantiomer if desired, typically by acidic or basic hydrolysis, to yield the (R)-β-amino ester.

Application in Pharmaceutical Synthesis: The Case of Sitagliptin

The paramount importance of chiral β-amino acids is exemplified by their use in the synthesis of high-value pharmaceuticals. A prominent example is Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The core of Sitagliptin contains a chiral β-amino acid moiety.

While the commercial synthesis of Sitagliptin has evolved to a highly efficient asymmetric hydrogenation of a β-enamino amide, early synthetic routes and the synthesis of analogues often rely on chiral β-amino acid building blocks.[5][6] The synthesis of the key intermediate, (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, highlights the utility of methodologies that produce enantiopure β-amino acids.[5]

start 2,4,5-Trifluorobenzaldehyde intermediate1 Chiral β-Amino Acid Precursor (e.g., via Asymmetric Hydrogenation) start->intermediate1 boc_acid (R)-3-(tert-Butoxycarbonylamino)- 4-(2,4,5-trifluorophenyl)butanoic Acid intermediate1->boc_acid Hydrolysis/Modification coupling Coupling with Triazolopiperazine boc_acid->coupling sitagliptin Sitagliptin coupling->sitagliptin

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of responsible research. This guide provides an in-depth, step-by-step protocol for the safe disposal of tert-butyl (3S)-3-amino-3-phenylpropanoate (CAS No. 120686-18-2), ensuring the protection of personnel and compliance with regulatory standards.

The procedural choices outlined herein are based on a synthesis of regulatory requirements and field-proven safety practices. Understanding the why behind each step is critical for fostering a robust safety culture.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates the necessary safety precautions and the ultimate disposal pathway.

1.1. GHS Hazard Profile

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H314: Causes severe skin burns and eye damage. [1][2][3]

  • H318: Causes serious eye damage. [1][3]

The corrosive nature of this amine compound is the primary driver for the stringent handling and disposal protocols that follow. Contact with skin or eyes can lead to immediate and severe tissue damage.

1.2. Exposure Controls and Personal Protective Equipment (PPE)

Due to its corrosive properties, a multi-layered approach to personal protection is mandatory. The following PPE provides a necessary barrier to prevent accidental exposure during handling and disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and chemical burns.
Eye/Face Protection Safety glasses with side shields and a face shieldTo provide comprehensive protection against splashes to the eyes and face.[1][2]
Skin and Body Laboratory coat, long pants, and closed-toe shoesTo protect skin from accidental spills.
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.[2]

Part 2: Waste Management and Disposal Workflow

The disposal of this compound is governed by its classification as a hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This means its entire lifecycle, from generation to final disposal, is tracked.

The following workflow provides a logical sequence for managing this chemical waste in a laboratory setting.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_contain Step 2: Containment cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Characterize Waste: This compound (Corrosive Amine) B Select Compatible Container (e.g., HDPE) A->B C Affix Hazardous Waste Label B->C D Transfer Waste to Container (Use fume hood, wear PPE) C->D E Securely Close Container D->E F Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) E->F G Segregate from Incompatible Materials (Strong acids, oxidizing agents) F->G H Arrange for Pickup by EHS or Licensed Waste Hauler G->H I Complete Manifest Paperwork H->I

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

2.1. Waste Characterization & Segregation

  • Identify as Hazardous Waste : Based on its corrosive properties (H314), this compound must be managed as a hazardous waste.[7]

  • Segregation : This is a critical step to prevent dangerous chemical reactions. Store waste containers of this compound separately from:

    • Strong oxidizing agents [2]

    • Strong acids [2][8]

    • Strong bases [8] Mixing with incompatible materials can cause violent reactions, heat generation, or the release of toxic gases.

2.2. Containerization

  • Select an Appropriate Container : Use a container made of a material compatible with corrosive amines, such as High-Density Polyethylene (HDPE). Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap.

  • Labeling : Proper labeling is a key RCRA requirement.[7] Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The specific hazard(s): "Corrosive"

    • Accumulation Start Date (the date the first drop of waste enters the container)

    • Generator's name and contact information

2.3. Waste Accumulation

  • Transferring Waste : All waste transfers must be conducted in a chemical fume hood while wearing the full complement of prescribed PPE. This minimizes inhalation risk and protects from splashes.

  • Keep Containers Closed : Except when adding waste, the container must remain tightly sealed.[9] This prevents the release of vapors and protects the integrity of the contents.

  • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is clearly marked and provides secondary containment to capture any potential leaks.

2.4. Final Disposal

  • Professional Disposal : Under no circumstances should this chemical be disposed of down the drain or in regular trash. It must be transferred to an approved waste disposal facility.[2]

  • Contact Environmental Health & Safety (EHS) : Your institution's EHS department is the primary point of contact for arranging the final disposal. They will coordinate with a licensed hazardous waste transporter.

  • Manifesting : For transportation off-site, a Uniform Hazardous Waste Manifest is required.[4][10] This is a legal document that tracks the waste from your lab to its final destination, ensuring a complete chain of custody. Your EHS department will typically manage this paperwork. The proper shipping name is "AMINES, LIQUID, CORROSIVE, N.O.S." and the UN number is UN2735.[2]

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

3.1. Spill Response

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Contain : If safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for corrosive liquids. Do not use combustible materials like paper towels.

  • Neutralize (if applicable) : For small spills, a neutralizing agent for amines may be used by trained personnel.

  • Clean Up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

3.2. First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are in full alignment with environmental regulations and ethical scientific conduct.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • tert-butyl (3R)-3-amino-3-phenylpropanoate. (n.d.). PubChem. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Substances and Toxic Waste. (n.d.). Environmental Law Reporter. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

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Personal protective equipment for handling tert-butyl (3S)-3-amino-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Tert-butyl (3S)-3-amino-3-phenylpropanoate

This guide provides essential safety protocols and logistical procedures for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory environment.

Hazard Identification and Immediate Risk Mitigation

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1][2][3] The primary routes of exposure are through skin and eye contact. Ingestion may be harmful, and inhalation of dust or mist should be avoided.[1][4] Immediate and appropriate use of Personal Protective Equipment (PPE) is non-negotiable to prevent injury.

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H318: Causes serious eye damage.[3]

Due to its corrosive nature, any direct contact can lead to significant tissue damage.[1] Therefore, all handling procedures must be conducted with the assumption of direct contact and with engineering controls and PPE in place to eliminate this risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough understanding and correct application of PPE are critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required to protect the rest of the face from splashes.[1]
Hands Chemically resistant glovesThe choice of glove material is critical. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including amino acid esters.[5][6][7] Always check the manufacturer's chemical resistance guide.[8][9][10][11]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a barrier against accidental spills.[3] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area or fume hoodWhile not always mandatory, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]
Feet Closed-toe shoesPrevents injury from spills or dropped items.[3]
Glove Selection for Handling Amino Acid Esters

There is no single glove material that is impervious to all chemicals. Therefore, glove selection must be based on the specific chemical being handled and the nature of the work. For this compound, the following provides a general guideline:

Glove MaterialAdvantagesDisadvantagesRecommended Use
Nitrile Excellent resistance to oils, greases, and some acids and bases. Good puncture resistance.[5][7][12]Can be less flexible than latex. Not recommended for use with ketones or some organic solvents.[12]Suitable for general handling and incidental contact.
Neoprene Good resistance to a broad range of chemicals, including acids, bases, and alcohols.[5][6][7]Less resistant to snags and punctures compared to nitrile.[11]Recommended for tasks with a higher risk of splash or prolonged contact.
Butyl Rubber High permeation resistance to many organic solvents, acids, and bases.[6][7]Can be more expensive and less dexterous.Best choice for handling highly corrosive materials or for extended-duration tasks.

Always inspect gloves for any signs of degradation or puncture before use.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is paramount for safety. The following procedures should be integrated into your laboratory's Standard Operating Procedures (SOPs).

Donning PPE Workflow

Properly putting on PPE minimizes the risk of contamination.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Tie_back_hair 1. Tie back long hair Remove_jewelry 2. Remove jewelry Tie_back_hair->Remove_jewelry Lab_coat 3. Don lab coat Remove_jewelry->Lab_coat Goggles 4. Don safety goggles Lab_coat->Goggles Face_shield 5. Don face shield Goggles->Face_shield Gloves 6. Don gloves over cuffs Face_shield->Gloves

Figure 1: Step-by-step workflow for donning Personal Protective Equipment.
Safe Handling in the Laboratory
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Chemical Handling:

    • Dispense the chemical carefully, avoiding the generation of dust or aerosols.

    • Keep containers tightly closed when not in use.[13]

    • Use appropriate tools (spatulas, scoops) for transferring solids.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Follow your institution's spill response procedures. Small spills can typically be cleaned up by trained laboratory personnel using an appropriate absorbent material.

Doffing PPE Workflow

The removal of PPE is a critical step to prevent self-contamination.

Doffing_PPE cluster_doffing Doffing Sequence Remove_gloves 1. Remove gloves Remove_face_shield 2. Remove face shield Remove_gloves->Remove_face_shield Remove_lab_coat 3. Remove lab coat Remove_face_shield->Remove_lab_coat Remove_goggles 4. Remove safety goggles Remove_lab_coat->Remove_goggles Wash_hands 5. Wash hands thoroughly Remove_goggles->Wash_hands

Figure 2: Step-by-step workflow for the safe removal of Personal Protective Equipment.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to protect personnel and the environment.

Waste Segregation and Storage
  • Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container.[2][4] The container must be compatible with the chemical and kept securely closed.[13]

  • Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a separate, clearly marked waste bag for hazardous materials.

  • Sharps: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[2]

Disposal Workflow

The following diagram outlines the general procedure for chemical waste disposal. Always adhere to your institution's specific hazardous waste management guidelines.

Disposal_Workflow Start Chemical Use Complete Segregate Segregate Waste: - Chemical - Contaminated PPE - Sharps Start->Segregate Containerize Place in Labeled, Compatible Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Request_Pickup Request Waste Pickup by EHS Store->Request_Pickup End Proper Disposal Request_Pickup->End

Figure 3: General workflow for the disposal of chemical waste.

In Case of Exposure: First-Aid Measures

Immediate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.

Storage and Incompatibility

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is incompatible with strong oxidizing agents and strong acids.[1] Keep away from these substances to prevent hazardous reactions.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Nipissing University. (2022, August). Standard Operating Procedure for Personal Protective Equipment for CL2 Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves.
  • University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE.
  • The George Washington University. (n.d.). PPE: Donning & Doffing.
  • Vanderbilt University. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • Ansell. (n.d.). Chemical Glove Resistance Guide.
  • NIOSH. (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109).
  • University of California, Berkeley. (n.d.). Donning and Doffing Personal Protective Equipment.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • HandCare. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • NIOSH. (n.d.). Protective Clothing and Ensembles.
  • International Safety. (n.d.). Your 101 Expert Guide To Acid Resistant Gloves For Industrial & Medical Use.
  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • SUNY New Paltz. (n.d.). Glove Selection For Specific Chemicals.
  • International Safety. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.